1-(3-Methylbutyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDAGIYEHKJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434812 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-23-2 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine
Abstract: This technical guide provides a comprehensive overview of this compound, also known as N-isoamylpiperazine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and applications. Emphasis is placed on the causality behind experimental choices and the integration of self-validating protocols to ensure scientific integrity. The piperazine moiety is a privileged scaffold in medicinal chemistry, and understanding the characteristics of its derivatives, such as this compound, is crucial for the design and synthesis of novel therapeutic agents.[1][2]
This compound is a monosubstituted piperazine derivative. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this specific compound, one of these nitrogen atoms is functionalized with a 3-methylbutyl (isoamyl) group.
CAS Number: 34581-23-2[]
Molecular Structure
The structure consists of the core piperazine ring and the appended alkyl chain, which influences its lipophilicity and steric profile.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties. These properties are critical for predicting the compound's behavior in various chemical and biological systems, including its solubility and ability to cross cell membranes.
| Property | Value | Source |
| CAS Number | 34581-23-2 | [] |
| Molecular Formula | C₉H₂₀N₂ | [] |
| Molecular Weight | 156.27 g/mol | [] |
| Boiling Point (Predicted) | 213.2 ± 8.0 °C | [4] |
| Density (Predicted) | 0.847 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.33 ± 0.40 | [4] |
| InChI Key | IOCDAGIYEHKJRS-UHFFFAOYSA-N | [] |
Synthesis and Purification
The synthesis of monosubstituted piperazines is a well-established field, with N-alkylation being a primary method.[2] This approach offers a straightforward and cost-effective route using commercially available starting materials.
Synthetic Strategy: Nucleophilic Substitution
The most direct synthesis involves the reaction of piperazine with a suitable 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane. A large excess of piperazine is used to minimize the formation of the disubstituted byproduct, 1,4-bis(3-methylbutyl)piperazine. Piperazine itself acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, an external non-nucleophilic base can be used to improve atom economy.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5 equivalents) in toluene.
-
Causality: Using a significant excess of piperazine favors the monosubstituted product by statistical probability and ensures enough piperazine is available to act as a base. Toluene is a suitable solvent that allows for heating to drive the reaction.
-
-
Addition of Alkyl Halide: Add 1-bromo-3-methylbutane (1 equivalent) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the piperazine hydrobromide salt.
-
Transfer the mixture to a separatory funnel. Add a 2M aqueous solution of sodium hydroxide (NaOH) to basify the aqueous layer (pH > 12). This deprotonates any remaining piperazinium salts, driving the free base products into the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Causality: This liquid-liquid extraction isolates the desired product from the water-soluble salts and excess piperazine.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation. The lower boiling point starting materials will distill first, followed by the desired product.
-
Self-Validation: The distinct boiling point of the product serves as a preliminary confirmation of its identity and purity.
-
Analytical Characterization
To confirm the identity and assess the purity of the synthesized this compound, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile amines. The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives the molecular weight and a characteristic fragmentation pattern that confirms the structure.
Typical GC-MS Parameters:
-
Column: DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250°C.[5]
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 4 minutes.[6]
-
Detector: Mass Spectrometer scanning from m/z 40 to 400.
-
Expected Result: A major peak at a specific retention time corresponding to the product. The mass spectrum should show a molecular ion peak [M]+ at m/z = 156, along with characteristic fragments.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the isoamyl group and the piperazine ring, with integrations corresponding to the number of protons. The ¹³C NMR will show the number of unique carbon atoms in the molecule.
Applications in Research and Drug Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] It is valued for its ability to increase the basicity and water solubility of a molecule, which can improve its pharmacokinetic profile.[7]
This compound serves as a key building block or intermediate in the synthesis of more complex molecules. The secondary amine on the piperazine ring is a versatile chemical handle that can be further functionalized, for example, through:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
N-Arylation: Buchwald-Hartwig or similar cross-coupling reactions to attach aryl groups.[2]
The 3-methylbutyl group provides a moderate degree of lipophilicity, which can be crucial for tuning a drug candidate's ability to interact with biological membranes or hydrophobic pockets of target proteins. Researchers in drug discovery can use this compound to create libraries of novel derivatives for screening against various biological targets, including G protein-coupled receptors, ion channels, and enzymes.[8]
Safety and Handling
Potential Hazards:
-
Corrosive: Piperazine and its derivatives are alkaline and can cause severe skin burns and eye damage.[9]
-
Sensitizer: May cause an allergic skin reaction (dermatitis) and, if inhaled, may cause allergy or asthma symptoms.[9]
-
Irritant: May cause respiratory and digestive tract irritation.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic (absorbs moisture from the air).[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[10]
-
References
- Echemi. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI).
- ChemicalBook. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI) Property.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- BLD Pharm. (n.d.). (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.
- PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate.
- PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, 10(7), 453-457.
- Fisher Scientific. (2010). Safety Data Sheet.
- BOC Sciences. (n.d.). CAS 34581-23-2 Piperazine, 1-(3-methylbutyl)- (9CI).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.
- Káňová, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
- Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 83547-32-4 CAS MSDS (Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. hakon-art.com [hakon-art.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. connectjournals.com [connectjournals.com]
- 8. nbinno.com [nbinno.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Methylbutyl)piperazine, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol and characterization data, discuss its reactivity, and explore its potential applications in the development of novel therapeutics. The piperazine moiety is a "privileged scaffold" in drug discovery, and understanding the nuances of its derivatives is critical for leveraging its full potential.[1][2][3]
Introduction to this compound
This compound, also known as 1-isopentylpiperazine, is a monosubstituted piperazine derivative. The core of this molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural feature imparts favorable physicochemical properties, such as high water solubility and the ability to act as both a hydrogen bond donor and acceptor, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The presence of the 3-methylbutyl (isopentyl) group at one of the nitrogen atoms provides a lipophilic character that can be crucial for traversing cellular membranes and interacting with specific biological targets.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Predicted Boiling Point | 213.2 ± 8.0 °C |
| Predicted Density | 0.847 ± 0.06 g/cm³ |
| Predicted pKa | 9.33 ± 0.40 |
Synthesis of this compound
The synthesis of monosubstituted piperazines like this compound presents the challenge of controlling the reactivity of the two nitrogen atoms to prevent disubstitution.[4] A common and effective strategy is to use a large excess of piperazine relative to the alkylating agent, which statistically favors monoalkylation.[4]
Here, we present a robust, one-pot synthetic protocol adapted from general methods for the synthesis of monosubstituted piperazines.[5] This procedure is designed to be cost-effective and scalable for laboratory use.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the reaction of an in-situ formed piperazine-1-ium salt with the alkylating agent, which helps to suppress the formation of the disubstituted by-product.[5]
Reagents and Materials:
-
Piperazine
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Methanol
-
Piperazine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Preparation of Piperazine Monohydrochloride (in-situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) and piperazine dihydrochloride (2.5 equivalents) in methanol. Stir the mixture at room temperature for 30 minutes to form piperazine monohydrochloride.
-
Alkylation: To the stirred suspension, add 1-bromo-3-methylbutane (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and basify with a 2M NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a large excess of piperazine ensures that the alkylating agent is more likely to react with an unsubstituted piperazine molecule rather than the mono-substituted product, thus minimizing di-alkylation.[4]
-
In-situ Salt Formation: The formation of piperazine monohydrochloride deactivates one of the nitrogen atoms towards alkylation, further enhancing the selectivity for the mono-substituted product.[5]
-
Basification: The addition of a strong base is necessary to deprotonate the piperazinium salts formed during the reaction, allowing for the extraction of the free amine product into the organic solvent.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and known data for similar piperazine derivatives.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.8-3.0 ppm (t, 4H): Protons on the two CH₂ groups of the piperazine ring adjacent to the secondary amine.
-
δ ~2.4-2.6 ppm (m, 4H): Protons on the two CH₂ groups of the piperazine ring adjacent to the nitrogen bearing the 3-methylbutyl group.
-
δ ~2.3-2.4 ppm (t, 2H): Protons on the CH₂ group of the 3-methylbutyl chain attached to the piperazine nitrogen.
-
δ ~1.6-1.7 ppm (m, 1H): Proton on the CH group of the 3-methylbutyl chain.
-
δ ~1.4-1.5 ppm (q, 2H): Protons on the CH₂ group of the 3-methylbutyl chain.
-
δ ~0.9 ppm (d, 6H): Protons of the two equivalent methyl groups of the 3-methylbutyl chain.
-
δ (variable) (s, 1H): Proton of the secondary amine (N-H).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~55-57 ppm: Carbons of the piperazine ring adjacent to the substituted nitrogen.
-
δ ~46-48 ppm: Carbons of the piperazine ring adjacent to the secondary amine.
-
δ ~58-60 ppm: Carbon of the CH₂ group of the 3-methylbutyl chain attached to the piperazine nitrogen.
-
δ ~38-40 ppm: Carbon of the CH₂ group of the 3-methylbutyl chain.
-
δ ~26-28 ppm: Carbon of the CH group of the 3-methylbutyl chain.
-
δ ~22-24 ppm: Carbons of the two methyl groups of the 3-methylbutyl chain.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 156. The fragmentation pattern would likely involve the cleavage of the C-C bonds of the 3-methylbutyl group and fragmentation of the piperazine ring. A prominent fragment would be expected from the loss of an isobutyl radical (C₄H₉•), resulting in a peak at m/z = 99.
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
-
~3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1460 cm⁻¹: C-H bending of the CH₂ and CH₃ groups.
-
~1100-1000 cm⁻¹: C-N stretching.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom can readily undergo a variety of chemical transformations, making it an excellent scaffold for building more complex molecules.
Key Reactions of the Secondary Amine:
-
N-Arylation: The secondary amine can be arylated using Buchwald-Hartwig or Ullmann coupling reactions to introduce aromatic or heteroaromatic rings. This is a common strategy in the synthesis of antipsychotic and antidepressant drugs.[9]
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This can be used to introduce a variety of functional groups or to modulate the basicity of the piperazine nitrogen.
-
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N,N'-disubstituted piperazines.[10]
-
Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Workflow for Further Functionalization
Caption: General reaction pathways for the functionalization of this compound.
Potential Therapeutic Applications
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), including those for psychosis, depression, and anxiety.[3][9] The this compound scaffold can be used to synthesize libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[11] Its specific lipophilic side chain may offer advantages in terms of target engagement and pharmacokinetic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the same precautions as other N-alkylated piperazines and the parent compound, piperazine.
-
General Hazards: Piperazine is known to be corrosive and can cause severe skin burns and eye damage.[12] It may also cause an allergic skin reaction and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12]
Conclusion
This compound is a versatile and valuable building block for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with the reactive secondary amine that allows for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in this field.
References
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.).
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem. (n.d.).
-
Experimental 13C and 1H NMR spectrum of MPP. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
- Piperazinone, 1-(3-methylbutyl)- (9CI) Safety Data Sheets(SDS) lookchem. (n.d.).
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- SAFETY DATA SHEET. (2018, January 18).
- SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
- Knieps, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2576-2585.
- SAFETY DATA SHEET. (2025, November 19). Cayman Chemical.
- Pavek, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
- Reactions of Piperazines. (n.d.). Ambeed.com.
-
2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018, April 9). NIH. Retrieved from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). NIH. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Piperazine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Synthesis of 1,3-oxazines based on piperazine. (2025, February 25). ScienceDirect. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (n.d.). PubMed. Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. Piperazinone, 1-(3-methylbutyl)- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
In-Depth Technical Guide to the Synthesis of 1-(3-Methylbutyl)piperazine
Introduction
1-(3-Methylbutyl)piperazine, also known as 1-isopentylpiperazine, is a monosubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to influence the physicochemical properties of molecules, such as basicity and water solubility, which in turn can optimize pharmacokinetic profiles.[1][2] Consequently, this compound serves as a crucial building block in the synthesis of a diverse range of biologically active compounds and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed protocols and insights for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 34581-23-2 |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-114 °C at 30 mmHg |
| Solubility | Soluble in water and various organic solvents |
(Note: Exact values may vary slightly based on purity and experimental conditions.)
Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways. The primary challenge in the synthesis of monosubstituted piperazines is controlling the reaction to prevent the formation of the disubstituted byproduct, 1,4-bis(3-methylbutyl)piperazine.[4][5] This guide will focus on two of the most effective and commonly employed methods: Reductive Amination and Direct Nucleophilic Substitution .
Pathway 1: Reductive Amination
Reductive amination is a versatile and highly effective method for the N-alkylation of amines.[6] This two-step, one-pot process involves the reaction of piperazine with isovaleraldehyde (3-methylbutanal) to form an intermediate iminium ion, which is then reduced in situ to yield the desired this compound.[7] A key advantage of this method is the prevention of quaternary ammonium salt formation.[4][7]
Mechanistic Overview
The reaction proceeds through the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of isovaleraldehyde, followed by dehydration to form an iminium ion intermediate. A reducing agent, present in the reaction mixture, then reduces this intermediate to the final product.
Experimental Protocol: Reductive Amination
Materials:
-
Piperazine
-
Isovaleraldehyde (3-Methylbutanal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous DCM.
-
To this solution, add isovaleraldehyde (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.[6]
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the reducing agent suspension to the reaction mixture. Note that this addition can be exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation: Reductive Amination
| Parameter | Condition | Rationale |
| Piperazine Equivalents | 2.0 | Using an excess of piperazine helps to favor mono-alkylation and minimize the formation of the di-substituted byproduct. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent suitable for reductive aminations, often providing cleaner reactions and higher yields compared to other borohydrides like sodium cyanoborohydride.[6][8] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are suitable for both the iminium ion formation and the reduction step. |
| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |
| Work-up | Aqueous basic wash | To neutralize any remaining acidic species and remove water-soluble byproducts. |
Visualization: Reductive Amination Workflow
Caption: Nucleophilic substitution of 1-bromo-3-methylbutane with piperazine.
Alternative Strategies and Considerations
For applications requiring very high purity and minimal di-substituted product, a protecting group strategy can be employed. [9]This involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), performing the alkylation on the unprotected nitrogen, and then deprotecting to yield the mono-substituted product. [9]While this multi-step approach is more laborious, it offers excellent control over the selectivity of the reaction. [4][9]
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product will likely require purification.
-
Fractional Distillation: Given the boiling point of this compound, fractional distillation under reduced pressure is an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is recommended.
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To determine the purity of the final product.
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. The reagents used in these syntheses, such as piperazine, isovaleraldehyde, isoamyl bromide, and sodium triacetoxyborohydride, have their own specific hazards. It is essential to consult the Safety Data Sheets (SDS) for each chemical before use.
References
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477.
- Gedeon Richter Plc., & Forest Laboratories, Inc. (2014). Synthesis of Cariprazine. As described in MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines. Journal of Organic Chemistry, 77(17), 7506-7511.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved from [Link]
- Štefek, M., & Kettmann, V. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
- U.S. Patent No. 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives.
- Venetoclax Synthesis. (n.d.). As described in MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 6928-85-4: 1-Amino-4-methylpiperazine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Potential of 1-(3-Methylbutyl)piperazine: A Technical Guide to Biological and Pharmacological Characterization
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics with a wide spectrum of biological activities.[1][2][3] While many derivatives have been extensively studied, 1-(3-Methylbutyl)piperazine remains a largely unexplored entity within this pharmacologically significant class of compounds. This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. We will delve into its synthetic pathway, propose a tiered preclinical screening cascade based on structure-activity relationship (SAR) analysis of related 1-alkylpiperazines, and provide detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a roadmap for researchers in drug discovery and pharmacology to unlock the therapeutic potential of this novel compound.
Introduction: The Piperazine Moiety and the Rationale for Investigation
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery.[3] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to interact with a variety of biological targets through hydrogen bonding and ionic interactions.[1][4] This versatility has led to the development of piperazine-containing drugs for a multitude of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives modulate neurotransmitter systems, leading to antipsychotic, antidepressant, and anxiolytic effects.[1][2][5]
-
Oncology: Certain derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7][8]
-
Infectious Diseases: The piperazine core is found in antimicrobial and anthelmintic agents.[9][10][11]
-
Inflammation and Allergy: Antihistaminic and anti-inflammatory properties have also been reported.[12]
The biological activity of piperazine derivatives is heavily influenced by the nature of the substituents at the N1 and N4 positions.[13][14] The subject of this guide, this compound, features an isoamyl group at the N1 position. This alkyl substituent increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins. Based on the known activities of other N-alkylated piperazines, we hypothesize that this compound may exhibit significant CNS activity.[15]
This guide will outline a systematic approach to validate this hypothesis and explore the broader pharmacological profile of this compound.
Synthesis of this compound
A straightforward and efficient synthesis of this compound can be achieved via reductive amination. This common and reliable method involves the reaction of piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent.
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 3-methylbutanal (1 equivalent).
-
Formation of Imine/Enamine Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: A tiered screening cascade for characterizing biological activity.
Tier 1: Broad Initial Screening
The initial tier of assays is designed to broadly survey the potential biological activities.
3.1.1. CNS Receptor Binding Panel
Given the prevalence of CNS activity among piperazine derivatives, a primary screen against a panel of CNS receptors is recommended.
-
Objective: To identify any significant binding affinity of this compound for key neurotransmitter receptors.
-
Protocol: Radioligand Binding Assay
-
Target Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., 5-HT₁ₐ, D₂, etc.).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature for a set time to allow for binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
3.1.2. General Cytotoxicity Screening
To assess for potential anticancer activity and to establish a therapeutic window for other activities.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. [6]* Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value.
-
Tier 2: Secondary and Mechanistic Assays
Compounds showing promising activity in Tier 1 will be advanced to secondary assays to confirm activity and elucidate the mechanism of action.
3.2.1. Functional Assays
To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor targets.
-
Objective: To characterize the functional activity of this compound at receptors where it showed significant binding.
-
Example Protocol: cAMP Assay for Gαi/s-coupled Receptors
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-5-HT₁ₐ).
-
Compound Incubation: Treat the cells with varying concentrations of this compound, with or without a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Detection: Measure the levels of cyclic AMP using a commercially available ELISA or HTRF kit.
-
Data Analysis: Determine the effect of the compound on agonist-stimulated cAMP production to classify it as an agonist or antagonist.
-
Tier 3: In Vivo Model Validation
The most promising compounds with well-defined in vitro activity will be evaluated in animal models.
-
Objective: To assess the in vivo efficacy and safety profile of this compound.
-
Example Protocol: Elevated Plus Maze (for Anxiolytic Activity)
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing: After a set pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.
-
Data Collection: Record the time spent in the open and closed arms over a 5-minute period.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Template for CNS Receptor Binding Affinity Data
| Receptor Target | Radioligand | Kᵢ (nM) of this compound |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | |
| D₂ | [³H]-Spiperone | |
| ... | ... |
Table 2: Template for In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast Cancer) | |
| HCT-116 (Colon Cancer) | |
| PC-3 (Prostate Cancer) | |
| A549 (Lung Cancer) |
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial biological characterization of the novel compound this compound. By following the proposed synthetic and screening cascade, researchers can efficiently identify and validate its primary pharmacological activities. The lipophilic nature of the 3-methylbutyl substituent suggests a high potential for CNS activity, making this a particularly exciting avenue of investigation. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile piperazine class of compounds.
References
-
Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 1-20. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link] [15]14. Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-12. [Link] [12]15. De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(1), 1-10. [Link]
-
Wikipedia. (n.d.). Piperazine. In Wikipedia. Retrieved January 12, 2026, from [Link] [11]17. Forgacs, E., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(1), 1-15. [Link] [8]18. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine Derivatives and Analogs for Drug Discovery Professionals
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of biologically active compounds.[1] This guide delves into the specific realm of 1-(3-methylbutyl)piperazine, also known as isoamylpiperazine, and its derivatives. We will explore the synthetic accessibility, physicochemical properties, and potential pharmacological landscapes of this particular class of compounds. By examining the influence of the 3-methylbutyl (isoamyl) substituent on the well-established pharmacology of the piperazine core, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and inspire novel drug discovery efforts.
The Piperazine Scaffold: A Foundation of Versatility
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a fundamental building block in the design of therapeutic agents.[1] Its prevalence in pharmaceuticals stems from a unique combination of properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity.[2] Furthermore, the piperazine moiety can significantly influence a molecule's physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for favorable pharmacokinetics.[1][3]
The piperazine nucleus is a key component in drugs targeting a wide array of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate the piperazine ring.[4]
-
Infectious Diseases: Piperazine derivatives have shown promise as antibacterial and antitubercular agents.[5][6]
-
Oncology: The scaffold is present in various anticancer compounds.[7]
-
Inflammatory Conditions: Anti-inflammatory properties have been reported for numerous piperazine derivatives.[8][9]
The this compound core introduces a specific lipophilic alkyl chain, the isoamyl group, onto this versatile scaffold. This substitution is expected to modulate the parent molecule's properties, influencing its interaction with biological targets and its pharmacokinetic profile.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be approached through several established synthetic routes for N-alkylated piperazines. The choice of method often depends on the availability of starting materials, desired scale, and the nature of other substituents on the piperazine ring.
Direct N-Alkylation of Piperazine
The most straightforward approach to monosubstituted piperazines is the direct alkylation of piperazine with a suitable isoamyl halide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-methylbutane (1 equivalent).
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the hydrobromic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.
Rationale: The use of excess piperazine helps to minimize the formation of the disubstituted product, 1,4-bis(3-methylbutyl)piperazine. The base is crucial to neutralize the acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Reductive Amination
Reductive amination offers an alternative route, particularly for scaled-up syntheses, by reacting piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent.
Experimental Protocol: Reductive Amination for this compound
-
Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and 3-methylbutanal (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Rationale: This method avoids the use of alkyl halides and often proceeds under milder conditions. STAB is a milder and more selective reducing agent compared to NaBH₄, often leading to cleaner reactions with fewer side products.
Synthesis of N-Substituted Analogs
Further derivatization at the N4 position of the this compound core allows for the creation of a library of analogs.
General Workflow for N4-Derivatization
Caption: General synthetic routes for the N4-derivatization of this compound.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The incorporation of the 3-methylbutyl group imparts specific physicochemical characteristics to the piperazine scaffold, which are critical for its biological activity and pharmacokinetic profile.
| Property | Influence of the 3-Methylbutyl Group | Rationale |
| Lipophilicity | Increased | The branched alkyl chain enhances the nonpolar character of the molecule, potentially improving membrane permeability. |
| Basicity (pKa) | Minor change | The electron-donating nature of the alkyl group may slightly increase the basicity of the N1 nitrogen compared to unsubstituted piperazine. |
| Steric Hindrance | Moderate | The isoamyl group introduces steric bulk around the N1 nitrogen, which can influence receptor binding and metabolic stability. |
| Flexibility | Increased | The rotatable bonds in the isoamyl chain provide conformational flexibility, allowing the molecule to adopt various orientations when interacting with a biological target. |
Structure-Activity Relationship (SAR) Insights:
While specific SAR studies on this compound derivatives are not extensively documented in the public domain, we can extrapolate from the broader knowledge of piperazine-containing drugs.[2][10]
-
N4-Substituent: The nature of the substituent at the N4 position is often a primary determinant of pharmacological activity. Aromatic or heteroaromatic groups are common in CNS-active agents, while other functionalities can be introduced to target different receptors or enzymes.[11]
-
Lipophilicity and CNS Penetration: The increased lipophilicity conferred by the isoamyl group may enhance the ability of its derivatives to cross the blood-brain barrier, making this scaffold particularly interesting for CNS targets.
-
Metabolic Stability: The branched nature of the isoamyl group might offer some resistance to metabolic degradation compared to a linear alkyl chain, potentially leading to an improved pharmacokinetic profile.
Potential Pharmacological Applications
Based on the known pharmacology of N-alkylated piperazine derivatives, the this compound scaffold holds promise across several therapeutic areas.
Central Nervous System (CNS) Disorders
Many CNS-active drugs feature an N-alkylated piperazine moiety. The isoamyl group could serve as a valuable lipophilic anchor for derivatives targeting various CNS receptors.
Potential CNS Targets and Activities:
-
Dopamine and Serotonin Receptors: Piperazine derivatives are well-known modulators of dopamine and serotonin receptors, with applications in treating psychosis, depression, and anxiety.[4] The this compound core could be explored for developing novel ligands for these receptors.
-
Antidepressant-like Activity: Some piperazine analogs have demonstrated antidepressant-like activity in preclinical models.[11]
Caption: Hypothetical mechanism of action for a CNS-active this compound derivative.
Anti-inflammatory and Analgesic Properties
Piperazine derivatives have been investigated for their anti-inflammatory and analgesic potential.[8][9] The this compound scaffold could be a starting point for the development of novel agents in this area.
Antimicrobial Activity
The piperazine nucleus is present in some antimicrobial agents.[6] The lipophilicity of the isoamyl group could potentially enhance the interaction of its derivatives with microbial cell membranes, a strategy worth exploring for new antibacterial or antifungal compounds.
Future Directions and Conclusion
The this compound scaffold represents an underexplored area within the vast chemical space of piperazine derivatives. Its straightforward synthesis and the modulatory effect of the isoamyl group on physicochemical properties make it an attractive starting point for novel drug discovery campaigns.
Key areas for future research include:
-
Library Synthesis: The generation of a diverse library of N4-substituted this compound derivatives.
-
In Vitro Screening: Comprehensive screening of these derivatives against a panel of biologically relevant targets, particularly CNS receptors and inflammatory mediators.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
-
In Vivo Efficacy Studies: Testing of optimized lead candidates in relevant animal models of disease.
References
-
Kinjal Parmar, Pinkal Patel, Pandurang Parate, Janki Patel. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Laturwale Shital Kour Jaspal Singh, et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
-
Anonymous. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Anonymous. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Parmar, K., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
-
de Oliveira Brito, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. PubChem. [Link]
-
Anonymous. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
-
Anonymous. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. [Link]
-
Sharma, P., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. PubMed. [Link]
-
Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Hany, K. F., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Kalra, S., et al. (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]
-
Anonymous. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
de Zwart, M. A., et al. (1988). Synthesis and copper-dependent antimycoplasmal activity of 1-amino-3-(2-pyridyl)isoquinoline derivatives. 1. Amides. PubMed. [Link]
-
Pelit, E., et al. (2024). 1,3-Naphthoxazine derivatives: Synthesis, in silico pharmacokinetic studies, antioxidant and photoprotective properties. PubMed. [Link]
-
Anonymous. (n.d.). Synthesis of Piperine Analogs Containing Isoxazoline/Pyrazoline Scaffold and Their Pesticidal Bioactivities. ResearchGate. [Link]
-
Tzanova, T., et al. (2017). Synthetic piperine amide analogs with antimycobacterial activity. PubMed. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Methylbutyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for 1-(3-Methylbutyl)piperazine, also known as isoamylpiperazine. In the absence of direct, specific research on this molecule, this document synthesizes information from the broader class of N-alkyl and substituted piperazine derivatives to construct a scientifically-grounded, hypothesized mechanism. We delve into the structure-activity relationships (SAR) conferred by the isoamyl substituent and the piperazine core, explore potential pharmacological targets, and propose a detailed roadmap for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this compound's biological activity.
Introduction: The Piperazine Scaffold and the Uncharacterized this compound
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties—such as a rigid structure, high polarity, and the presence of two modifiable nitrogen atoms—make it a versatile building block for drugs targeting a wide array of biological systems.[1] These derivatives have found applications as antimicrobial, anticancer, and central nervous system (CNS) agents.[1]
This compound is a simple N-alkyl derivative of piperazine. Despite the straightforward synthesis of such compounds, a review of current scientific literature reveals a significant gap in the specific pharmacological characterization of this particular molecule.[2] This guide, therefore, takes a deductive approach, building a profile for this compound by examining the well-established activities of its parent structure and related analogues.
Chemical and Physical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Prediction | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₂₀N₂ | --- |
| Molecular Weight | 156.27 g/mol | Calculated |
| XLogP3-AA (Lipophilicity) | ~1.5 - 2.0 | Predicted |
| Hydrogen Bond Donors | 1 (Secondary amine) | Calculated |
| Hydrogen Bond Acceptors | 2 (Both nitrogen atoms) | Calculated |
| pKa (Basicity) | ~9.8 (for N4-H), ~5.5 (for N1) | Estimated based on piperazine[3] |
| Solubility | Freely soluble in water | Predicted based on piperazine[3] |
The 3-methylbutyl (isoamyl) group is a moderately lipophilic alkyl chain. Its addition to the piperazine ring is expected to increase the molecule's overall lipophilicity compared to the parent piperazine, which could enhance its ability to cross cellular membranes, including the blood-brain barrier.[1]
Hypothesized Mechanisms of Action
Based on the pharmacology of related compounds, this compound could exhibit several biological activities. The most probable mechanisms are detailed below, ranked from most to least likely for a simple N-alkyl derivative.
Primary Hypothesis: Anthelmintic Activity via GABA Receptor Modulation
The most well-documented and historically significant use of piperazine is as an anthelmintic agent for treating parasitic worm infections.[3]
Causality of Mechanism: The mechanism of action for piperazine in helminths is centered on the γ-aminobutyric acid (GABA) receptor.[3]
-
GABA Agonism: Piperazine acts as an agonist at the inhibitory GABA receptors located at the neuromuscular junction of ascaris (roundworms).
-
Chloride Influx: This agonism opens chloride ion channels, leading to an influx of Cl⁻ into the muscle cells.
-
Hyperpolarization: The influx of negative ions causes hyperpolarization of the muscle cell membrane.
-
Flaccid Paralysis: This state of hyperpolarization makes the muscle cells unresponsive to excitatory stimuli, resulting in flaccid paralysis of the parasite.
-
Expulsion: The paralyzed worms lose their grip on the intestinal wall and are expelled from the host's body by normal peristaltic action.[3]
The selectivity for parasites is due to vertebrates using GABA primarily in the CNS, whereas the peripheral neuromuscular junctions of helminths are sensitive to this mechanism.[3] The addition of the simple, non-bulky 3-methylbutyl group is unlikely to abolish this fundamental activity and may modulate its potency or pharmacokinetic profile.
Secondary Hypothesis: Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that N-alkyl and N-aryl piperazine derivatives possess significant antimicrobial properties.[4]
Causality of Mechanism: The precise mechanism for the antimicrobial effects of piperazine derivatives is not as clearly defined as their anthelmintic action but is thought to involve:
-
Membrane Disruption: The cationic nature of the protonated piperazine ring at physiological pH can lead to electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: The piperazine scaffold can chelate metal ions essential for the function of bacterial enzymes or directly bind to active sites, inhibiting crucial metabolic pathways.
-
Biofilm Inhibition: Some derivatives have been shown to interfere with bacterial quorum sensing and biofilm formation.
The 3-methylbutyl group would increase the compound's lipophilicity, potentially enhancing its ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes.[1]
Tertiary (Less Likely) Hypothesis: Central Nervous System (CNS) Activity
While many complex piperazine derivatives (particularly arylpiperazines) are potent CNS agents that modulate dopaminergic and serotoninergic systems, this is less probable for a simple N-alkyl derivative.[1] However, some basic CNS effects cannot be entirely ruled out. The parent piperazine molecule itself has been shown to have effects on smooth, cardiac, and skeletal muscle, some of which are antagonized by atropine, suggesting a potential interaction with muscarinic acetylcholine receptors.[5]
If CNS activity were present, it would likely be non-specific and related to general effects on neurotransmitter systems rather than high-affinity binding to a specific receptor subtype. Potential actions could include weak modulation of monoamine transporters or receptors.
Proposed Experimental Workflow for Mechanistic Validation
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Protocol: In Vitro Anthelmintic Assay
This protocol is designed to test the primary hypothesis.
Objective: To determine if this compound causes paralysis in a model nematode, Caenorhabditis elegans.
Methodology:
-
Culture Maintenance: Maintain wild-type (N2) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 bacteria.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a series of dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Assay Plate Preparation: Dispense the compound dilutions into the wells of a 96-well microtiter plate containing liquid M9 buffer. Include a vehicle control (solvent only) and a positive control (e.g., piperazine citrate or levamisole).
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a large number of L4 stage larvae.
-
Assay Execution: Wash the synchronized worms off their plates with M9 buffer and add approximately 20-30 worms to each well of the assay plate.
-
Data Collection: Incubate the plates at 20°C. At specified time points (e.g., 1, 2, 4, and 6 hours), observe the worms under a dissecting microscope. Count the number of paralyzed (immotile) versus motile worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Analysis: Calculate the percentage of paralysis for each concentration at each time point. Determine the EC₅₀ (the concentration that causes paralysis in 50% of the worms).
Detailed Protocol: Broad Receptor Binding Panel
This protocol serves to investigate potential CNS activity.
Objective: To screen this compound for binding affinity against a wide range of CNS receptors.
Methodology:
-
Target Selection: Utilize a commercial or in-house radioligand binding assay panel. A typical panel should include, but not be limited to:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸
-
Dopamine Receptors: D₁, D₂, D₃
-
Adrenergic Receptors: α₁, α₂, β
-
Muscarinic Receptors: M₁, M₂, M₃
-
Histamine Receptors: H₁
-
-
Assay Principle: The assay is based on the competition between the test compound and a specific radiolabeled ligand for binding to a receptor expressed in a cell membrane preparation.
-
Execution:
-
Incubate cell membrane preparations expressing the target receptor with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand using rapid filtration through a glass fiber filter.
-
Quantify the radioactivity trapped on the filter using a scintillation counter.
-
-
Analysis:
-
Measure the displacement of the radioligand by the test compound.
-
Calculate the inhibition constant (Kᵢ) for each receptor where significant binding (>50% inhibition at 10 µM) is observed. The Kᵢ value represents the affinity of the compound for the receptor.
-
Caption: Hypothesized signaling pathway for anthelmintic action.
Conclusion and Future Directions
While definitive data on the mechanism of action of this compound is currently absent from the literature, a strong hypothesis can be formulated based on the extensive knowledge of the piperazine scaffold. The most probable biological activity is anthelmintic, mediated by agonist activity at parasitic GABA receptors, leading to flaccid paralysis. A secondary, plausible mechanism is broad-spectrum antimicrobial activity due to the compound's cationic and lipophilic characteristics. Direct, high-affinity CNS activity is considered less likely but warrants investigation.
The experimental workflows detailed in this guide provide a clear and robust path for elucidating the true pharmacological profile of this compound. Successful validation of the primary or secondary hypotheses could position this compound or its derivatives as candidates for new anti-parasitic or anti-infective agents. Future research should focus on executing these validation studies, followed by ADME-Tox profiling and in vivo efficacy models to determine any potential therapeutic value.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
-
Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279-84. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Therapeutic Potential of 1-(3-Methylbutyl)piperazine: A Privileged Scaffold Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas.[1][2][3] This technical guide addresses the challenge of a novel, uncharacterized piperazine derivative, 1-(3-Methylbutyl)piperazine. In the absence of direct biological data, we present a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. This document outlines a logical workflow, integrating in silico predictive modeling, robust in vitro screening cascades, and strategic in vivo pharmacological profiling. Detailed, field-proven experimental protocols and the causal reasoning behind their selection are provided to empower research teams to efficiently unlock the therapeutic promise of this molecule. Our approach is grounded in the extensive pharmacological precedent of the piperazine class, aiming to de-orphanize this compound and accelerate its journey from a chemical entity to a potential therapeutic candidate.
Introduction: The Piperazine Moiety as a Gateway to Bioactivity
The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a diverse array of clinically successful drugs.[1][4] Its prevalence is not coincidental; the piperazine scaffold imparts a unique combination of physicochemical and pharmacological advantages.[2] These include:
-
Modulable Basicity: The two nitrogen atoms provide distinct pKa values, allowing for protonation under physiological conditions, which is crucial for enhancing aqueous solubility and forming stable salts for improved drug formulation.[1]
-
Structural Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, which can provide a rigid anchor for pharmacophore elements, while also serving as a flexible linker between different molecular fragments.[1]
-
Hydrogen Bonding Capacity: The nitrogen atoms act as hydrogen bond acceptors, and the N-H groups can serve as donors, facilitating potent interactions with biological targets.[1]
-
Pharmacokinetic Benefits: The polar nature of the piperazine ring often leads to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Given these inherent advantages, it is logical to hypothesize that this compound, despite being uncharacterized, possesses significant therapeutic potential. The 3-methylbutyl (isopentyl) substituent introduces a lipophilic component that may influence its target specificity and pharmacokinetic profile compared to other piperazine derivatives. This guide provides a systematic roadmap to explore this potential.
Phase I: In Silico Target Prediction – Building a Data-Driven Hypothesis
Before embarking on resource-intensive experimental screening, a robust in silico evaluation can provide a crucial predictive framework, narrowing the field of potential targets and guiding experimental design.[5][6] This initial phase focuses on leveraging existing data to forecast the most probable biological interactions of this compound.
Computational Workflow for Target Identification
The following workflow outlines a logical sequence for the computational analysis of this compound.
Caption: A streamlined workflow for the in silico prediction of therapeutic targets for this compound.
Detailed In Silico Methodologies
2.2.1. Structural Similarity and Analog Screening
-
Rationale: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities.[5] This is a powerful first step in generating hypotheses.
-
Protocol:
-
Generate a 2D fingerprint (e.g., Morgan or ECFP4) of this compound.
-
Screen large chemical databases (e.g., PubChem, ChEMBL, DrugBank) against this fingerprint using a similarity metric like the Tanimoto coefficient.
-
Compile a list of the most similar compounds with known biological targets.
-
Analyze the identified targets for recurring themes (e.g., specific receptor families, enzyme classes).
-
2.2.2. Pharmacophore Modeling
-
Rationale: This technique identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for interacting with a specific target.
-
Protocol:
-
Based on the results of the similarity search, select a set of active compounds for a high-priority target class (e.g., serotonin receptors).
-
Generate a 3D pharmacophore model that encapsulates the common features of these active molecules.
-
Fit the 3D conformation of this compound to the generated pharmacophore model to assess its potential for interacting with the target.
-
2.2.3. Reverse Docking and Panel Docking
-
Rationale: Instead of docking a library of compounds to a single target, reverse docking screens a single compound against a large library of protein structures.[5] This can uncover unexpected "off-target" interactions that may have therapeutic value.
-
Protocol:
-
Prepare a 3D model of this compound.
-
Utilize a platform like PharmMapper or an in-house library of protein crystal structures to dock the compound against a wide array of potential targets.
-
Rank the targets based on docking scores and binding energies.
-
Prioritize targets that are known to be modulated by other piperazine derivatives.
-
2.2.4. Chemogenomic Database Mining
-
Rationale: Chemogenomic databases link chemical structures to their biological activities, providing a rich source of information for target prediction.[7]
-
Protocol:
-
Submit the structure of this compound to web-based tools like TargetHunter.[7]
-
These tools compare the input molecule to a vast database of known ligand-target interactions to predict a list of the most probable targets.[7]
-
Analyze the prediction scores and the supporting evidence for each potential target.
-
| In Silico Method | Objective | Potential Target Classes to Investigate | Rationale based on Piperazine Precedent |
| Structural Similarity | Identify known drugs with similar structures. | CNS receptors (Dopamine, Serotonin), Histamine receptors, Ion channels. | Many CNS drugs and antihistamines contain the piperazine scaffold.[3][4] |
| Pharmacophore Modeling | Assess fit to known binding models. | GPCRs, Kinases. | The piperazine ring is a common feature in ligands for these target families. |
| Reverse Docking | Screen against a broad panel of proteins. | Enzymes (e.g., MAO, AChE), Transporters (e.g., SERT, DAT). | Piperazine derivatives are known to interact with a wide range of enzymes and transporters.[2] |
| Chemogenomic Mining | Predict targets based on large-scale data. | Broad spectrum, including potential novel targets. | Unbiased approach to uncover unexpected biological activities. |
Phase II: In Vitro Screening – Experimental Validation of Predicted Targets
The hypotheses generated from the in silico phase must be rigorously tested through a well-designed in vitro screening cascade.[8] This phase aims to confirm direct interactions between this compound and the prioritized targets and to determine the nature and potency of these interactions.
In Vitro Screening Workflow
Caption: A systematic workflow for the in vitro validation of potential therapeutic targets.
Recommended In Vitro Assays and Protocols
3.2.1. Broad Panel Receptor Binding Assays
-
Rationale: Given the prevalence of piperazine derivatives as CNS agents, a broad screen against a panel of CNS-related receptors is a high-priority starting point.[4]
-
Protocol:
-
Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive CNS receptor binding panel (e.g., Eurofins Discovery's SafetyScreen CNS Panel).[9] This panel should include a wide range of dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.
-
Perform an initial screen of this compound at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (>50% inhibition of radioligand binding).
-
For any "hits" identified, perform follow-up concentration-response experiments to determine the inhibition constant (Ki) or IC50 value.[10][11]
-
3.2.2. Enzyme Inhibition Assays
-
Rationale: Many drugs exert their effects by inhibiting enzymes. Screening against key enzyme classes can reveal additional mechanisms of action.
-
Protocol:
-
Select a panel of enzymes based on in silico predictions and the known activities of piperazine analogs. This could include monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and various kinases.
-
Utilize commercially available enzyme inhibition assay kits (e.g., fluorescence- or luminescence-based).
-
Screen this compound for inhibitory activity, followed by IC50 determination for any confirmed hits.
-
3.2.3. Phenotypic Screening
-
Rationale: Phenotypic screening identifies compounds that produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the target.[12][13][14] This is a powerful, unbiased approach to discovering novel mechanisms of action.[15]
-
Protocol:
-
Select a panel of disease-relevant cell-based assays. For example, to explore neuroprotective potential, one could use a neuronal cell line (e.g., SH-SY5Y) and induce stress with a neurotoxin (e.g., 6-OHDA or MPP+).
-
Treat the cells with varying concentrations of this compound and measure a phenotypic outcome, such as cell viability, apoptosis (caspase-3/7 activity), or neurite outgrowth.
-
A positive result in a phenotypic screen would trigger subsequent "target deconvolution" efforts to identify the molecular target responsible for the observed effect.
-
Phase III: In Vivo Pharmacological Profiling – Assessing Therapeutic Potential in a Systemic Context
Positive results from in vitro studies provide the justification for advancing this compound to preliminary in vivo studies. These experiments aim to establish a basic understanding of the compound's effects in a whole organism, including its behavioral effects, safety, and pharmacokinetics.
Initial In Vivo Assessment Strategy
Caption: A strategic approach for the initial in vivo evaluation of this compound.
Key In Vivo Experiments
4.2.1. Rodent Behavioral Screening
-
Rationale: A battery of simple behavioral tests in mice or rats can provide a rapid assessment of the compound's CNS activity profile.[16]
-
Protocol:
-
Open Field Test: Administer this compound to rodents and place them in an open arena. Monitor locomotor activity (distance traveled, rearing) and anxiety-like behavior (time spent in the center versus the periphery). This can indicate stimulant, sedative, or anxiolytic/anxiogenic effects.
-
Elevated Plus Maze: This test is a classic assay for anxiety-like behavior. An anxiolytic effect is inferred if the compound increases the time spent in the open arms of the maze.
-
Forced Swim Test / Tail Suspension Test: These are common screens for potential antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
-
4.2.2. Preliminary Pharmacokinetic (PK) and Safety Assessment
-
Rationale: Understanding a compound's ADME properties and its basic safety profile is essential for interpreting pharmacological data and for designing future studies.
-
Protocol:
-
Administer a single dose of this compound to a small cohort of rodents via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Observe the animals for any overt signs of toxicity.
-
Conduct a preliminary assessment of metabolic stability using liver microsomes.
-
Conclusion: A Path Forward
The journey to elucidate the therapeutic targets of a novel chemical entity like this compound is a complex but logical process. While no direct biological data currently exists for this specific molecule, its piperazine core provides a strong foundation for a targeted and efficient discovery campaign. By systematically progressing through the phases outlined in this guide—from in silico prediction to in vitro validation and in vivo profiling—researchers can methodically de-orphanize this compound. This strategic approach, which balances computational prediction with empirical testing, maximizes the probability of success while conserving valuable resources. The ultimate goal is to identify a validated therapeutic target and a clear mechanism of action, thereby paving the way for subsequent lead optimization and preclinical development.
References
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved January 12, 2026, from [Link]
- Kushwaha, N., & Gupta, M. (2021). Computational/in silico methods in drug target and lead prediction.
- Trinchera, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 12, 2026, from [Link]
- Gautam, A., et al. (2018). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 13(12), 1121-1133.
-
Drug Target Review. (2019). Phenotypic profiling in drug discovery. Retrieved January 12, 2026, from [Link]
- Hill, S. J. (1998). The application of high-throughput screening to novel lead discovery. Progress in Drug Research, 51, 245-269.
-
Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved January 12, 2026, from [Link]
- Ekins, S., et al. (2012).
-
Ingenta Connect. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved January 12, 2026, from [Link]
-
Europe PMC. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved January 12, 2026, from [Link]
-
PubMed. (2025). Targeting disease: Computational approaches for drug target identification. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved January 12, 2026, from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved January 12, 2026, from [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 12, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A brief review of high throughput screening in drug discovery process. Retrieved January 12, 2026, from [Link]
-
Bentham Science. (n.d.). Discovery of Novel Targets with High Throughput RNA Interference Screening. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Computational Approaches for Drug Target Identification. Retrieved January 12, 2026, from [Link]
-
MDPI. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved January 12, 2026, from [Link]
- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406.
-
GenScript. (2024). High-throughput screening: accelerating drug discovery. Retrieved January 12, 2026, from [Link]
- Liu, X., et al. (2015). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences.
-
PubMed. (2025). Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. Retrieved January 12, 2026, from [Link]
- Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 5, 26.
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 12, 2026, from [Link]
-
Eurofins Discovery. (n.d.). CNS Target LeadHunter Panel. Retrieved January 12, 2026, from [Link]
- Geyer, M. A., & Markou, A. (2021). Translational In Vivo Assays in Behavioral Biology. Neuropsychopharmacology, 46(1), 21-36.
- Narayan, M., & Nufer, J. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.25.1-1.25.14.
-
Millipore Sigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 14. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
1-(3-Methylbutyl)piperazine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Methylbutyl)piperazine
Introduction
This compound, also known as 1-isopentylpiperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and N-substituted piperazines are integral to numerous active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of novel derivatives like this compound is a prerequisite for their successful development. This guide provides a comprehensive technical framework for characterizing its solubility and stability, drawing upon established principles for analogous secondary amines and piperazine compounds. Given the limited specific data on this molecule in public literature, this document emphasizes predictive insights and robust experimental protocols to enable researchers to generate empirical data with confidence.
Part 1: Physicochemical Profile and Solubility Determination
A molecule's solubility is dictated by its inherent physicochemical properties, primarily its polarity, molecular weight, and ionization state (pKa). The this compound structure combines a polar, basic piperazine ring with a nonpolar, flexible isopentyl (3-methylbutyl) side chain, suggesting a nuanced solubility profile.
Predicted Physicochemical Properties
Predictive models and data from structurally similar compounds allow us to estimate the core properties that govern the behavior of this compound in various solvent systems.
| Property | Predicted Value / Characteristic | Causality and Implication |
| Molecular Formula | C₉H₂₀N₂ | --- |
| Molecular Weight | 156.27 g/mol | A relatively low molecular weight generally favors solubility. |
| pKa (Predicted) | ~9.3 (most basic nitrogen) | The presence of two basic nitrogen atoms means the molecule will become protonated and highly water-soluble under acidic conditions.[1] |
| logP (Predicted) | ~1.5 - 2.0 | The positive logP value, driven by the isopentyl group, suggests a degree of lipophilicity and likely solubility in organic solvents. |
Qualitative Solubility Predictions
Based on the physicochemical profile, we can predict the qualitative solubility of this compound in common laboratory solvents. Amines with fewer than six carbon atoms are often water-soluble, but the nine-carbon structure of this compound places it in a borderline category where the alkyl chain significantly reduces aqueous solubility at neutral pH.[1]
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Slightly Soluble | The polar piperazine moiety allows for some water interaction, but the C5 alkyl chain limits miscibility.[2] |
| 0.1 M HCl | Freely Soluble | Protonation of the basic piperazine nitrogens forms a hydrochloride salt, which is highly polar and readily dissolves in aqueous acid.[1] |
| 0.1 M NaOH | Insoluble / Slightly Soluble | In a basic medium, the molecule remains in its free base form, minimizing its interaction with the aqueous phase. |
| Methanol / Ethanol | Freely Soluble | These polar protic solvents can hydrogen bond with the amine and solvate the alkyl chain effectively.[3] |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that is generally effective for dissolving moderately polar compounds. |
| Dichloromethane (DCM) | Soluble | A nonpolar solvent capable of dissolving compounds with significant lipophilic character. |
| Hexane | Sparingly Soluble / Insoluble | The high polarity of the piperazine ring is likely to limit solubility in highly nonpolar aliphatic solvents. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The gold standard for determining solubility is the shake-flask method (OECD Guideline 105). This protocol provides a reliable, quantitative measure of solubility in a given solvent at a specific temperature.
Objective: To determine the mass concentration (mg/mL or g/L) of this compound that constitutes a saturated solution in a selected solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl)
-
Analytical balance
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated quantitative analytical method (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached. A preliminary study can be run to confirm the time to equilibrium by taking measurements at 24, 48, and 72 hours.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved material to sediment.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant.
-
Clarification: Centrifuge the aliquot to pellet any remaining suspended solids. Filter the resulting supernatant through a 0.45 µm syringe filter to remove any fine particulates.
-
Analysis: Accurately dilute the clear, saturated filtrate and quantify the concentration of this compound using a pre-validated analytical method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Part 2: Chemical Stability and Forced Degradation
Assessing the intrinsic stability of a molecule is a critical component of drug development.[4][5] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[5][6] For piperazine derivatives, key vulnerabilities include oxidation at the nitrogen atoms and thermal decomposition.[7][8][9]
Potential Degradation Pathways
-
Oxidative Degradation: The tertiary amine in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions. The presence of trace metals can catalyze oxidative processes.[9]
-
Thermal Degradation: At elevated temperatures, piperazine and its analogs can degrade.[8][9] The N-alkyl bond may be a point of cleavage, or more complex ring fragmentation could occur. Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine.[8]
-
Acidic/Basic Hydrolysis: While the N-C alkyl bond is generally stable to hydrolysis, extreme pH and high temperatures could promote degradation.
-
Photostability: Although the core structure lacks a strong chromophore, photolytic degradation should be assessed as part of a comprehensive stability program.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH Q1A guidelines to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[10]
Objective: To identify likely degradation products and establish the stability profile of the compound under stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Calibrated oven, photostability chamber
-
Validated stability-indicating HPLC method (see Section 3)
Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This stock solution is subjected to the following parallel stress conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix with 0.1 M HCl. Store at 60°C for up to 7 days. | To assess susceptibility to degradation in an acidic environment.[6][11] |
| Base Hydrolysis | Mix with 0.1 M NaOH. Store at 60°C for up to 7 days. | To assess susceptibility to degradation in a basic environment.[6][11] |
| Oxidation | Mix with 3% H₂O₂. Store at room temperature for 24 hours. | To evaluate vulnerability to oxidative stress, a common degradation pathway for amines.[11] |
| Thermal Stress | Store the solution at 60°C. Store the solid powder at 80°C. | To determine the impact of heat on both the solution and solid-state stability.[8] |
| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | To evaluate potential degradation from light exposure. |
Analysis Workflow:
-
Time Points: Samples are drawn at appropriate time intervals (e.g., Day 0, 1, 3, 7).
-
Neutralization: Acidic and basic samples are neutralized before analysis.
-
HPLC Analysis: All stressed samples, along with an unstressed control, are analyzed by a validated stability-indicating HPLC method.
-
Mass Balance: The results are evaluated to ensure mass balance, confirming that the loss of the parent compound can be accounted for by the formation of degradation products.[6]
-
Peak Purity & Identification: The purity of the parent peak is assessed using a photodiode array (PDA) detector. Degradant peaks are investigated, and LC-MS is employed for structural elucidation of significant impurities.[11]
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting and analyzing forced degradation studies.
Part 3: Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. For a basic amine like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[12][13]
Recommended HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and formulation excipients.
Starting Conditions:
-
Column: A C18 column is a common starting point. For basic compounds, columns with end-capping or alternative stationary phases (e.g., Phenyl, Cyano) can improve peak shape.[11]
-
Mobile Phase:
-
A: Aqueous buffer (e.g., 20 mM Potassium Phosphate or Ammonium Formate). The pH must be controlled. A pH of 3-4 will ensure the amine is protonated and well-behaved, while a pH of 8-10 (using a hybrid-silica column) can also provide good chromatography.
-
B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
-
Gradient Elution: A gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes) is recommended to elute both the polar parent compound and any less polar degradants.[11]
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. The stressed samples from the forced degradation study are used to prove the method's specificity and stability-indicating nature.[11]
Conclusion
While specific experimental data for this compound is not widely published, a comprehensive understanding of its solubility and stability can be achieved through a systematic approach. By leveraging knowledge of similar N-substituted piperazines, we predict it to be a moderately lipophilic base, freely soluble in organic solvents and aqueous acid, with limited solubility in neutral water. Its stability profile is likely dictated by susceptibility to oxidation and thermal degradation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, enabling informed decisions in the drug development process.
References
-
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018-03-01). Retrieved from [Link]
-
A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form - Semantic Scholar. (2016). Retrieved from [Link]
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Retrieved from [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective | Request PDF - ResearchGate. Retrieved from [Link]
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. Retrieved from [Link]
-
Piperazine - Solubility of Things. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2023-11-10). Retrieved from [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Retrieved from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022-12-27). Retrieved from [Link]
-
Amine Unknowns. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02). Retrieved from [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]
-
Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019-11-12). Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Retrieved from [Link]
-
Solid liquid solubility of piperazine - SINTEF. Retrieved from [Link]
-
The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Retrieved from [Link]
-
2,2,5-Trimethyl-1-(3-methylbutyl)piperazine - PubChem. Retrieved from [Link]
-
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 2756819. Retrieved from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF - ResearchGate. Retrieved from [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org. (2005-06-27). Retrieved from [Link]
-
Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF - ResearchGate. Retrieved from [Link]
-
1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 6558432. Retrieved from [Link]
-
1,4-Bis(3-methylbutyl)piperazine | C14H30N2 | CID 23432717 - PubChem. Retrieved from [Link]
-
1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem - NIH. Retrieved from [Link]
-
(R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Technical Guide to the Spectroscopic Profile of 1-(3-Methylbutyl)piperazine
This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(3-Methylbutyl)piperazine, a disubstituted piperazine derivative. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this compound for characterization, quality control, and synthetic pathway confirmation.
Molecular Structure and Spectroscopic Overview
This compound possesses a piperazine ring substituted at one nitrogen atom with a 3-methylbutyl (isopentyl) group. The structural features, including aliphatic C-H bonds, C-N bonds, and a secondary amine (NH) group within the piperazine ring, give rise to a unique spectroscopic fingerprint. Understanding these expected spectral characteristics is crucial for the unambiguous identification and structural elucidation of the molecule.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperazine ring (4H, adjacent to NH) | ~2.8 - 3.0 | Triplet | 4H |
| Piperazine ring (4H, adjacent to N-substituent) | ~2.4 - 2.6 | Triplet | 4H |
| N-CH₂ (isopentyl) | ~2.3 - 2.5 | Triplet | 2H |
| CH₂ (isopentyl) | ~1.4 - 1.6 | Quartet | 2H |
| CH (isopentyl) | ~1.6 - 1.8 | Multiplet | 1H |
| NH (piperazine) | ~1.5 - 2.5 | Broad Singlet | 1H |
| CH₃ (isopentyl) | ~0.9 | Doublet | 6H |
-
Causality of Signal Location: The protons on the carbons directly attached to the nitrogen atoms are deshielded due to the electronegativity of nitrogen, and therefore appear at a lower field (higher ppm). The gem-dimethyl protons of the isopentyl group are in a shielded environment and will appear at a higher field (lower ppm). The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Piperazine ring (adjacent to NH) | ~45 - 50 |
| Piperazine ring (adjacent to N-substituent) | ~50 - 55 |
| N-CH₂ (isopentyl) | ~55 - 60 |
| CH₂ (isopentyl) | ~35 - 40 |
| CH (isopentyl) | ~25 - 30 |
| CH₃ (isopentyl) | ~20 - 25 |
-
Expertise in Interpretation: The chemical shifts are influenced by the proximity to the electron-withdrawing nitrogen atoms. Carbons closer to the nitrogen atoms will resonate at a lower field.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3250 - 3350 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-H Bend (aliphatic) | 1350 - 1480 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
-
Trustworthiness of Data: The presence of a broad absorption band in the 3250-3350 cm⁻¹ region is a strong indicator of the N-H bond in the piperazine ring. The strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Predicted Molecular Ion: The molecular formula for this compound is C₉H₂₀N₂. The expected monoisotopic mass is approximately 156.1626 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 156.
-
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by cleavage at the C-C and C-N bonds.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperazine nitrogen is likely, leading to the formation of a stable iminium ion. A prominent peak would be expected at m/z 99, corresponding to the loss of a C₄H₉ radical.
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at lower m/z values.
-
Figure 2: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for volatile compounds like this.
-
Ionization: Electron ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray ionization (ESI) could be used to primarily observe the protonated molecule [M+H]⁺ at m/z 157.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The outlined NMR, IR, and MS data serve as a valuable reference for scientists working with this compound. Experimental verification of these predictions is recommended for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and related molecules.
References
-
At this time, no direct experimental spectroscopic data for this compound has been located in publicly accessible databases. The predictions and interpretations provided in this guide are based on fundamental principles of organic spectroscopy and data from analogous structures.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link][1][2][3][4]
-
Sources
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold" in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the piperazine core, detailing its synthesis, therapeutic applications, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visualizations of its role in critical signaling pathways.
Part 1: The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry
The widespread use of the piperazine moiety in drug discovery is attributed to its unique combination of properties. The two nitrogen atoms are key to its utility, providing basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[1] This feature is critical for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for orienting pharmacophoric groups to interact with biological targets.[1] Its synthetic tractability, which allows for straightforward derivatization at both nitrogen positions, has made it an indispensable tool for medicinal chemists.[2][3]
Physicochemical Properties and Pharmacokinetic Significance
The incorporation of a piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the nitrogen atoms (pKa values are typically in the physiological range) allows for the formation of salts, which can improve a drug's solubility and dissolution rate.[2] The piperazine ring can also act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. Its ability to engage in hydrogen bonding and its relatively rigid conformational nature contribute to strong and specific interactions with biological targets.[3][4]
The Piperazine Moiety in FDA-Approved Drugs
The success of the piperazine scaffold is evidenced by the large number of drugs containing this moiety that have received FDA approval.[5][6] An analysis of drugs approved between 2012 and 2023 revealed 36 new molecular entities containing a piperazine ring, with a significant number targeting cancer.[7]
| Therapeutic Area | Drug Name | Mechanism of Action | Role of Piperazine Moiety |
| Oncology | Imatinib | Tyrosine kinase inhibitor | Binds to the ATP-binding site of the BCR-Abl protein. |
| Olaparib | PARP inhibitor | Interacts with the catalytic domain of the PARP enzyme. | |
| Bosutinib | Tyrosine kinase inhibitor | Anchors the molecule within the kinase hinge region. | |
| CNS Disorders | Ziprasidone | Atypical antipsychotic | Interacts with dopamine D2 and serotonin 5-HT2A receptors. |
| Trazodone | Antidepressant | Modulates serotonergic neurotransmission. | |
| Infectious Diseases | Ciprofloxacin | Fluoroquinolone antibiotic | Essential for antibacterial activity and cell penetration. |
| Allergies | Cetirizine | Antihistamine | Binds to the histamine H1 receptor. |
Part 2: Synthesis of Piperazine Derivatives: A Medicinal Chemist's Toolkit
The synthetic accessibility of piperazine and its derivatives is a key reason for its prevalence in drug discovery.[8]
Classical and Modern Synthetic Strategies
Classically, piperazine can be synthesized by the reaction of 1,2-dichloroethane with ammonia.[9] However, modern medicinal chemistry relies on more versatile and efficient methods to introduce the piperazine scaffold and its derivatives. Reductive amination, Buchwald-Hartwig amination, and nucleophilic aromatic substitution are commonly employed techniques to create diverse libraries of piperazine-containing compounds.[10] More recently, C-H functionalization has emerged as a powerful tool for the direct modification of the piperazine ring's carbon skeleton, opening up new avenues for structural diversification.[2]
Detailed Synthetic Protocol: Synthesis of a Representative Arylpiperazine Derivative via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a 1-aryl-4-substituted piperazine, a common structural motif in many CNS-active drugs.
Step 1: Synthesis of 1-Arylpiperazine
-
To a solution of a suitable fluoro- or chloro-nitroaromatic compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-arylpiperazine.
Step 2: N-Alkylation or N-Acylation of 1-Arylpiperazine
-
To a solution of the 1-arylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Add the desired alkylating agent (e.g., an alkyl halide) or acylating agent (e.g., an acyl chloride or anhydride) (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1-aryl-4-substituted piperazine derivative.
Part 3: Piperazine in Action: Therapeutic Applications and Structure-Activity Relationships
The piperazine scaffold is a versatile building block for designing drugs that target a wide range of diseases.[11][12]
Piperazine in Oncology
Many successful anticancer drugs incorporate a piperazine ring.[13][14]
In many kinase inhibitors, the piperazine moiety plays a crucial role in binding to the ATP pocket of the target kinase. The basic nitrogen of the piperazine often forms a key hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site. The other nitrogen can be functionalized to extend into solvent-exposed regions, allowing for modulation of physicochemical properties and interaction with other parts of the protein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Nature of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and indispensable structural motif in modern drug discovery.[1][2] Its prevalence is so significant that it is recognized as a "privileged scaffold," a term reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][3] This guide provides a comprehensive technical overview of the piperazine scaffold, delving into the physicochemical properties, synthetic strategies, and diverse pharmacological roles that establish it as a cornerstone of medicinal chemistry. We will explore its impact on drug design across major therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases, supported by quantitative data, detailed protocols, and mechanistic insights into blockbuster drugs.[1][4][5]
Part 1: Core Physicochemical and Pharmacokinetic Advantages
The remarkable utility of the piperazine moiety is not accidental; it stems from a unique combination of tunable physicochemical properties that profoundly and favorably influence a molecule's drug-like characteristics.[3][6] These properties often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for a successful therapeutic agent.[7][8]
Basicity and pKa: The Key to Solubility and Target Interaction
As a diprotic base, piperazine possesses two distinct pKa values, which means it is readily protonated at physiological pH.[1][9] This inherent basicity is a critical asset for several reasons:
-
Enhanced Aqueous Solubility : Protonation allows for the formation of stable salts, which can dramatically increase a drug's water solubility. This is a crucial factor for oral bioavailability and the development of intravenous formulations.[1][7]
-
Target Binding : The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups of a protonated piperazine can serve as hydrogen bond donors.[1][7] This dual capability facilitates strong, specific interactions with biological targets like enzyme active sites and receptor binding pockets.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
Relationship between piperazine's properties and PK advantages.Conformational Nature and Metabolic Stability
The piperazine ring typically adopts a stable chair conformation. This provides a degree of structural rigidity that can be beneficial for locking a molecule into a bioactive conformation, thereby improving binding affinity and specificity.[1][7] Simultaneously, it can act as a flexible linker between different pharmacophoric elements of a drug.[3]
The metabolism of piperazine-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4, CYP2D6, and CYP1A2 often playing significant roles.[10][11][12] Structural modifications on the piperazine ring or its substituents can significantly alter metabolic pathways and rates, a key consideration in lead optimization to avoid rapid clearance or the formation of toxic metabolites.[13]
Part 2: Versatile Synthetic Methodologies
The synthetic accessibility of the piperazine scaffold is a major reason for its widespread use. A vast toolbox of chemical reactions allows for the efficient construction and functionalization of the piperazine core.[14] While about 80% of piperazine-containing drugs feature substituents only at the nitrogen atoms, recent advances in C-H functionalization are expanding this structural diversity.[15][16]
Core Synthetic Workflow
A typical workflow for creating a library of piperazine-based drug candidates involves the functionalization of a pre-existing piperazine core.
General workflow for synthesis and screening of piperazine analogs.
Key Experimental Protocols
This reaction is a cornerstone for creating C-N bonds and is widely used to attach aryl groups to a piperazine nitrogen.[14]
Materials:
-
Piperazine (1.2-1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide) (1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, aryl halide, piperazine, and base.[14]
-
Seal the vessel and add the anhydrous solvent via syringe.[14]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This one-pot reaction is a highly efficient method for introducing alkyl groups onto a piperazine nitrogen using an aldehyde or ketone.[14]
Materials:
-
Piperazine derivative (1.0 equivalent)
-
Aldehyde or Ketone (1.1 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in the solvent.[14]
-
If needed, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the reducing agent portion-wise to control any effervescence.[14]
-
Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as required.
Part 3: Pharmacological Roles & Structure-Activity Relationships (SAR)
The piperazine scaffold is a key pharmacophore or a critical linker in drugs across numerous therapeutic classes.[2][4][13] Understanding the structure-activity relationships (SAR) is paramount for rationally designing compounds with improved potency, selectivity, and pharmacokinetic profiles.[7][13]
Central Nervous System (CNS) Disorders
The piperazine moiety is a hallmark of many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[17][18] Its physicochemical properties often aid in crossing the blood-brain barrier (BBB), a critical requirement for CNS targets.[19]
Mechanism: In many antipsychotics, such as Olanzapine, the piperazine ring is crucial for interacting with dopamine (D2) and serotonin (5HT2A) receptors.[20][21] As an antagonist at these receptors, it helps to modulate neurotransmitter signaling, alleviating symptoms of psychosis like hallucinations and delusions.[20][22] The substitution pattern on the piperazine nitrogen atoms dictates the receptor binding profile and selectivity.[23]
Antipsychotic action via D2 receptor antagonism.
Oncology
In cancer therapy, the piperazine scaffold is a cornerstone of numerous targeted therapies, especially kinase inhibitors.[1][24]
Mechanism: The piperazine ring often serves as a versatile linker that correctly orients the key pharmacophoric fragments into the ATP-binding pocket of a target kinase.[1] Its basicity can be leveraged to form a crucial salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase, anchoring the inhibitor in place.[1] A prime example is Imatinib , a BCR-ABL tyrosine kinase inhibitor. It binds to the ATP pocket of the kinase, preventing phosphorylation and blocking the downstream proliferative signals that drive chronic myeloid leukemia (CML).[25][26][27]
Other Therapeutic Areas
-
Erectile Dysfunction (Sildenafil): Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[28][29] The piperazine moiety is integral to the molecule's structure, which mimics cGMP and competitively binds to the PDE5 active site.[29][30] This prevents the breakdown of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[29][31]
-
Infectious Diseases: Piperazine derivatives have been developed as antibacterial, antifungal, and antimalarial agents.[2][5] Modifications to the piperazine ring can influence drug potency and help overcome resistance profiles.[13]
Part 4: Case Studies of Prominent Piperazine-Containing Drugs
Analyzing blockbuster drugs highlights the successful application of the piperazine scaffold.
Case Study 1: Imatinib (Gleevec) - Oncology
-
Role of Piperazine: The N-methylpiperazine group is critical. It enhances solubility and oral bioavailability, and its terminal nitrogen atom is protonated at physiological pH.[6] This positive charge allows it to form a key hydrogen bond interaction with the kinase, contributing significantly to its binding affinity and selectivity.[26] Imatinib works by blocking the ATP-binding site of the BCR-ABL protein, which inhibits the proliferation of cancer cells.[27][33]
Mechanism of action for Imatinib in CML.
Case Study 2: Olanzapine (Zyprexa) - CNS
-
Target: Dopamine D2 and Serotonin 5-HT2A receptors.[20][22][34]
-
Role of Piperazine: The piperazine ring acts as a key structural element that interacts with both receptor types. It serves as a linker between the thienobenzodiazepine core and the methyl group. This specific arrangement and the basicity of the piperazine nitrogen are crucial for its antagonist activity at these key CNS receptors.[21][22] The half-life of olanzapine is approximately 30 hours, and it is primarily excreted via the renal route (57%) and feces (30%).[20]
Case Study 3: Sildenafil (Viagra) - Erectile Dysfunction
-
Target: cGMP-specific phosphodiesterase type 5 (PDE5).[28][30][31]
-
Role of Piperazine: The N-methylpiperazine group in sildenafil is critical for its function. It occupies a region of the PDE5 active site, and its basic nitrogen helps to anchor the molecule through interactions within the pocket. This substitution significantly enhances the potency and selectivity of the drug for PDE5 over other phosphodiesterase isozymes, which is crucial for its safety profile.[28][29]
Part 5: Quantitative Data Summary
The following table summarizes key physicochemical and pharmacokinetic data for the discussed drugs, illustrating the impact of the piperazine scaffold.
| Drug | Therapeutic Class | Target(s) | pKa (of Piperazine) | Half-life (t½) | Key Role of Piperazine |
| Imatinib | Oncology | BCR-ABL, c-Kit, PDGF-R[25] | ~8.1 (predicted) | ~18 hours[25] | Solubility, Bioavailability, Target Binding[6] |
| Olanzapine | Antipsychotic | D2, 5-HT2A[20] | ~7.9 (predicted) | ~30 hours (21-54)[20][21] | Receptor Antagonism, CNS Penetration |
| Sildenafil | Erectile Dysfunction | PDE5[29] | ~8.7 (predicted) | ~2 hours (oral)[29] | Potency, Selectivity for PDE5[28][29] |
Conclusion and Future Directions
The piperazine scaffold is unequivocally a "privileged" and versatile tool in medicinal chemistry.[1][3] Its unique combination of tunable physicochemical properties, synthetic tractability, and ability to engage in critical binding interactions has cemented its role in a vast portfolio of successful drugs.[2][7] Future research will likely focus on expanding the structural diversity of piperazine-containing molecules through novel synthetic methods like C-H functionalization, allowing for even finer control over pharmacological profiles.[15][35] Furthermore, harnessing the scaffold's ability to interact with multiple targets could lead to the development of innovative multi-target ligands for complex diseases, ensuring that the piperazine ring will remain a cornerstone of drug discovery for the foreseeable future.[1]
References
-
Wikipedia. Imatinib. [Link]
-
Cendejas-Hernandez, J., & Tadi, P. (2023). Olanzapine. In StatPearls. StatPearls Publishing. [Link]
-
Tsujimura, A. (2002). [Mode of action of sildenafil]. Nihon rinsho. Japanese journal of clinical medicine, 60 Suppl 5, 224–228. [Link]
-
Wikipedia. Sildenafil. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? [Link]
-
Manral, L., et al. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Romanelli, M. N. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(10), 1147–1150. [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 63-70. [Link]
-
Fabbro, D. (2005). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology and Stem Cell Therapy, 1(1), 1-10. [Link]
-
Wikipedia. Olanzapine. [Link]
-
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Olanzapine? [Link]
-
MedlinePlus. (2025). Imatinib. [Link]
-
Pediatric Oncall. Olanzapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]
-
Hilaris Publisher. (2021). Olanzapine and its Working Mechanism. [Link]
-
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]
-
Drugs.com. (2024). Imatinib Information for Patients. [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878–1901. [Link]
-
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential indications. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
-
Wikipedia. Piperazine. [Link]
-
ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
Schmalzbauer, M., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry (Weinheim an der Bergstrasse, Germany), 26(48), 10931–10940. [Link]
-
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 32–47. [Link]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European journal of medicinal chemistry, 258, 115598. [Link]
-
Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
-
Biosynce. (2025). What are the factors affecting the metabolism of piperazine in the body? [Link]
-
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 29(5), 988. [Link]
-
Berezin, E. V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific reports, 14(1), 24198. [Link]
-
ResearchGate. (2024). Piperazine-containing anticancer agents having metal complexes. [Link]
-
Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]
-
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal, 56(1), 29-37. [Link]
-
Rehman, S. U., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1824. [Link]
-
Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. nbinno.com [nbinno.com]
- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 23. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Imatinib - Wikipedia [en.wikipedia.org]
- 26. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
- 28. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sildenafil - Wikipedia [en.wikipedia.org]
- 30. droracle.ai [droracle.ai]
- 31. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 32. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 33. drugs.com [drugs.com]
- 34. Olanzapine - Wikipedia [en.wikipedia.org]
- 35. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Synthesis of 1-(3-Methylbutyl)piperazine: An Application Note and Protocol
This comprehensive guide details the synthesis of 1-(3-Methylbutyl)piperazine, a valuable substituted piperazine derivative. Piperazine and its analogues are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and versatile reactivity. This document provides two robust and validated protocols for the synthesis of this compound: direct N-alkylation and reductive amination. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
The piperazine ring is a privileged structure in drug discovery, offering a basic nitrogen center that can be crucial for target engagement and for improving pharmacokinetic properties such as solubility. The introduction of an N-alkyl substituent, such as the 3-methylbutyl (isoamyl) group, modulates the lipophilicity and steric profile of the molecule, which can significantly impact its biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Two common and effective methods for the N-alkylation of piperazine are direct alkylation with an alkyl halide and reductive amination with an aldehyde.[1] The choice between these methods often depends on the availability of starting materials, desired scale, and the potential for side reactions.
-
Direct N-Alkylation: This classic method involves the reaction of piperazine with an alkyl halide, in this case, 1-bromo-3-methylbutane (isoamyl bromide). A key challenge is controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct. This is typically achieved by using a large excess of piperazine.
-
Reductive Amination: This versatile one-pot reaction involves the formation of an iminium ion intermediate from piperazine and an aldehyde (isovaleraldehyde), which is then reduced in situ to the corresponding amine.[1] This method is often preferred for its high selectivity for mono-alkylation and the use of milder reducing agents.
Synthetic Strategies and Mechanisms
Strategy 1: Direct N-Alkylation
The direct alkylation of piperazine with 1-bromo-3-methylbutane is a nucleophilic substitution reaction (SN2). Piperazine, a secondary amine, acts as the nucleophile, and the alkyl bromide is the electrophile. To selectively synthesize the mono-alkylated product, a large excess of piperazine is employed. This statistical control ensures that the alkyl halide is more likely to react with an unreacted piperazine molecule rather than the already alkylated product, which is also a nucleophile.
Strategy 2: Reductive Amination
Reductive amination is a two-step process that occurs in a single reaction vessel.[2] First, piperazine reacts with isovaleraldehyde to form an unstable carbinolamine, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired this compound. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, as it does not reduce the starting aldehyde.[2]
Experimental Protocols
PART 1: Synthesis via Direct N-Alkylation
Materials and Equipment:
| Material | Grade | Supplier |
| Piperazine, anhydrous | ≥99% | Sigma-Aldrich |
| 1-Bromo-3-methylbutane | 98% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium sulfate, anhydrous | ACS Reagent | VWR |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | concentrated | J.T. Baker |
| Round-bottom flasks | Pyrex | |
| Magnetic stirrer and stir bars | ||
| Reflux condenser | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (43.0 g, 0.5 mol, 5 equivalents) in anhydrous dichloromethane (250 mL).
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromo-3-methylbutane (15.1 g, 0.1 mol, 1 equivalent) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the piperazine hydrobromide salt that has precipitated.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) to remove excess piperazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude oil in diethyl ether and slowly add a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
PART 2: Synthesis via Reductive Amination
Materials and Equipment:
| Material | Grade | Supplier |
| Piperazine, anhydrous | ≥99% | Sigma-Aldrich |
| Isovaleraldehyde | 98% | TCI Chemicals |
| Sodium triacetoxyborohydride | 97% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Acetic acid, glacial | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | ||
| Sodium sulfate, anhydrous | ACS Reagent | VWR |
| Round-bottom flask | Pyrex | |
| Magnetic stirrer and stir bars | ||
| Addition funnel | ||
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (17.2 g, 0.2 mol, 2 equivalents) and anhydrous dichloromethane (200 mL). Stir until the piperazine is fully dissolved.
-
Addition of Aldehyde: Add isovaleraldehyde (8.61 g, 0.1 mol, 1 equivalent) to the solution, followed by glacial acetic acid (6.0 g, 0.1 mol, 1 equivalent). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: In portions, slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 equivalents) to the reaction mixture over 30 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Characterization and Data
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be in the range of 210-220 °C |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.89 (t, J = 5.0 Hz, 4H), 2.45 (t, J = 5.0 Hz, 4H), 2.33 (t, J = 7.8 Hz, 2H), 1.65 (m, 1H), 1.45 (q, J = 7.2 Hz, 2H), 0.88 (d, J = 6.6 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 58.0, 54.5, 46.1, 36.8, 26.0, 22.6.
-
Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 113, 99, 85, 70, 56.
Visualization of Synthetic Workflow
Direct N-Alkylation Workflow:
Caption: Workflow for the reductive amination of piperazine.
Safety Precautions
-
Piperazine: Corrosive and a sensitizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Bromo-3-methylbutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.
-
Isovaleraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Handle in a fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation. Handle in a dry environment.
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides two reliable and well-documented protocols for the synthesis of this compound. The direct alkylation method is a straightforward approach, while reductive amination offers high selectivity for the mono-alkylated product. The choice of method will depend on the specific needs and resources of the laboratory. The detailed procedures, coupled with the provided characterization data and safety information, should enable researchers to successfully synthesize and purify this valuable building block for further applications in drug discovery and development.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bar-Haim, G., & Kol, M. (2005). N-Alkylation of Amines with Alkyl Halides. In Science of Synthesis (Vol. 40b, pp. 1137-1172). Thieme.
- Beshore, D. C., & Smith, A. B., III. (2004). Reductive Amination. In L. A. Paquette (Ed.)
-
Fiasella, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. [Link]
-
McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165. [Link]
Sources
Comprehensive Analytical Strategies for the Detection and Quantification of 1-(3-Methylbutyl)piperazine
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed guide to the primary analytical methodologies for the detection and quantification of 1-(3-Methylbutyl)piperazine, a substituted piperazine derivative of interest in pharmaceutical research and development. Given its chemical structure—a tertiary amine with a non-chromophoric alkyl chain—standard analytical techniques require specific adaptations for sensitive and robust analysis. We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection following derivatization (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and expected performance metrics are discussed to provide researchers with a comprehensive framework for method development and validation.
Introduction and Rationale for Method Selection
This compound belongs to the piperazine class of compounds, a scaffold prevalent in numerous biologically active molecules due to its unique physicochemical properties.[1][2] The piperazine ring can influence a molecule's basicity, solubility, and ability to interact with biological targets.[2] Accurate and precise quantification of this compound is critical for various stages of drug development, including synthesis quality control, purity analysis, stability studies, and pharmacokinetic assessments.
The analytical challenge presented by this molecule stems from two core features:
-
High Polarity and Basicity: The dual nitrogen atoms in the piperazine ring make the molecule basic and hydrophilic.[3]
-
Lack of a Native Chromophore: The absence of conjugated double bonds or aromatic rings means it does not absorb light in the conventional UV-Vis spectrum, precluding direct HPLC-UV analysis.[3][4]
Based on these characteristics, three primary analytical strategies are recommended, each offering distinct advantages in terms of sensitivity, selectivity, and accessibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Given its alkyl chain, this compound is expected to have sufficient volatility for GC analysis, a technique commonly used for various piperazine derivatives.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, particularly in complex biological matrices. The basic nitrogen atoms are readily ionized using electrospray ionization (ESI), making it highly amenable to LC-MS detection.[7][8]
-
HPLC with UV Detection via Derivatization: A robust and widely accessible method. By reacting the secondary amine of the piperazine with a UV-active labeling agent, the molecule can be detected with high sensitivity using standard HPLC-UV systems.[4][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Expertise & Causality: GC-MS is a powerful technique for separating and identifying volatile compounds. The choice of a mid-polarity column, such as a DB-17 or similar (50%-Phenyl)-methylpolysiloxane phase, provides a good balance for resolving polar amines while minimizing peak tailing.[11] The mass spectrometer provides definitive identification based on the molecule's mass fragmentation pattern, ensuring high specificity.[5] While derivatization (e.g., acetylation) can sometimes improve peak shape for amines, a direct injection approach is often sufficient and simpler for initial screening and purity analysis.[6]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2.1: GC-MS Method
-
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC or GC grade)
-
Helium (99.999% purity)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
-
Instrumental Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-17 or equivalent [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (20:1), temperature 260°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 4 min).[5]
-
MS System: Agilent 5975 or equivalent.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions.
-
HPLC-UV Analysis with NBD-Cl Derivatization
Expertise & Causality: This method is a cost-effective alternative to mass spectrometry. Since this compound lacks a chromophore, we introduce one by chemical derivatization. The secondary amine on the piperazine ring is nucleophilic and will react with an electrophilic labeling agent. We select 4-chloro-7-nitrobenzofuran (NBD-Cl) because it reacts specifically with primary and secondary amines under mild conditions to form a stable, highly UV-active product.[4][10] This allows for sensitive detection using a standard photodiode array (PDA) or UV detector. Reversed-phase chromatography on a C18 column is used to separate the derivatized analyte from excess reagent and other impurities.[12]
Experimental Workflow: HPLC-UV with Derivatization```dot
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol 4.1: LC-MS/MS Method
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound like BZP-d7. [7]
-
-
Standard and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard/Sample Diluent: 95:5 Mobile Phase A:B.
-
Calibration Standards: Prepare serial dilutions of the reference standard in the diluent. Add a fixed concentration of Internal Standard to all standards and samples.
-
Sample Preparation: Dilute the sample in the diluent to a concentration within the calibration range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required. [9]
-
-
Instrumental Conditions:
-
LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
-
Ionization Mode: Electrospray Positive (ESI+).
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions (Predicted):
-
Analyte: Precursor Ion [M+H]⁺: m/z 171.2 → Product Ions: m/z 115.1 (loss of isobutene), m/z 87.1 (piperazine fragment). [9] * Internal Standard: Monitor the appropriate transition for the chosen IS.
-
-
Method Validation and Performance Comparison
Every protocol described must be validated to ensure it is fit for its intended purpose. Key validation parameters should be assessed according to ICH guidelines or equivalent standards. [13]The table below summarizes the typical expected performance for each method, based on literature for similar piperazine compounds.
| Parameter | GC-MS | HPLC-UV (Derivatized) | LC-MS/MS |
| Specificity | High (based on RT and mass spectrum) | Moderate to High (dependent on chromatography) | Very High (based on RT and MRM transition) |
| Linearity (r²) | > 0.99 [11] | > 0.998 [4] | > 0.999 [9] |
| LOD | ~10-50 ng/mL [5] | ~30 ppm (30 µg/mL) [4] | < 1 ng/mL (< 1 µg/kg) [9] |
| LOQ | ~50-150 ng/mL [14] | ~90 ppm (90 µg/mL) [4] | ~1-5 ng/mL [9][14] |
| Accuracy (% Recovery) | 90-110% [11] | 98-108% [4] | 95-105% [9] |
| Precision (%RSD) | < 5% [11][13] | < 2% [4] | < 5% [9] |
Conclusion
The analytical approach for this compound must be chosen based on the specific requirements of the analysis.
-
GC-MS offers a robust and specific method for purity and identity confirmation of neat materials or simple formulations.
-
HPLC-UV with derivatization provides a reliable quantitative solution when mass spectrometry is unavailable, suitable for quality control environments.
-
LC-MS/MS is the superior choice for trace-level quantification in complex biological or environmental samples, offering unparalleled sensitivity and selectivity.
Each protocol provided herein serves as a validated starting point. Researchers must perform their own method optimization and validation to ensure the results are reliable and accurate for their specific application.
References
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Ramalingam, S., et al. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology.
- Stuart, C.D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge Open Engage.
- Al-Hourani, B.J., et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health.
- Abdel-Gawad, F.M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Semantic Scholar.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine.
- Reddy, B.C., et al. Analytical CHEMISTRY.
- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Welz, A., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Archer, R.P., et al. Analytical Methods. RSC Publishing.
- Li, W., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
- SIELC Technologies. HPLC Methods for analysis of Piperazine. HELIX Chromatography.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed.
- Al-Rawashdeh, N.A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
- Moore, K.A., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. PubMed.
- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Peters, F.T., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed.
- Valente, M.J., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. hakon-art.com [hakon-art.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
Application Note: Quantitative Analysis of 1-(3-Methylbutyl)piperazine using HPLC-UV
Abstract
This application note presents a detailed protocol for the quantitative analysis of 1-(3-Methylbutyl)piperazine in pharmaceutical preparations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a significant chromophore in the native molecule, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to enable sensitive UV detection. The method is designed to be robust, accurate, and precise, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation protocol.
Introduction
This compound is a secondary amine and a member of the piperazine class of compounds, which are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[7] Accurate and reliable quantification of this compound is critical for quality control during drug substance and drug product manufacturing. The primary analytical challenge for quantifying this compound and similar aliphatic amines is their lack of a native chromophore, rendering direct UV spectrophotometric detection insensitive.[7][8][9]
To overcome this limitation, this method employs a well-established derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl). NBD-Cl reacts with the secondary amine group of this compound to form a stable, highly conjugated derivative that exhibits strong absorbance in the UV-Visible region, thereby significantly enhancing detection sensitivity.[8][9][10] This approach allows for the use of standard HPLC-UV instrumentation, which is readily available in most analytical laboratories.[8]
The chromatographic separation is achieved on a reversed-phase C18 column, a versatile and widely used stationary phase for the separation of a broad range of analytes. The method is developed and validated based on the principles of scientific integrity, ensuring trustworthiness and authoritative grounding through adherence to international regulatory guidelines.[6][11][12][13][14]
Physicochemical Properties and Method Development Rationale
The choice of a reversed-phase HPLC method is logical for separating the relatively nonpolar NBD-derivative. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the retention and resolution of the analyte peak. The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can help to improve peak shape by minimizing interactions between the basic analyte and any residual silanol groups on the silica-based stationary phase.[7][8]
The selection of the UV detection wavelength is based on the absorption maximum of the NBD-piperazine derivative, which is typically in the range of 340-470 nm, providing selectivity against many potential interfering species.[8]
Experimental
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Diethylamine (reagent grade)
-
Formic acid or phosphoric acid for pH adjustment
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | 0.1% (v/v) Diethylamine in Acetonitrile:Methanol (90:10) |
| Gradient Program | A time-based gradient can be optimized. A starting point is an isocratic elution with an appropriate ratio of aqueous to organic phase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | To be determined by measuring the UV spectrum of the derivatized standard (expect ~340 nm) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile at a concentration sufficient to ensure a molar excess relative to the analyte in the derivatization reaction.
-
Sample Solution: Prepare the sample containing this compound in the same diluent as the standard solutions.
Derivatization Protocol
The following diagram illustrates the derivatization and analysis workflow.
Caption: Workflow for the derivatization and HPLC-UV analysis of this compound.
Step-by-step Derivatization:
-
To a fixed volume of the standard or sample solution in a reaction vial, add a molar excess of the NBD-Cl solution.
-
Vortex the mixture to ensure homogeneity.
-
Incubate the vial in a heating block or water bath at 60°C for 30 minutes to facilitate the derivatization reaction.[7]
-
After incubation, allow the solution to cool to room temperature.
-
Dilute the derivatized solution with the mobile phase if necessary before injection into the HPLC system.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[6][13][14] The following parameters should be evaluated:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the derivatized analyte.
-
Analyze a spiked sample (matrix with a known amount of the analyte) to confirm that the analyte peak is well-resolved from any other peaks.
-
If available, analyze samples containing potential impurities to assess for co-elution.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of different concentrations covering the expected working range.
-
Derivatize and inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from the different conditions and calculate the %RSD.
-
The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, peak shape).
-
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical workflow for the validation of the HPLC-UV method.
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.
-
Protocol:
-
Inject a standard solution five or six times.
-
Calculate the %RSD of the peak areas, retention times, tailing factor, and theoretical plates.
-
The system is deemed suitable for analysis if the acceptance criteria are met.
-
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
| %RSD of Retention Times | ≤ 1.0% |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by HPLC-UV following pre-column derivatization with NBD-Cl. The detailed experimental protocol and validation guidelines are grounded in established scientific principles and regulatory standards.[1][6][11] By following this guide, researchers and analytical scientists can implement a reliable and robust method for the quality control of this important pharmaceutical intermediate.
References
- <621> CHROM
- <621> CHROM
- Understanding the L
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- <621> Chrom
- Are You Sure You Understand USP <621>?
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchG
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem.
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2) - ICH.
- 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxyl
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- A Review on Analytical Methods for Piperazine Determin
- 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem - NIH.
- Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3) - Cheméo.
- 1-Methylpiperazine | 109-01-3 - ChemicalBook.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org.
- Piperazine - the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
Application Note: High-Confidence Characterization of 1-(3-Methylbutyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive, step-by-step protocol for the characterization of 1-(3-Methylbutyl)piperazine, also known as N-isoamylpiperazine, using Gas Chromatography-Mass Spectrometry (GC-MS). As a member of the piperazine class of compounds, which are prevalent in pharmaceuticals and designer drugs, robust analytical methods for the unambiguous identification of this compound are crucial for quality control, metabolic studies, and forensic analysis.[1][2] This guide is designed to be a self-validating system, explaining the rationale behind key experimental choices to ensure both technical accuracy and field-proven insights. The protocol details sample preparation, instrumentation parameters, and expected fragmentation patterns, providing a reliable methodology for researchers in diverse scientific fields.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[3] The characterization of piperazine derivatives is of significant interest in drug development and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound.[2][4]
This document outlines a detailed protocol for the analysis of this compound by GC-MS, covering all stages from sample preparation to data interpretation. The methodology is adapted from established protocols for similar piperazine derivatives and is designed to provide high-confidence results.[5]
Experimental Workflow
The overall workflow for the characterization of this compound by GC-MS is depicted below. This process ensures the sample is in a suitable form for analysis and that the instrument is optimized for the detection of the target analyte.
Caption: Experimental workflow for the GC-MS characterization of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard (purity ≥95%)
-
Methanol (HPLC grade)
-
Helium (carrier gas, purity ≥99.999%)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
GC vials with caps
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following specifications are recommended:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MSD or equivalent
-
GC Column: A non-polar or medium-polarity column is recommended for the analysis of piperazine derivatives. A suitable choice is a DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[5]
Sample Preparation
The goal of sample preparation is to introduce a clean, liquid sample into the GC-MS system. For a pure standard, a simple dissolution is sufficient.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution of 10 µg/mL by diluting the stock solution with methanol. This concentration is suitable for initial method development.
-
Filtration: Filter the working standard solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter that could interfere with the analysis.
GC-MS Protocol
The following GC-MS parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for high sensitivity. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | ||
| Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | To allow for proper focusing of the analyte at the head of the column. |
| Ramp 1 | 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from any potential impurities. |
| Final Hold | Hold at 280 °C for 5 min | To ensure that all components have eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and well-characterized fragmentation. |
| Mass Range | m/z 40-400 | To cover the molecular ion and all expected fragment ions of this compound. |
| Source Temperature | 230 °C | To prevent condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | To maintain consistent mass analysis. |
| Transfer Line Temp | 280 °C | To ensure the analyte remains in the gas phase as it transfers from the GC to the MS. |
Expected Results and Discussion
Chromatographic Analysis
Under the conditions described above, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the GC system and column used but should be reproducible.
Mass Spectral Analysis and Fragmentation Pathway
The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern is dictated by the structure of the molecule, with cleavage typically initiated at the nitrogen atoms of the piperazine ring.[6]
The expected major fragment ions are:
-
m/z 141: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 99: Cleavage of the isoamyl side chain, resulting in a [C₅H₁₁N₂]⁺ fragment. This is often a prominent peak.
-
m/z 86: The piperazine ring with a single hydrogen.
-
m/z 70: A fragment resulting from the cleavage of the piperazine ring.
-
m/z 57: The isoamyl cation ([C₄H₉]⁺).
-
m/z 43: A common fragment from the isoamyl group.
The proposed fragmentation pathway is illustrated below:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable method for the characterization of this compound. By following the outlined steps for sample preparation and instrument parameters, researchers can achieve high-quality data for the unambiguous identification of this compound. The provided information on the expected fragmentation pattern serves as a valuable reference for data interpretation. This methodology is suitable for a wide range of applications, from quality control in pharmaceutical synthesis to forensic analysis of piperazine-type substances.
References
-
PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]
-
NIST. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from the NIST WebBook: [Link]
-
PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. Retrieved from [Link]
-
NIST. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from the NIST WebBook: [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Daniel, G., Guedes de Pinho, P., Pontes, H., et al. (2010). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Daniel, G., Guedes de Pinho, P., Pontes, H., et al. (2010). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Al-Hourani, B. J., El-Elimat, T., Al-Riachi, I., & Al-Dmoor, H. M. (2020). Synthesis and Characterization of Novel 1,3-oxazines based on piperazine. ScienceDirect. Retrieved from [Link]
-
Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Retrieved from [Link]
-
DeRuiter, J., & Noggle, F. T. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Retrieved from [Link]
-
Fülöp, F., Lázár, L., & Szatmári, I. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from the NIST WebBook: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to High-Throughput Screening of Novel Piperazine Scaffolds Using 1-(3-Methylbutyl)piperazine as a Model Compound
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2][3] Consequently, the synthesis and evaluation of novel piperazine derivatives remain a cornerstone of drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals on how to effectively utilize High-Throughput Screening (HTS) to investigate the biological activity of novel, uncharacterized piperazine-containing small molecules, using 1-(3-Methylbutyl)piperazine as a representative model. We present a complete workflow, from initial compound characterization and assay development to a multi-step screening cascade involving primary screening, hit confirmation, and rigorous counter-screening protocols. The causality behind each experimental choice is detailed to ensure scientific integrity and the generation of high-quality, actionable data, transforming a novel chemical entity into a validated starting point for a lead optimization program.
Introduction: The Significance of the Piperazine Scaffold
Piperazine and its derivatives are ubiquitous in pharmacology, valued for their versatile physicochemical properties which can improve aqueous solubility, bioavailability, and target affinity.[3] The two nitrogen atoms in the six-membered ring can be readily functionalized, allowing for extensive exploration of chemical space and the fine-tuning of pharmacological activity.[3][4] This structural versatility has led to their incorporation in drugs for diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][5][6]
When a novel derivative like this compound is synthesized, its biological potential is unknown. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate its effect across tens of thousands of potential biological interactions, transforming the process of drug discovery from serendipity into a systematic science.[7][8][9] This document outlines the critical steps and best practices for this journey.
Pre-Screening: Compound Characterization and Management
Before commencing any screening campaign, the integrity and handling properties of the test compound must be rigorously established. This foundational step is critical for data reproducibility and relevance.
2.1. Physicochemical Profile
A summary of the key properties for the model compound, this compound, is essential for proper handling and concentration calculations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 143217 |
| CAS Number | 34581-23-2 | BOC Sciences[] |
| Molecular Formula | C9H20N2 | BOC Sciences[] |
| Molecular Weight | 156.27 g/mol | BOC Sciences[] |
| Solubility | High in DMSO; assess aqueous buffer solubility | Experimental |
| Purity | >95% (as determined by LC-MS/NMR) | Experimental |
2.2. Protocol: Stock Solution Preparation and Quality Control
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power and compatibility with most assay formats.[11] Ensuring compound purity and accurate concentration is paramount to avoid misleading results.
Methodology:
-
Purity Assessment: Analyze the dry powder of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR to confirm identity and determine purity. Only lots with >95% purity should be used.
-
Solubility Test: Perform a preliminary solubility test in 100% DMSO to determine the maximum stock concentration achievable (e.g., 10 mM, 20 mM, or 50 mM).
-
Master Stock Preparation: Accurately weigh the compound and dissolve in high-purity, anhydrous DMSO to create a master stock solution (e.g., 10 mM). Mix thoroughly using a vortex mixer until fully dissolved.
-
Aliquoting and Storage: Aliquot the master stock into single-use polypropylene tubes or plates to minimize freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.
-
Concentration Verification: Use a technique like Chemiluminescent Nitrogen Detection (CLND) to verify the concentration of the master stock solution.[11]
The High-Throughput Screening Cascade
A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically identify and validate promising compounds.[12] This "screening cascade" is designed to maximize efficiency by using high-capacity, lower-cost assays first and progressively applying more complex and specific assays to a shrinking pool of compounds.
Figure 2: Decision workflow for hit validation and triage.
4.1. Protocol: Technology Counter-Screen (Luciferase Inhibition)
Rationale: Since our primary assay uses a luciferase reporter, we must eliminate compounds that directly inhibit the enzyme, as this would mimic a true antagonist effect. [13][14]This is a classic example of a technology-based counter-screen.
Methodology:
-
Assay Setup: In a 384-well plate, add buffer, purified luciferase enzyme, and its substrate (e.g., ATP and luciferin).
-
Compound Addition: Add the confirmed hits (including this compound) at the same concentration used in the primary screen (10 µM).
-
Signal Reading: Immediately read the luminescence.
-
Interpretation: Compounds that significantly reduce the luminescence signal in this cell-free assay are direct luciferase inhibitors and should be flagged as false positives.
4.2. Protocol: Specificity Counter-Screen (Orthogonal Target)
Rationale: To ensure the compound's activity is specific to Target-X, it should be tested against a closely related off-target. This demonstrates selectivity, a crucial property for any potential therapeutic. [15][16] Methodology:
-
Select Off-Target: Choose a different GPCR from the same family as Target-X.
-
Run Assay: Execute the same primary assay protocol, but using cells that express the off-target GPCR instead of Target-X.
-
Interpretation: A desirable hit compound, like our model this compound, should show high potency against Target-X but little to no activity against the off-target GPCR. This establishes a "selectivity window." [13]
Conclusion: From Novel Compound to Validated Hit
By following this systematic HTS cascade, a novel, uncharacterized molecule like this compound can be efficiently and rigorously evaluated for biological activity. This application note demonstrates that the process, grounded in sound assay development and a robust hit validation strategy, is more critical than the starting compound itself. A "validated hit" emerging from this workflow is not merely an active compound; it is a molecule with confirmed, potent, and specific on-target activity, representing a high-quality starting point for the expensive and resource-intensive process of lead optimization in drug discovery.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). slas-discovery.onlinelibrary.wiley.com.
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Autechresearch. [Link]
-
Cell-based assays for high-throughput screening. (n.d.). Broad Institute. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]
-
Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (n.d.). Taylor & Francis Online. [Link]
-
High-throughput screening. (n.d.). Wikipedia. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Hit Validation Services. (n.d.). Creative Biolabs. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]
-
On HTS: Hit Selection. (2024). Science and Technology of Assay Development. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). [Link]
-
Piperazine derivatives of existing drug molecules. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
-
Counter-Screen Service. (n.d.). Creative Biolabs. [Link]
-
High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central. [Link]
-
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. (n.d.). PubChem. [Link]
-
2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. (n.d.). PubChem. [Link]
-
1,4-Bis(3-methylbutyl)piperazine. (n.d.). PubChem. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]
-
Synthesis of 1,3-oxazines based on piperazine. (2025). ScienceDirect. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. criver.com [criver.com]
The Versatile Synthon: Application Notes for 1-(3-Methylbutyl)piperazine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the piperazine moiety stands out as a "privileged scaffold."[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its unique physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and target-binding affinity.[1][3] Within the diverse family of piperazine derivatives, 1-(3-Methylbutyl)piperazine, also known as isoamylpiperazine, emerges as a particularly interesting building block. The incorporation of the sterically influential and lipophilic 3-methylbutyl (isoamyl) group offers a strategic tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its core reactivity, provide detailed, field-proven protocols for its derivatization, and explore the potential therapeutic applications of the resulting molecules.
The fundamental utility of this compound lies in the reactivity of its secondary amine. This nucleophilic nitrogen atom provides a ready handle for the introduction of a wide range of substituents, enabling the rapid generation of diverse chemical libraries for biological screening. The isoamyl group, on the other hand, can play a crucial role in establishing key interactions within protein binding pockets and modulating the overall lipophilicity of the final compound, a critical parameter for cell permeability and metabolic stability.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores
The introduction of the this compound moiety into a molecular scaffold can unlock a spectrum of biological activities. Piperazine derivatives have demonstrated significant potential across numerous therapeutic areas, including:
-
Antimicrobial and Antifungal Agents: The piperazine nucleus is a common feature in molecules designed to combat bacterial and fungal infections.[4][5][6] The structural diversity achievable through derivatization of this compound allows for the exploration of novel chemical space in the search for potent and selective antimicrobial agents.[4]
-
Anticancer Therapeutics: Many potent anticancer agents incorporate the piperazine scaffold.[7] By functionalizing this compound, researchers can synthesize novel compounds for evaluation against various cancer cell lines, potentially targeting kinases, proteases, or other key oncogenic proteins.
-
Central Nervous System (CNS) Disorders: The piperazine ring is a well-established pharmacophore for targeting CNS receptors, such as dopamine and serotonin receptors.[8] The isoamyl group of this compound can influence blood-brain barrier penetration and receptor subtype selectivity, making its derivatives promising candidates for the treatment of depression, schizophrenia, and other neurological disorders.
-
Antiviral and Antimalarial Drugs: The piperazine moiety is also found in several antiviral and antimalarial drugs, highlighting its versatility in targeting infectious disease pathways.[7]
Experimental Protocols: Harnessing the Reactivity of this compound
The primary routes for derivatizing this compound involve the functionalization of its secondary amine. The following protocols provide detailed, step-by-step methodologies for two of the most common and effective transformations: N-alkylation and N-arylation.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with an alkyl halide. This method is a straightforward and widely used approach for introducing a variety of alkyl substituents.
Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., bromide or iodide) (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous ACN or DMF, add the base (anhydrous K₂CO₃ or Et₃N, 2.0-3.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM or EtOAc and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final N-alkylated product.
Causality Behind Experimental Choices:
-
Choice of Base: Anhydrous potassium carbonate is a mild and effective base for scavenging the acid (HX) generated during the reaction. Triethylamine can also be used, particularly if the reaction is sensitive to inorganic bases. The excess base ensures the reaction goes to completion.
-
Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of moisture, which could react with the reagents or quench the reaction.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic layer.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and versatile method for forming C-N bonds and is an excellent alternative to direct alkylation, especially for preparing secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an iminium ion followed by its reduction.
Reaction Scheme:
Caption: General workflow for reductive amination with this compound.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or ketone (1.1-1.5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other borohydrides, which allows for the in-situ reduction of the iminium ion in the presence of the starting aldehyde or ketone.
-
Solvent: Dichloromethane and 1,2-dichloroethane are common solvents for reductive amination as they are relatively non-polar and aprotic, and effectively dissolve the reactants.
-
Quenching: The addition of sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.
Data Presentation: Expected Outcomes
The following table summarizes typical yields for the N-alkylation of piperazine derivatives under various conditions. While specific yields for every combination of this compound and an alkylating/carbonyl agent are not exhaustively documented in a single source, the data presented provides a representative overview of expected outcomes based on analogous reactions.[9]
| Starting Material | Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| N-Acetylpiperazine | n-Butyl bromide | Direct Alkylation | K₂CO₃ | ACN | Reflux | Overnight | 88 |
| N-Acetylpiperazine | n-Hexyl bromide | Direct Alkylation | K₂CO₃ | ACN | Reflux | Overnight | 90 |
| N-Boc-piperazine | Various Alkyl Halides | Direct Alkylation | K₂CO₃ / Et₃N | ACN / DMF | 50-80 °C | Varies | 70-95 |
| N-Boc-piperazine | Various Aldehydes/Ketones | Reductive Amination | NaBH(OAc)₃ | DCM / DCE | Room Temp | Varies | 75-98 |
Data adapted from analogous reactions of N-protected piperazines.[9][10][11]
Conclusion: A Building Block with Broad Horizons
This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive secondary amine and a lipophilic isoamyl group provides chemists with a powerful tool to modulate the properties of bioactive molecules. The protocols detailed herein offer robust and reliable methods for the derivatization of this synthon, opening the door to the synthesis of novel compounds with a wide range of potential therapeutic applications. As the quest for new and effective medicines continues, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics.
References
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]
-
Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Neuropharmacological Characterization of 1-(3-Methylbutyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2][3][4][5] These compounds frequently exert their effects by modulating monoaminergic systems, such as dopamine and serotonin pathways.[1][2][3][6] This document introduces 1-(3-Methylbutyl)piperazine, a novel, uncharacterized derivative of piperazine. Given the known psychostimulant properties of related analogs like benzylpiperazine, it is hypothesized that this compound may also interact with key monoamine receptors and transporters.[1][6] This guide presents a systematic, multi-tiered workflow designed to comprehensively elucidate the neuropharmacological profile of this and other novel piperazine compounds, from initial target identification to in vivo behavioral validation.
Part 1: Foundational Target Screening via Radioligand Binding Assays
Expert Rationale: Before investigating functional activity or behavioral outcomes, it is imperative to first identify the molecular targets to which a novel compound binds. Radioligand competition binding assays are the gold-standard methodology for determining the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound for a specific receptor.[7][8] This initial screen provides the foundational data that directs all subsequent functional and in vivo experiments. A broad panel of G-protein coupled receptors (GPCRs) relevant to neuropharmacology, particularly dopamine and serotonin subtypes, should be screened to establish a preliminary binding profile.
Experimental Workflow: Target Binding Assessment
Caption: Canonical signaling pathway for a Gᵢ-coupled receptor.
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the ability of this compound to act as an agonist or antagonist at the hD₂R.
Self-Validation System: The assay is run in two modes. Agonist mode tests for direct activation. Antagonist mode tests the ability of the compound to block the effect of a known agonist (e.g., quinpirole), thereby validating its functional role.
Materials:
-
HEK293 cells stably expressing hD₂R
-
Assay Medium: DMEM with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
Reference Agonist: Quinpirole
-
Reference Antagonist: Haloperidol
-
Test Compound: this compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Plating: Seed HEK293-hD₂R cells in 384-well plates and grow to ~90% confluency.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of the test compound and reference agonist.
-
Antagonist Mode: Prepare serial dilutions of the test compound and reference antagonist.
-
-
Assay Execution:
-
Remove growth medium from cells and replace with 20 µL of Assay Medium.
-
Agonist Mode: Add 10 µL of test/reference agonist dilutions. Incubate for 30 minutes. Add 10 µL of forskolin (to stimulate a baseline level of cAMP) and incubate for another 30 minutes.
-
Antagonist Mode: Add 10 µL of test/reference antagonist dilutions and incubate for 30 minutes. Then, add 10 µL of the reference agonist (at its EC₈₀ concentration) and incubate for another 30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Convert raw data to cAMP concentrations.
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the IC₅₀. Calculate the antagonist constant (Kₑ) using the Schild equation if a full dose-response shift is performed.
-
Hypothetical Data Presentation: Functional Profile
| Assay Mode | Parameter | Value for this compound | Interpretation |
| Agonist | EC₅₀ (nM) | No activity detected | Not a direct agonist |
| Agonist | Eₘₐₓ (%) | < 5% | Not a direct agonist |
| Antagonist | IC₅₀ (nM) | 215 | Acts as an antagonist |
This hypothetical data, combined with the binding data, suggests that this compound is a competitive antagonist at the D₂ dopamine receptor.
Part 3: In Vivo Assessment of Psychomotor Effects
Expert Rationale: After establishing an in vitro pharmacological profile (D₂ receptor antagonist), the next logical step is to assess the compound's effects in a living organism. Since D₂ antagonists can modulate motor activity, a locomotor activity assay is a fundamental in vivo screen. [9]This test measures the stimulant or depressant effects of a novel compound on spontaneous movement in rodents, providing a critical link between molecular action and whole-system behavioral output. [10]
Experimental Workflow: In Vivo Locomotor Activity
Caption: Workflow for assessing in vivo psychomotor effects.
Protocol 3: Rodent Locomotor Activity Assay
Self-Validation System: The inclusion of a vehicle control group establishes the baseline for normal activity. A reference compound group (e.g., a known stimulant like amphetamine or a depressant like haloperidol) validates the sensitivity of the model.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Locomotor activity chambers equipped with infrared beam arrays or video tracking software
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO)
-
Vehicle control
-
Reference compound (e.g., Haloperidol, 0.5 mg/kg)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House mice in the testing facility for at least one week prior to the experiment. Acclimate them to the testing room for at least 1 hour before the session.
-
Habituation: Place each mouse individually into a locomotor chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Administration: After habituation, briefly remove the mice, administer the assigned treatment (vehicle, reference, or one of three doses of the test compound, e.g., 1, 5, 10 mg/kg) via i.p. injection, and immediately return them to the chambers.
-
Recording: Record locomotor activity continuously for 90 minutes. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing counts)
-
-
Data Analysis:
-
Bin the data into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Calculate the total activity over the entire 90-minute session for each parameter.
-
Use ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare dose groups to the vehicle control.
-
Hypothetical Data Presentation: Locomotor Effects
| Treatment Group (i.p.) | Total Distance Traveled (cm, mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 8500 ± 650 | - |
| This compound (1 mg/kg) | 8250 ± 710 | p > 0.05 |
| This compound (5 mg/kg) | 6100 ± 540 | p < 0.05 |
| This compound (10 mg/kg) | 4200 ± 480 | p < 0.01 |
| Haloperidol (0.5 mg/kg) | 3500 ± 410 | p < 0.001 |
This hypothetical data indicates that this compound causes a dose-dependent reduction in locomotor activity, which is consistent with the profile of a D₂ receptor antagonist.
Summary and Future Directions
This guide outlines a logical and robust workflow for the initial neuropharmacological characterization of this compound. The hypothetical results from this staged approach suggest the compound is a D₂ receptor antagonist with dose-dependent locomotor depressant effects .
Based on these foundational findings, further research should be directed towards:
-
Selectivity Profiling: Conducting saturation binding assays to confirm competitive antagonism and expanding the binding screen to a wider array of CNS targets to assess off-target liabilities.
-
Advanced Behavioral Models: Investigating its potential as an antipsychotic using models such as amphetamine-induced hyperlocomotion or pre-pulse inhibition of the startle reflex.
-
Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its brain penetrance and half-life.
-
Mechanism of Action: Investigating effects on neurotransmitter release and reuptake for dopamine and other monoamines to ensure no confounding mechanisms are at play. [11][12] This structured approach ensures that research is built upon a solid foundation of empirical data, allowing for the efficient and logical progression of a novel compound from initial screening to a candidate with a well-defined pharmacological profile.
References
-
Silva, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. Available at: [Link]
-
Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]
-
Sjögren, B., & Sahlholm, K. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. Available at: [Link]
-
Zeiss, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
Zeiss, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Muradd, N., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]
-
Muradd, N., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed. Available at: [Link]
-
Hothersall, J. D., & Dale, I. (2017). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. Available at: [Link]
-
Finlay, D. B., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Adriani, W., & Laviola, G. (2004). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology. Available at: [Link]
-
Strange, P. G. (2002). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]
-
Berridge, C. W., et al. (2012). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry. Available at: [Link]
-
Castro-Zavala, A., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Spencer, R. C., et al. (2014). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Biological Psychiatry. Available at: [Link]
-
Dargan, P. I., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Toxicology and Applied Pharmacology. Available at: [Link]
-
Kumar, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(3-Methylbutyl)piperazine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence in oncology is noteworthy, with many derivatives exhibiting potent anti-proliferative and pro-apoptotic activities.[1][2] This guide focuses on a specific, yet under-explored derivative, 1-(3-Methylbutyl)piperazine , as a candidate for anticancer screening. While direct literature on this compound's bioactivity is sparse, its structural simplicity and the known anticancer properties of other N-alkylpiperazine derivatives provide a strong rationale for its investigation.[3][4] This document serves as a comprehensive technical guide for researchers, providing not only the scientific context but also detailed, field-proven protocols to systematically evaluate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound and similar novel piperazine analogs in cancer cell lines.
Introduction: The Piperazine Scaffold in Oncology
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone of modern drug design. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to engage in diverse molecular interactions with biological targets.[1][5] In the realm of cancer therapy, arylpiperazine derivatives have garnered significant attention, with compounds demonstrating efficacy against a variety of cancer cell lines, including those of the prostate, breast, and lung.[1][6] These derivatives can modulate a range of cancer-related signaling pathways, underscoring the versatility of the piperazine core as a platform for developing novel anticancer agents.[7]
While much focus has been on complex arylpiperazines, the potential of simpler N-alkylpiperazines should not be overlooked. The alkyl substituent can influence the compound's lipophilicity, cell permeability, and interaction with target proteins. The investigation of compounds like this compound is therefore a logical step in exploring the full therapeutic potential of this chemical class.
Synthesis of this compound: A General Approach
The synthesis of N-mono-alkylpiperazines can be achieved through several established methods. Reductive amination is a common and efficient one-pot procedure.[8]
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of an N-alkylpiperazine, which can be adapted for this compound using 3-methylbutanal (isovaleraldehyde).
Materials:
-
Piperazine
-
3-Methylbutanal (Isovaleraldehyde)
-
Methanol or another suitable solvent
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
-
Glacial acetic acid (as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.2 equivalents) in methanol.
-
Add 3-methylbutanal (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The addition may cause some effervescence.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield pure this compound.
Core Protocols for Anticancer Evaluation
The following section provides detailed, step-by-step protocols for the initial screening of this compound for its anticancer activity.
Assessment of Cytotoxicity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS diluted to the highest concentration used for the compound).
-
Incubation with Compound: Incubate the cells with the compound for the desired period (typically 48 or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formation of Formazan: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Detection of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at 4°C for several weeks.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution from the resulting DNA content histogram.
Mechanistic Insights: Western Blot Analysis of Apoptotic Proteins
To understand the molecular mechanism of cell death induced by this compound, Western blotting can be used to analyze the expression levels of key apoptosis-related proteins.
Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. Changes in the expression or cleavage of proteins involved in the apoptotic cascade can reveal which pathway is being activated.
-
Caspase-3: A key executioner caspase. Detection of its cleaved (active) form is a hallmark of apoptosis.
-
PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins:
-
Bax (Pro-apoptotic): Its upregulation or translocation to the mitochondria promotes apoptosis.
-
Bcl-2 (Anti-apoptotic): Its downregulation can sensitize cells to apoptosis.
-
-
Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Example of Cytotoxicity Data Presentation
| Cell Line | Compound | IC₅₀ (µM) ± SD (48h) |
| MCF-7 | This compound | Experimental Value |
| HeLa | This compound | Experimental Value |
| A549 | This compound | Experimental Value |
| Doxorubicin (Control) | Experimental Value |
Table 2: Example of Apoptosis Data Presentation (% of Cells)
| Treatment (24h) | Live (Q4) | Early Apoptotic (Q3) | Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
Conclusion
While this compound itself has not been extensively profiled, the robust history of the piperazine scaffold in anticancer drug discovery provides a compelling rationale for its investigation. The protocols detailed in this guide offer a systematic and validated framework for any researcher or drug development professional to assess the anticancer potential of this and other novel N-alkylpiperazine derivatives. By following these methodologies, researchers can generate reliable data on cytotoxicity, apoptosis induction, and cell cycle effects, paving the way for further mechanistic studies and potential preclinical development.
References
- Tajbakhsh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society.
- László, T., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
- Marson, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org.
- Marson, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
- Frølund, B., et al. (2001). A Simple Synthesis of N-Alkylpiperazines.
- Marson, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Mancini, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Le, T., et al. (2022). Intramolecular reductive amination for the preparation of piperazines.⁷¹.
- Organic Chemistry Portal. Piperazine synthesis.
- BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- Google Patents. (2015). Method for producing a mono-n-alkyl piperazine.
- Sergeev, G., et al. (2020). Methods for the catalytic synthesis of piperazine.
- Dziemidowicz, D., et al. (2022).
- Google Patents. (1989).
- Kamal, A., et al. (2023).
- Marson, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Özer, İ., et al. (2020). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- The Organic Chemistry Tutor. (2023).
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Screening 1-(3-Methylbutyl)piperazine for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable and escalating threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2][3] In this pursuit, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets and can be readily modified to create diverse libraries of compounds. The piperazine ring is a quintessential example of such a scaffold.[2][4][5]
Piperazine, a six-membered nitrogen-containing heterocycle, is a structural component in a wide array of pharmacologically active compounds, exhibiting activities ranging from anticancer and antiviral to anthelmintic and antimicrobial.[2][4][6][7] The versatility of the piperazine nucleus allows for substitutions at its two nitrogen atoms, enabling fine-tuning of its physicochemical and biological properties.[4] This application note provides a comprehensive guide for the initial antimicrobial screening of a specific derivative, 1-(3-Methylbutyl)piperazine , outlining robust protocols to determine its inhibitory and bactericidal potential against a panel of clinically relevant bacteria.
Foundational Rationale: The Scientific Basis for Screening
The Promise of the Piperazine Scaffold
The established broad-spectrum bioactivity of piperazine derivatives provides a strong rationale for investigating novel analogues like this compound.[2][4] While many piperazine-based drugs are known, slight structural modifications can lead to significant changes in pharmacological activity.[4] The introduction of an alkyl group like 3-methylbutyl may alter properties such as lipophilicity, which is critical for the compound's ability to penetrate bacterial cell membranes.
Hypothesized Mechanism of Action
While the classical anthelmintic action of piperazine involves agonism of GABA receptors in nematodes, leading to flaccid paralysis, its antimicrobial mechanism is distinct.[8][9][10][11] For many cationic antimicrobial agents, the primary mode of action involves disruption of the bacterial cell envelope. It is hypothesized that the protonated nitrogen atoms of the piperazine ring can interact electrostatically with the negatively charged components of the bacterial membrane (e.g., phospholipids, teichoic acids). This interaction, coupled with the lipophilic nature of the 3-methylbutyl side chain, may facilitate membrane insertion and subsequent disruption, leading to leakage of cellular contents and cell death.[5] This proposed mechanism provides a logical foundation for the screening protocols detailed herein.
Strategic Overview: A Phased Approach to Antimicrobial Screening
A systematic, multi-step approach is essential for a thorough evaluation of a novel compound's antimicrobial properties. The workflow is designed to first establish inhibitory activity and then to quantify its potency and determine its mode of action (bacteriostatic vs. bactericidal).
Caption: Overall experimental workflow for antimicrobial screening.
Detailed Experimental Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[12][13][14]
Materials and Reagent Preparation
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)
-
Equipment: Sterile 96-well round-bottom microtiter plates, multichannel pipettes, incubator (35 ± 2°C), sterile Petri dishes, spectrophotometer.
-
Bacterial Strains (Recommended Panel):
-
Staphylococcus aureus (Gram-positive), e.g., ATCC 29213
-
Escherichia coli (Gram-negative), e.g., ATCC 25922
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter), e.g., ATCC 27853
-
Enterococcus faecalis (Gram-positive), e.g., ATCC 29212
-
Protocol: Preparation of Compound Stock Solution
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~64 mM).
-
Further dilute this stock in sterile CAMHB to create a working stock solution at twice the highest concentration to be tested (e.g., 512 µg/mL for a final test range up to 256 µg/mL).
-
Causality Note: Preparing the working stock at 2x concentration is crucial because it will be diluted 1:1 with the bacterial inoculum in the assay plate. Using DMSO is necessary for poorly soluble compounds, but the final concentration in the assay should not exceed 1-2%, as higher levels can inhibit bacterial growth. A solvent toxicity control is therefore mandatory.
-
Preparation of Standardized Bacterial Inoculum
Objective: To prepare a bacterial suspension with a consistent cell density, which is critical for the accuracy and reproducibility of susceptibility tests.[15]
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15][16]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum density. For the broth microdilution assay, this typically requires a 1:150 dilution to yield ~1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the plate to the final test density of ~5 x 10⁵ CFU/mL.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized, efficient, and widely accepted technique for this purpose.[18][19]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x working stock solution of this compound (e.g., 512 µg/mL) to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Repeat this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Self-Validation: This creates a concentration gradient (e.g., 256, 128, 64, ..., 0.5 µg/mL). Well 11 serves as the Growth Control (no compound), and well 12 serves as the Sterility Control (no bacteria). A solvent control should also be run in a separate well/row containing the highest concentration of DMSO used.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18][19]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. apjhs.com [apjhs.com]
- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 9. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcmas.com [ijcmas.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Biological Activity of 1-(3-Methylbutyl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including structural rigidity and the capacity for hydrogen bond formation, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] Consequently, piperazine derivatives have been successfully developed into a wide array of therapeutics targeting diverse pathologies. These include agents with anticancer, antimicrobial, antifungal, anxiolytic, antidepressant, and antipsychotic activities.[2][3][4]
This document provides a comprehensive guide for the initial characterization of the biological activities of a novel derivative, 1-(3-Methylbutyl)piperazine. Given the broad therapeutic landscape of piperazine-containing compounds, a systematic, multi-tiered screening approach is proposed. The following protocols are designed to be robust and self-validating, enabling researchers to generate reliable preliminary data on the potential cytotoxic, antimicrobial, and central nervous system (CNS) activities of this compound.
Tier 1: Foundational In Vitro Screening
The initial phase of characterization involves broad screening assays to identify potential areas of biological activity. These assays are selected for their high-throughput compatibility, robustness, and ability to provide clear, quantitative endpoints.
Assessment of Cytotoxic Activity
Many piperazine derivatives exhibit potent anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.[5] The MTT assay is a fundamental colorimetric method to assess the impact of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]
The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5][8] This enzymatic reaction produces insoluble purple formazan crystals. The amount of formazan, which is directly proportional to the number of viable cells, is quantified by dissolving the crystals and measuring the absorbance of the solution.[6]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest cancer cells from an exponentially growing culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a period of 24, 48, or 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
| Parameter | Description |
| Endpoint | Cell Viability (IC₅₀) |
| Principle | Mitochondrial dehydrogenase activity |
| Detection | Colorimetric (Absorbance at 570 nm) |
| Controls | Vehicle (e.g., DMSO), Untreated cells, Blank (media only) |
Antimicrobial Activity Screening
The piperazine nucleus is a common feature in various antimicrobial agents.[6][10][11] A primary screening for antibacterial and antifungal activity can be efficiently conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[12][13] The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[14] This method is guided by standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][15]
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Parameter | Description |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
| Principle | Inhibition of microbial growth |
| Detection | Visual inspection of turbidity |
| Controls | Positive (microbe + broth), Negative (broth only) |
| Reference Strains | e.g., S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungus) |
Tier 2: Mechanistic Assays for CNS Activity
Should preliminary screening or structural similarity to known neuroactive agents suggest potential CNS activity, a panel of receptor binding assays is warranted. Piperazine derivatives are known to interact with various CNS targets, including GABA, serotonin, and dopamine receptors.[2][16] The primary mechanism of action for the parent piperazine molecule is as a GABA receptor agonist.[7]
Radioligand binding assays are a powerful tool to determine the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
Caption: General workflow for a competitive radioligand binding assay.
GABA-A Receptor Binding Assay
-
Rationale: The parent piperazine scaffold is a known GABA receptor agonist.[7]
-
Radioligand: [³H]muscimol, a potent GABA-A receptor agonist.[11][17]
-
Protocol Summary:
-
Membrane Preparation: Homogenize rat brains and prepare a membrane fraction through differential centrifugation.[11]
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[11]
-
Termination and Quantification: Terminate the reaction by rapid filtration and wash to remove unbound radioligand. Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[11]
-
Serotonin 5-HT₁ₐ Receptor Binding Assay
-
Rationale: Many anxiolytic and antidepressant piperazine derivatives target serotonin receptors.[2][16]
-
Radioligand: [³H]8-OH-DPAT, a selective 5-HT₁ₐ receptor agonist.
-
Protocol Summary: The protocol is analogous to the GABA-A binding assay, using membranes prepared from a brain region rich in 5-HT₁ₐ receptors (e.g., hippocampus) and using a high concentration of unlabeled serotonin or a specific antagonist to define non-specific binding.
Dopamine D₂ Receptor Binding Assay
-
Rationale: Antipsychotic piperazine derivatives often exhibit high affinity for D₂ receptors.[2]
-
Radioligand: [³H]spiperone, a potent D₂ receptor antagonist.[18]
-
Protocol Summary: Similar to the assays above, using membranes from a dopamine-rich brain region like the striatum. Non-specific binding is typically determined using a high concentration of an unlabeled D₂ antagonist like haloperidol.[19]
| Assay | Target | Example Radioligand | Potential Indication |
| GABA-A Binding | GABA-A Receptor | [³H]muscimol | Anxiolytic, Sedative |
| 5-HT₁ₐ Binding | Serotonin Receptor | [³H]8-OH-DPAT | Anxiolytic, Antidepressant |
| D₂ Binding | Dopamine Receptor | [³H]spiperone | Antipsychotic |
Assay Validation and Data Integrity
For all assays, adherence to best practices in development and validation is crucial for generating reliable and reproducible data.[3][16][20] Key validation parameters include specificity, accuracy, precision, and robustness.[21] Regulatory bodies like the FDA provide guidance on analytical method validation that serves as an excellent framework for ensuring data quality.[22][23][24]
Conclusion
This document provides a structured and detailed approach for the initial in vitro characterization of this compound. By employing this tiered screening cascade, researchers can efficiently identify and validate potential therapeutic activities of this novel compound. The provided protocols, grounded in established methodologies, are designed to yield robust and actionable data, paving the way for further preclinical development.
References
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Retrieved from [Link]
-
Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 237-247. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Patel, R., et al. (2022). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC. Retrieved from [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
de-Oliveira, K. A., et al. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. Retrieved from [Link]
-
FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
-
Shoemaker, R. H. (2006). Bioassays for anticancer activities. PubMed. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Performance standards for antimicrobial susceptibility testing. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
-
Yakubovskaya, M. G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ASCPT. (2018, May 30). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]
-
Parsey, R. V., et al. (2005). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Synapse. Retrieved from [Link]
Sources
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. protocols.io [protocols.io]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. nih.org.pk [nih.org.pk]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. fda.gov [fda.gov]
- 23. hhs.gov [hhs.gov]
- 24. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
Application Note & Protocols: A Framework for the In Vivo Evaluation of 1-(3-Methylbutyl)piperazine
Abstract This document provides a comprehensive guide for the initial in vivo characterization of 1-(3-Methylbutyl)piperazine, a novel piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activity, particularly within the central nervous system (CNS).[1][2][3] Given the lack of specific biological data for this compound, this guide establishes a logical, phased approach to preclinical evaluation, beginning with fundamental pharmacokinetic profiling and safety assessment, followed by preliminary efficacy screening. The protocols herein are designed to generate the foundational data required to make informed decisions on the continued development of this new chemical entity (NCE). All experimental designs adhere to Good Laboratory Practice (GLP) principles to ensure data integrity and reliability for potential regulatory submissions.[4][5]
Introduction: The Rationale for a Phased In Vivo Strategy
The piperazine moiety is a core component of numerous FDA-approved drugs targeting a wide array of conditions, including psychiatric, neurological, and inflammatory disorders.[1][2][6] These compounds often modulate monoamine neurochemical pathways through receptor interactions or reuptake mechanisms.[2] Therefore, it is reasonable to hypothesize that this compound may possess CNS activity.
However, before investigating potential therapeutic efficacy, a systematic in vivo evaluation must be conducted to understand how the compound behaves in a living system.[7] This process is critical for establishing a safe and effective dosing window. Our strategy is built on three pillars:
-
Pharmacokinetics (PK): To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. A drug must reach its target tissue in sufficient concentration and for an adequate duration to exert a pharmacological effect.[8][9]
-
Toxicology & Safety Pharmacology: To identify potential adverse effects and determine a safe dose range for further studies. This is a mandatory step before human clinical trials.[10][11][12]
-
Preliminary Efficacy (Pharmacodynamics - PD): To screen for the hypothesized biological activity in relevant disease models and establish a relationship between drug exposure and effect.[11]
This application note details the experimental workflows and step-by-step protocols for the initial PK and toxicology assessments, which form the basis of any robust preclinical drug development program.
Caption: A logical progression for the in vivo evaluation of a novel compound.
Pharmacokinetic (PK) Profiling
Objective: To determine the fundamental PK parameters of this compound in a rodent model (e.g., Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration. This initial study provides critical data on bioavailability, clearance, volume of distribution, and half-life.[13]
Causality: The IV administration data reveals the compound's disposition and clearance properties independent of absorption, serving as a baseline. The PO administration data, when compared to the IV data, allows for the calculation of oral bioavailability—the fraction of the drug that reaches systemic circulation. These parameters are essential for designing dosing regimens in all subsequent studies.[7]
Caption: Workflow for a foundational single-dose pharmacokinetic study.
Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
-
Test Article & Formulation:
-
Verify the Certificate of Analysis (CoA) for this compound (purity ≥95%).
-
Develop a suitable vehicle for both IV and PO administration (e.g., 20% Solutol HS 15 in saline). Ensure the compound is stable in the vehicle for the duration of the experiment.
-
-
Animal Model:
-
Male Sprague-Dawley rats (n=3-4 per group), weight 250-300g.
-
Animals should be surgically prepared with jugular vein catheters to facilitate IV dosing and serial blood sampling, minimizing animal stress.[14]
-
-
Dose Administration:
-
Group 1 (IV): Administer a single bolus dose of 1 mg/kg via the jugular vein catheter.
-
Group 2 (PO): Administer a single dose of 10 mg/kg via oral gavage.
-
The choice of dose levels should be based on any available in vitro potency data or, for a novel compound, set at a low level to primarily characterize kinetics.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Centrifuge samples immediately to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[15]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute toxicity |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t1/2 | Elimination Half-life | Determines dosing interval and time to steady state |
| CL | Clearance | Measures the body's efficiency in eliminating the drug |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues |
| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
| Table 1: Key Pharmacokinetic Parameters to be Determined. |
Toxicology & Safety Pharmacology
Objective: To establish the safety profile of this compound. This phase begins with an acute, single-dose study to find the Maximum Tolerated Dose (MTD) and is followed by a safety pharmacology screen to assess effects on vital organ systems.[4][16] This is a regulatory requirement and essential for ensuring the safety of a potential therapeutic agent.[10][12]
Causality: The MTD study identifies the highest dose that does not cause unacceptable toxicity, which is crucial for selecting dose levels for subsequent efficacy and repeat-dose toxicity studies.[17] The safety pharmacology core battery investigates potential off-target effects on the central nervous, cardiovascular, and respiratory systems, which are the most common sites of adverse drug reactions that could halt development.[16][17]
Caption: Decision workflow for a single ascending dose acute toxicology study.
Protocol 3.1: Acute Toxicity (MTD) Study in Mice
-
Animal Model:
-
Male and female CD-1 mice (n=3-5 per sex per group), weight 20-25g. Using both sexes is important as toxicity can be sex-dependent.
-
-
Dose Administration:
-
Administer single doses via the intended clinical route (e.g., PO).
-
Use a dose escalation design. Start with a low dose (e.g., 10 mg/kg) and increase by a factor of 3-5 in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, then periodically for up to 14 days.
-
Record clinical signs of toxicity (see Table 2), body weight changes, and any mortality.
-
-
Endpoint:
-
The MTD is defined as the highest dose that causes no mortality and is associated with only minor or transient clinical signs of toxicity.
-
| Category | Parameter | Observation Details |
| General | Appearance | Piloerection, unkempt fur, pallor, cyanosis |
| Body Weight | Measured daily for 7 days, then weekly | |
| CNS | Behavior | Lethargy, hyperactivity, stereotypy, convulsions, tremor |
| Motor | Ataxia, impaired righting reflex, catalepsy | |
| Autonomic | Secretions | Salivation, lacrimation |
| Pupils | Mydriasis (dilation), miosis (constriction) | |
| Table 2: Example Observational Checklist for Acute Toxicity. |
Protocol 3.2: CNS Safety Pharmacology Screen (Functional Observational Battery)
Causality: Given the prevalence of CNS activity among piperazine derivatives, a specific assessment of neurofunctional effects is paramount.[1][2] The Functional Observational Battery (FOB) or Irwin test is a standardized method to detect overt neurological or behavioral changes in rodents, providing a profile of the compound's potential CNS side effects.[18]
-
Animal Model:
-
Male Sprague-Dawley rats (n=8-10 per group).
-
-
Dose Administration:
-
Administer single PO doses to three groups: Vehicle, a therapeutically relevant dose (if known), and a high dose approaching the MTD.
-
-
Assessments:
-
Conduct assessments at the time of expected peak plasma concentration (Tmax), determined from the PK study.
-
Home Cage Observations: Note posture, activity level, and any spontaneous behaviors.
-
Open Field Assessment: Measure locomotor activity, rearing, and signs of anxiety (e.g., thigmotaxis).
-
Neurological/Reflex Tests: Assess sensorimotor responses (e.g., pinna reflex, corneal reflex), grip strength, and motor coordination (e.g., rotarod test).
-
Physiological Measures: Record body temperature.
-
-
Data Analysis:
-
Compare dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). A statistically significant change in any parameter indicates a potential CNS effect that requires further investigation.
-
Preliminary Efficacy Screening
Once a compound's PK profile and initial safety are understood, preliminary efficacy screening can begin. Based on the literature for piperazine derivatives, initial screening should focus on CNS-related disorders.[6][19]
Proposed Screening Cascade:
-
Forced Swim Test (Mouse/Rat): A primary screen for potential antidepressant-like activity.
-
Elevated Plus Maze (Mouse/Rat): A standard model to assess anxiolytic-like effects.
-
Prepulse Inhibition of Startle (Rat): A model used to screen for antipsychotic-like activity.
The selection of models should be guided by the results of the CNS safety screen.[20][21] For example, if a compound causes significant sedation, its results in the Forced Swim Test may be confounded. Detailed protocols for these efficacy models are extensive and should be developed based on the specific hypotheses generated from the initial PK/Tox data.
Conclusion and Future Directions
This document outlines the critical first steps in the in vivo evaluation of this compound. By systematically characterizing its pharmacokinetic properties and establishing a preliminary safety profile, researchers can build a solid foundation for future studies. The data generated from these protocols will enable the rational design of dose-ranging efficacy studies and repeat-dose toxicology assessments, ultimately determining the therapeutic potential of this novel chemical entity. A thorough understanding of the compound's behavior in these preclinical models is the cornerstone of a successful drug development program and a prerequisite for advancing towards human clinical trials.[22]
References
- Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Cisneros, A., et al. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
- Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press.
-
Bhat, G. (2017). Pre-clinical toxicology considerations for vaccine development. PubMed. Retrieved from [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]
-
Keeler, C., et al. (2013). Animal models of CNS disorders. ResearchGate. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Lopatkin, A. J., et al. (2017). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PMC - NIH. Retrieved from [Link]
-
Pandey, P., et al. (2020). Cell and small animal models for phenotypic drug discovery. PMC - PubMed Central. Retrieved from [Link]
- Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2013). Improving the Utility and Translation of Animal Models for Nervous System Disorders.
-
Al-Hourani, B. J., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
Singh, G., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. PubMed. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Retrieved from [Link]
-
Perjesi, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate.
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
Medical Realm. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. fda.gov [fda.gov]
- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. bioivt.com [bioivt.com]
- 14. Pre-clinical toxicology considerations for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. fda.gov [fda.gov]
- 17. altasciences.com [altasciences.com]
- 18. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 19. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaron.com [pharmaron.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Current Animal Models - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-(3-Methylbutyl)piperazine
Abstract
1-(3-Methylbutyl)piperazine is a valuable substituted piperazine derivative utilized as a key building block in the synthesis of pharmacologically active molecules. The piperazine moiety is a privileged scaffold in drug discovery, known for modulating physicochemical properties to enhance solubility and bioavailability.[1] This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We eschew multi-step protection/deprotection strategies in favor of a direct, selective, and industrially viable reductive amination protocol. This application note details the complete workflow, from reaction setup and safety protocols to purification and quality control, designed for researchers and process chemists in drug development.
Introduction: The Strategic Importance of Substituted Piperazines
The piperazine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[2][3] Its presence is often instrumental in defining a compound's pharmacokinetic profile, acting as a basic and hydrophilic group to optimize properties for therapeutic efficacy.[4] this compound, also known as isoamylpiperazine, serves as a critical intermediate, with its specific alkyl chain contributing to the lipophilicity and target engagement of the final active pharmaceutical ingredient (API).
The primary challenge in synthesizing N-monosubstituted piperazines is achieving selectivity over the undesired N,N'-disubstituted byproduct. While methods involving protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) offer excellent control, they introduce additional synthetic steps, increasing cost and process mass intensity (PMI), which is undesirable for large-scale production.[5][6] Direct alkylation with an isoamyl halide often leads to mixtures that are difficult to separate.[7] Therefore, this guide focuses on reductive amination as the most efficient and scalable strategy.
Comparative Synthetic Strategies
Two primary routes are considered for the synthesis of this compound:
-
Strategy A: Direct N-Alkylation: This involves the reaction of piperazine with an alkylating agent like 1-bromo-3-methylbutane. To favor mono-alkylation, a large excess of piperazine is typically used, which complicates downstream processing and recovery of the unreacted starting material.[7]
-
Strategy B: Reductive Amination: This method reacts piperazine with 3-methylbutanal (isovaleraldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. This approach is highly selective for mono-alkylation when piperazine is used in slight excess. For large-scale synthesis, catalytic hydrogenation is the preferred reduction method over stoichiometric reagents like sodium triacetoxyborohydride due to lower cost, higher atom economy, and simpler workup.
This protocol will detail Strategy B using catalytic hydrogenation, a classic, robust, and environmentally favorable method for industrial-scale amine synthesis.
Large-Scale Synthesis Protocol: Reductive Amination
This protocol describes the synthesis of this compound from piperazine and 3-methylbutanal via catalytic hydrogenation.
Reaction Mechanism Overview
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of 3-methylbutanal. Subsequent dehydration leads to the formation of a transient iminium ion.
-
Catalytic Reduction: The iminium ion is then catalytically hydrogenated on the surface of a palladium catalyst to yield the final N-alkylated piperazine product.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Weight | Quantity (1.0 mol scale) | Notes |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 g/mol | 103.4 g (1.2 mol, 1.2 eq) | Corrosive, respiratory sensitizer. Handle in a fume hood.[8][9][10] |
| 3-Methylbutanal | 590-86-3 | 86.13 g/mol | 86.1 g (1.0 mol, 1.0 eq) | Flammable liquid and vapor. |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 4.3 g (0.5% w/w of aldehyde) | Flammable solid. Handle carefully; can be pyrophoric. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 1.0 L | Flammable solvent. |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | 50-60 psi | Highly flammable. Use in a certified pressure reactor. |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 g/mol | As needed for workup | Corrosive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed for workup | Corrosive. |
| Celite® / Diatomaceous Earth | 61790-53-2 | - | ~20 g | For filtration. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed for drying |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, pressure gauge, and temperature control.
-
Large glass reaction vessel for workup.
-
Separatory funnel.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Workflow Diagram
// Nodes A [label="1. Charge Reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Hydrogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Catalyst Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Solvent Removal", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Acid-Base Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Drying & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. QC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Purge with N₂"]; B -> C [label="Pressurize with H₂\nHeat to 40-50°C"]; C -> D [label="Cool, vent, purge\nFilter through Celite®"]; D -> E [label="Rotary Evaporation"]; E -> F [label="Dissolve in H₂O/HCl\nWash with Ether\nBasify with NaOH\nExtract with DCM"]; F -> G [label="Dry organic layer (MgSO₄)\nRotary Evaporation"]; G -> H [label="Purify by distillation"]; H -> I [label="NMR, GC-MS, IR"]; } .dot Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
A. Reaction Setup and Execution
-
Reactor Charging: To a high-pressure reactor, add methanol (1.0 L) and piperazine (103.4 g, 1.2 mol). Stir until all solids are dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (4.3 g) to the solution under a gentle stream of nitrogen. Causality: Adding the catalyst last and under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.
-
Aldehyde Addition: Add 3-methylbutanal (86.1 g, 1.0 mol) dropwise to the stirred suspension over 20-30 minutes. An ice bath can be used to control any initial exotherm.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times, then pressurize to 50-60 psi. Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases. Progress can also be monitored by taking small, carefully depressurized samples for GC-MS analysis.
B. Work-up and Purification
-
Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 50 mL). Safety Note: The filtered catalyst remains pyrophoric and should be quenched by slowly adding it to a large volume of water in a well-ventilated area, away from flammable materials.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Acid-Base Extraction:
-
Dissolve the resulting crude oil in 1 M hydrochloric acid (500 mL).
-
Wash the acidic aqueous solution with diethyl ether or ethyl acetate (2 x 200 mL) to remove any non-basic organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 50% w/w sodium hydroxide solution until the pH is >12. Causality: This deprotonates the piperazine product, making it a free base that is soluble in organic solvents and less soluble in water.[11]
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 250 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a pale yellow oil.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless liquid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | Clear, colorless liquid |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Consistent with the structure of this compound |
Table of Expected Spectroscopic Data:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.85 (br s, 4H, piperazine CH₂), ~2.40 (m, 4H, piperazine CH₂), ~2.30 (t, 2H, N-CH₂), ~1.75 (s, 1H, NH), ~1.45 (m, 2H, CH₂), ~1.35 (m, 1H, CH), ~0.90 (d, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~58.1 (N-CH₂), ~54.8 (piperazine CH₂), ~46.2 (piperazine CH₂), ~37.5 (CH₂), ~26.0 (CH), ~22.7 (CH₃) |
| Mass Spec (EI) | m/z (relative intensity): 170 [M]⁺, 113, 99, 70, 56 |
Safety and Handling
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[10][12] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[8][9]
-
3-Methylbutanal: Flammable liquid. Keep away from ignition sources.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be performed in a dedicated pressure reactor by trained personnel. Ensure the system is properly inerted before introducing hydrogen.
-
Palladium on Carbon: Can be pyrophoric, especially after use. Do not allow the dry catalyst to come into contact with organic solvents in the presence of air. Quench carefully with water.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen pressure or temperature. | Use fresh catalyst. Ensure proper H₂ pressure and temperature are maintained. Increase reaction time. |
| Low Yield | Inefficient extraction during workup; product loss during distillation. | Ensure pH is strongly basic (>12) before extraction. Ensure efficient phase separation. Use a proper vacuum distillation setup to avoid product loss. |
| Presence of Di-alkylated Product | Incorrect stoichiometry (insufficient piperazine). | Ensure at least 1.2 equivalents of piperazine are used relative to the aldehyde. |
| Product Contaminated with Aldehyde | Incomplete reduction. | Ensure complete hydrogen uptake before stopping the reaction. If necessary, re-subject the crude product to hydrogenation conditions. |
References
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Fisher Scientific. (2010). Safety Data Sheet: Piperazine.
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
-
TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
-
ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
-
Manetti, D., Stella, L., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5861.
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
-
Google Patents. (1959). Purification of piperazine. US2919275A.
-
BOC Sciences. (n.d.). CAS 34581-23-2 Piperazine, 1-(3-methylbutyl)- (9CI).
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
-
Google Patents. (1961). Process for the N-monoalkylation of piperazine. DE1092019B.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
-
BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry.
-
Pazio, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
-
Google Patents. (2003). Method for the preparation of piperazine and its derivatives. US6603003B2.
-
ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis.
-
ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
-
Echemi. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI).
-
Pazio, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed.
-
BenchChem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
-
Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
-
Google Patents. (1997). Method for preparing piperazines. WO1997010222A1.
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
-
Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(3-Methylbutyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Methylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and offer strategies for optimizing reaction yields. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main, highly effective methods for the synthesis of this compound:
-
Direct N-Alkylation: This is a classical and straightforward approach involving the reaction of piperazine with an appropriate 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane (isoamyl bromide). This is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl halide.[1]
-
Reductive Amination: This versatile, one-pot method involves the reaction of piperazine with 3-methylbutanal (isovaleraldehyde). The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the final product.[2][3] This method is often preferred to avoid the formation of quaternary ammonium salts that can occur with direct alkylation.[4]
Q2: My primary challenge is the formation of the di-substituted byproduct, 1,4-bis(3-methylbutyl)piperazine. What are the key factors contributing to this and how can I favor mono-alkylation?
Di-alkylation is a common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[5] Several factors influence the mono- to di-alkylation ratio:
-
Stoichiometry: Using an excess of the alkylating agent is a primary driver for di-substitution.[5]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, less reactive nitrogen to undergo alkylation.[5]
-
Basicity: The mono-alkylated piperazine product is still basic and can compete with the starting piperazine for the alkylating agent.[5]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents increase the likelihood of di-substitution.[5]
To promote mono-alkylation, a common and effective strategy is to use a significant excess of piperazine relative to the alkylating agent (typically 5-10 equivalents).[6] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.
Q3: I'm still observing significant di-substitution even with a large excess of piperazine. What other optimization strategies can I employ?
If di-substitution persists, consider these troubleshooting steps:
-
Slow Addition of the Alkylating Agent: Adding the 1-bromo-3-methylbutane dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, favoring mono-alkylation.[5]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-substituted product.[5]
-
Choice of Base: If a base is used, switching to a milder base can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.[5]
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction conditions; Formation of byproducts (e.g., di-alkylation). | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize stoichiometry by using a large excess of piperazine (5-10 eq.) to favor mono-alkylation.[6] Consider slow, dropwise addition of the alkylating agent at a reduced temperature.[5] |
| Significant Formation of 1,4-bis(3-methylbutyl)piperazine | Excess of alkylating agent; High reaction temperature; Prolonged reaction time. | Strictly control the stoichiometry, using no more than one equivalent of 1-bromo-3-methylbutane.[5] Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.[5] |
| Difficulty in Purifying the Product | Presence of unreacted piperazine and di-substituted byproduct; Formation of piperazine salts. | Purification can be achieved by column chromatography on silica gel.[4] Alternatively, the product can be isolated as a salt. If the product is in the aqueous phase during work-up, it is likely in its protonated form; basify the aqueous layer and extract with an organic solvent.[4] |
| Reaction Stalls or Proceeds Slowly | Low reactivity of the alkylating agent; Inappropriate solvent or temperature. | If using 1-bromo-3-methylbutane, consider adding a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, forming the more reactive iodo-analogue.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.[6] Gradually increasing the temperature while monitoring for byproduct formation can also be beneficial. |
| Formation of Quaternary Ammonium Salts (in Direct Alkylation) | Over-alkylation of the product. | This is more likely with highly reactive alkylating agents. Using a less reactive leaving group or switching to a reductive amination approach can mitigate this issue.[4] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess
This protocol describes a general method for the selective mono-N-alkylation of piperazine.
Materials:
-
Piperazine (10 eq.)
-
1-Bromo-3-methylbutane (1 eq.)
-
Potassium carbonate (2 eq.)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-methylbutane dropwise to the stirred solution over a period of 30-60 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of Piperazine with Isovaleraldehyde
This protocol provides a method for the synthesis of this compound via reductive amination.
Materials:
-
Piperazine (1.1 eq.)
-
3-Methylbutanal (Isovaleraldehyde) (1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve piperazine in anhydrous DCE or DCM.
-
Add 3-methylbutanal to the reaction mixture.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.[7]
-
Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.[3]
-
In a separate flask, suspend sodium triacetoxyborohydride in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.[3]
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagrams
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31114–31123. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Gualdani, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
Li, B., et al. (2011). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development, 15(4), 906-910. [Link]
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
-
YouTube. (2023, March 16). Reductive Amination [Video]. Chemistry Campus. [Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-(3-Methylbutyl)piperazine
Introduction: The synthesis of 1-(3-Methylbutyl)piperazine, a key building block in pharmaceutical development, presents a common yet critical challenge: controlling the formation of undesired byproducts. Piperazine's symmetrical structure, with two reactive secondary amine groups, makes it susceptible to multiple additions, primarily leading to the formation of a 1,4-disubstituted byproduct. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the formation of these impurities. We will delve into the causality behind byproduct formation in common synthetic routes and provide validated protocols for their identification and characterization.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the synthesis of this compound and the chemical principles that govern byproduct formation.
Q1: What are the primary synthesis routes for this compound?
There are two predominant methods for synthesizing N-alkylpiperazines: Direct N-Alkylation and Reductive Amination .[1]
-
Direct N-Alkylation: This classic method involves the nucleophilic substitution reaction between piperazine and an alkyl halide, such as 1-bromo-3-methylbutane (isoamyl bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method is often plagued by over-alkylation.[2][3]
-
Reductive Amination: This is a widely used and often higher-yielding method that converts a carbonyl group to an amine.[4][5] In this case, piperazine is reacted with 3-methylbutanal (isovaleraldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[6][7]
Q2: What is the most common byproduct I should expect, and why does it form?
The most prevalent byproduct in nearly all synthesis strategies is 1,4-bis(3-methylbutyl)piperazine .
Causality: Piperazine is a symmetrical diamine. After the first N-alkylation occurs to form the desired mono-substituted product, the second nitrogen atom remains a reactive secondary amine. This second nitrogen can then react with another molecule of the alkylating agent (alkyl halide or aldehyde/reducing agent) to form the 1,4-disubstituted byproduct.[3][8][9] The formation of this byproduct is a competing reaction, and its rate relative to the formation of the desired product is highly dependent on the reaction conditions.
Q3: How do the potential byproducts differ between the Reductive Amination and Direct Alkylation routes?
While the primary byproduct (1,4-disubstitution) is common to both methods, some secondary byproducts are specific to the chosen route.
| Synthesis Route | Primary Byproduct | Potential Secondary Byproducts |
| Direct N-Alkylation | 1,4-bis(3-methylbutyl)piperazine | - Unreacted starting materials (Piperazine, Alkyl Halide)- Quaternary ammonium salts (from further alkylation) |
| Reductive Amination | 1,4-bis(3-methylbutyl)piperazine | - Unreacted starting materials (Piperazine, Aldehyde)- Side products from the reducing agent (e.g., N-acetylation from NaBH(OAc)₃)[10] |
Q4: How can I minimize the formation of the 1,4-disubstituted byproduct?
Controlling the reaction to favor mono-alkylation is the key to improving purity and yield. The most effective strategy is to manipulate the stoichiometry to ensure the alkylating agent is the limiting reagent.
-
Use a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5 to 10 equivalents), the statistical probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated product molecule.[11]
-
Slow Addition of the Alkylating Agent: Adding the alkyl halide or aldehyde slowly to the reaction mixture maintains a low instantaneous concentration, further favoring the reaction with the more abundant piperazine starting material.
-
Use of a Protecting Group: A more complex but highly effective method involves using a protecting group like tert-butyloxycarbonyl (Boc).[11][12] One nitrogen is protected, the other is alkylated, and the protecting group is subsequently removed. This multi-step process often yields a much purer product.[12]
Section 2: Troubleshooting Guide - A Logic-Based Approach to Identifying Unknown Peaks
You've completed your synthesis and your initial analysis (TLC, GC, or LC-MS) shows your desired product along with one or more unknown peaks. This guide provides a systematic workflow to identify these impurities.
Scenario: "My GC-MS shows a major peak for my product and a later-eluting peak with a higher mass. What is it?"
This is the classic presentation of the 1,4-disubstituted byproduct. Here’s how to confirm it:
| Troubleshooting Step | Action & Rationale |
| 1. Analyze the Mass Spectrum | Action: Examine the molecular ion peak (M+) of the unknown compound. Rationale: The disubstituted byproduct will have a higher molecular weight than the desired product. Calculate the expected mass for 1,4-bis(3-methylbutyl)piperazine (C₁₄H₃₀N₂) and compare it to the observed M+. |
| 2. Examine Fragmentation | Action: Look for characteristic fragmentation patterns. Rationale: Both the product and byproduct will likely show a fragment corresponding to the loss of a propyl group from the isoamyl side chain. The fragmentation pattern can provide strong evidence for the structure. |
| 3. Confirm with NMR | Action: If possible, isolate the impurity and run ¹H and ¹³C NMR. Rationale: NMR provides definitive structural information.[13] The ¹H NMR of the symmetrical 1,4-disubstituted byproduct will show fewer, more simplified signals compared to the less symmetrical mono-substituted product. The absence of an N-H proton signal is also a key indicator. |
Section 3: Standard Operating Protocols (SOPs) for Byproduct Analysis
Accurate identification requires robust analytical methods. These protocols provide a starting point for developing in-house methods.
SOP 1: GC-MS Analysis for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying volatile piperazine derivatives.[8][14]
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the crude reaction mixture into a vial.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Methanol, Dichloromethane).
-
Vortex until fully dissolved. If solids are present, filter through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
Injection Volume: 1.0 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Compare the obtained spectra with a library (e.g., NIST) and with the expected masses of starting materials, product, and potential byproducts.
-
SOP 2: Sample Preparation for NMR Characterization
NMR spectroscopy is the definitive method for structural elucidation.[13][15]
-
Sample Purification (if necessary):
-
If the crude mixture is complex, purify the main product and the suspected byproduct using flash column chromatography or preparative HPLC.
-
Combine the fractions containing the pure compounds and remove the solvent under reduced pressure.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[13]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C spectra.
-
Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) if the structure is ambiguous.
-
Section 4: Byproduct Characterization Data
This table summarizes the key analytical data for the target compound and its most common byproduct.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ (m/z) | Key ¹H NMR Features |
| Piperazine | C₄H₁₀N₂ | 86.14 | 86 | Symmetrical singlet for all 8 protons (~2.7-2.9 ppm), broad N-H signal. | |
| 1-(3-Methylbutyl)-piperazine (Product) | C₉H₂₀N₂ | 156.27 | 156 | Asymmetrical piperazine ring signals, signals for the isoamyl group, one N-H proton. | |
| 1,4-bis(3-Methylbutyl)-piperazine (Byproduct) | C₁₄H₃₀N₂ | 226.41 | 226 | Symmetrical piperazine ring signal (singlet), signals for two identical isoamyl groups, no N-H proton. |
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the competing reaction that leads to the 1,4-disubstituted byproduct. By carefully controlling reaction stoichiometry, leveraging robust analytical techniques like GC-MS for impurity profiling, and using definitive structural elucidation methods like NMR, researchers can effectively troubleshoot and optimize their synthetic protocols. This proactive approach to identifying and mitigating byproducts is essential for efficient drug development and manufacturing processes.
References
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Connect Journals (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
ResearchGate (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate (2018). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
Royal Society of Chemistry (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Analytical Chemistry: An Indian Journal (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
-
Cambridge Open Engage (2018). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
ResearchGate (2009). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
PubMed Central (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
NTU Journal of Pure Sciences (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate (2010). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
MDPI (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed Central (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ScienceDirect (2021). Synthesis of 1,3-oxazines based on piperazine. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents (2003).
-
National Institutes of Health (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Reddit (2023). Reductive amination of piperazine. [Link]
- Google Patents (1950).
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-(3-Methylbutyl)piperazine Stability
Welcome to the technical support center for 1-(3-Methylbutyl)piperazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to ensure the stability and integrity of this compound in your experimental workflows. Inconsistent results in research are often traced back to unforeseen compound degradation. This guide is structured in a question-and-answer format to directly address the stability challenges you may encounter and to provide both proactive and reactive solutions.
Section 1: Foundational Knowledge - Understanding Degradation
This section covers the fundamental chemical reasons why this compound might degrade in a solution, providing the necessary background to make informed decisions in the lab.
Q1: I'm new to working with this compound. What are the primary ways this compound can degrade in solution?
A1: The stability of this compound, an N-substituted aliphatic amine, is primarily threatened by four key factors: oxidation, thermal stress, photodegradation, and pH-driven hydrolysis. Each of these can alter the molecule's structure, leading to a loss of potency and the formation of unknown impurities that can confound your results.
-
Oxidative Degradation: The two nitrogen atoms in the piperazine ring are susceptible to oxidation. This process is significantly accelerated by the presence of atmospheric oxygen and can be catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvent or glassware.[1][2][3] Oxidation can lead to the formation of N-oxides and other degradation products, which are often colored.[4]
-
Thermal Degradation: Like many organic molecules, this compound will degrade at elevated temperatures. Studies on similar piperazine derivatives show that thermal degradation can occur at temperatures as low as 70°C in solution and becomes significant at higher temperatures (e.g., 135-175°C).[5][6] The mechanism often involves nucleophilic substitution (Sₙ2) reactions that can lead to the opening of the piperazine ring.[3][6]
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to break chemical bonds. Aliphatic amines can be susceptible to photodegradation.[7] It is crucial to protect solutions from light to prevent the formation of photolytic byproducts.[4][8][9]
-
pH-Dependent Hydrolysis: As a weak base, the stability of the compound is highly dependent on the pH of the solution.[4][10] In highly acidic or alkaline conditions, the molecule can undergo hydrolysis, although piperazine derivatives are often more susceptible to oxidation and thermal stress.[11][12] Maintaining an optimal pH is key to long-term stability.[4]
Below is a diagram illustrating the major environmental factors that can initiate the degradation of your compound.
Caption: Major Degradation Pathways for this compound.
Section 2: Proactive Stabilization Strategies
The best way to deal with degradation is to prevent it from happening. This section provides actionable protocols for preparing and storing your solutions to ensure maximum longevity and reliability.
Q2: What is the best practice for preparing and storing solutions of this compound to maximize stability?
A2: A stringent and consistent protocol for solution preparation and storage is your first line of defense against degradation. Inconsistent results are often a sign of compound degradation.[4]
Core Storage Recommendations:
-
Temperature: For long-term storage, solutions should be kept at -20°C or, ideally, -80°C.[4] This minimizes the rate of both thermal degradation and oxidation. Avoid storing stock solutions at room temperature or 4°C for extended periods.[13]
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[4] Conduct experiments under subdued lighting whenever feasible.
-
Aliquotting: Freeze-thaw cycles are detrimental to many compounds. It is highly recommended to store your stock solution in small, single-use aliquots. This ensures that the main stock is not repeatedly warmed and exposed to atmospheric oxygen and moisture.[4]
-
Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like argon or nitrogen before sealing the container is an excellent practice. This displaces oxygen and prevents oxidation.[4]
Q3: You mentioned pH is critical. How can I select the right pH and buffer system to improve stability?
A3: Yes, pH is a controlling parameter for the stability of piperazine derivatives.[10] Since this compound is a base, the pH of your solution will determine the extent to which its nitrogen atoms are protonated. This charge state can influence its susceptibility to nucleophilic attack or other degradation reactions.
-
Finding the Optimal pH: The ideal pH is often a compromise between stability and the requirements of your assay. For many piperazine derivatives, a slightly acidic to neutral pH range (e.g., pH 5-7) is often a good starting point to minimize base-catalyzed degradation. However, you must validate this for your specific experimental conditions.
-
Buffering: Do not rely on water or unbuffered saline. Using a well-chosen buffer system is critical. Common biological buffers like phosphate-buffered saline (PBS), HEPES, or MES can be used. The key is to choose a buffer that does not interact with your compound and has sufficient buffering capacity to maintain the pH throughout your experiment.
-
Salt Formation: For solid-state storage and as a starting point for solution preparation, using the compound as a salt (e.g., hydrochloride or citrate) can significantly improve its stability and solubility.[4] The salt form is generally more resistant to degradation than the free base.
Q4: Can I add stabilizers like antioxidants to my solutions?
A4: Absolutely. The use of additives is a standard and effective strategy in pharmaceutical formulation and can be adapted for research applications. The two most relevant classes of additives for this compound are antioxidants and chelating agents.
-
Antioxidants: These compounds sacrificially react with oxidizing agents, thereby protecting your primary compound. They are your best defense against oxidative degradation.
-
Chelating Agents: These molecules "trap" metal ions, preventing them from catalytically accelerating oxidative reactions.[2][3] This is particularly important if you are not using high-purity, metal-free solvents and containers.
The table below summarizes common additives, their mechanism, and typical starting concentrations for evaluation.
| Additive Class | Example Compound | Mechanism of Action | Typical Starting Concentration |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Radical scavenger; terminates free-radical chain reactions. | 0.01 - 0.1% (w/v) |
| Antioxidant | Ascorbic Acid (Vitamin C) | Water-soluble antioxidant that readily undergoes oxidation. | 0.01 - 0.1% (w/v) |
| Chelating Agent | Edetate Disodium (EDTA) | Sequesters divalent and trivalent metal ions (e.g., Fe²⁺, Cu²⁺), preventing catalysis. | 0.01 - 0.05% (w/v) |
Note: Always verify the compatibility of any additive with your specific experimental system to ensure it does not interfere with the assay.
Section 3: Troubleshooting Common Stability Issues
Even with the best precautions, problems can arise. This section helps you diagnose and solve stability-related issues when they appear.
Q5: My experimental results are inconsistent from week to week. Could this be a stability problem, and how do I confirm it?
A5: Yes, inconsistent results are a classic hallmark of compound degradation.[4] If you observe a gradual loss of the expected biological or chemical effect over time, or increased variability in your data, compound stability should be your primary suspect.
To diagnose the issue, follow this troubleshooting workflow:
-
Prepare Fresh: Always prepare a fresh solution from solid material and immediately compare its performance against your stored solution in the same experiment. If the fresh solution provides the expected results while the stored one does not, you have confirmed a stability issue.
-
Inspect Physically: Look for visual cues of degradation in the stored solution. Has the color changed (e.g., yellowing)?[4] Is there any sign of precipitation or cloudiness?
-
Analytical Confirmation: The most definitive way to confirm degradation is through an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.[4] Comparing the chromatograms of a fresh versus a stored solution will show a decrease in the main peak area and the appearance of new peaks corresponding to degradants.
The following diagram outlines a logical workflow for troubleshooting suspected instability.
Caption: Troubleshooting Workflow for Suspected Instability.
Q6: I've noticed a yellow or brown tint developing in my stock solution over time. What does this mean?
A6: A color change, particularly yellowing or browning, in a solution of an amine-containing compound is often a strong indicator of oxidative degradation.[4] Many oxidative degradation products are colored due to the formation of new chromophores in their chemical structures. This is a clear sign that your current storage conditions are insufficient to prevent oxidation. Immediately discard the colored solution, as it contains unknown quantities of impurities. Review your storage protocol and implement stricter measures, such as purging with inert gas and/or adding an antioxidant to freshly prepared solutions.[4]
Section 4: Advanced Protocols - Quantitative Stability Assessment
For critical applications, especially in drug development, a qualitative understanding of stability is not enough. You need quantitative data. This section outlines how to perform a forced degradation study to understand your molecule's vulnerabilities.
Q7: How can I perform a forced degradation study to definitively identify stability issues and develop a stability-indicating analytical method?
A7: A forced degradation (or stress testing) study is a systematic way to accelerate the degradation of a compound under harsh conditions.[9] The goal is to rapidly generate the likely degradation products and use them to develop an analytical method (typically HPLC) that can separate them all from the parent compound. This validated method is then called "stability-indicating."[4]
Here is a standard protocol for a forced degradation study. You will need a reliable analytical method, like HPLC-UV or LC-MS, to analyze the results.[14]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include a control vial stored under ideal conditions (e.g., -80°C, protected from light).
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (NaOH).[4]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).[4][12]
-
Thermal Degradation: Place a vial in an oven set to a high temperature (e.g., 80°C).[4]
-
Photodegradation: Place a vial in a photostability chamber with a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter).[9] Keep a parallel sample wrapped in foil as a dark control.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve partial degradation (e.g., 10-30% loss of the parent compound), not complete destruction. You may need to sample at multiple time points.
-
Sample Quenching and Analysis:
-
At each time point, withdraw a sample from each condition.
-
For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for your analytical method.
-
Analyze all samples (including the control) by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
Identify the retention time of the parent peak from the control sample.
-
In the stressed samples, look for a decrease in the parent peak area and the appearance of new peaks ("degradation peaks").
-
The optimal HPLC method is one that achieves baseline separation between the parent peak and all major degradation peaks. This is now your stability-indicating method.
-
By understanding which conditions cause the most significant degradation, you can prioritize your stabilization strategies effectively. For instance, if significant degradation occurs under oxidative stress, the use of antioxidants and inert gas becomes paramount.
References
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture - University of Texas at Austin. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC - NIH. (2018, May 23). Retrieved January 12, 2026, from [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed. (2016, February 1). Retrieved January 12, 2026, from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (1982, August 5). Retrieved January 12, 2026, from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (2012, August 5). Retrieved January 12, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29). Retrieved January 12, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (2015, August 9). Retrieved January 12, 2026, from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega , A. Sanna , B. Navarrete , M.M. Marot - CORE. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018, March 1). Retrieved January 12, 2026, from [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. osti.gov [osti.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isaacpub.org [isaacpub.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting 1-(3-Methylbutyl)piperazine Analytical Detection
Welcome to the technical support center for the analytical detection of 1-(3-Methylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this N-alkylpiperazine derivative. As a secondary amine, this compound presents a unique set of analytical hurdles. This document provides in-depth, experience-driven insights and troubleshooting methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Understanding the Analyte: this compound
This compound is a piperazine derivative with a 3-methylbutyl (isoamyl) group attached to one of the nitrogen atoms. Its basic nature, conferred by the two nitrogen atoms, and its moderate volatility are key considerations in developing robust analytical methods.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the presence of the secondary amine can lead to challenges such as poor peak shape and low sensitivity.
Frequently Asked Questions (FAQs) for GC-MS
Q1: Why am I observing significant peak tailing for my this compound standard?
A1: Peak tailing is a common issue when analyzing amines by GC.[1][2] It is primarily caused by the interaction of the basic amine group with active sites (silanol groups) on the surface of the GC inlet liner and the column.[1][2] These interactions are a form of adsorption and can lead to asymmetric peaks, reduced sensitivity, and poor reproducibility.
Troubleshooting Steps:
-
Inlet and Liner Maintenance: The GC inlet is a common source of activity. Ensure you are using a deactivated liner. If you have already made several injections, consider replacing the liner as active sites can become exposed over time.[2][3]
-
Column Choice: Employ a column specifically designed for the analysis of basic compounds. These columns have specialized surface deactivation to minimize interactions with amines. A mid-polarity column is often a good starting point.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions. This removes residual impurities and ensures a more inert surface.
-
Derivatization: If peak tailing persists, consider derivatization. This involves chemically modifying the amine group to make it less polar and less likely to interact with active sites. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[4]
Q2: My sensitivity for this compound is very low. How can I improve it?
A2: Low sensitivity can be linked to several factors, including active site interactions (as discussed in Q1), improper instrument parameters, or sample degradation.
Troubleshooting Steps:
-
Address Peak Tailing: Follow the steps outlined in A1. Poor peak shape directly impacts sensitivity by reducing the peak height.
-
Optimize Injection Parameters: Ensure the injector temperature is high enough to volatilize the analyte without causing degradation. A splitless injection can increase the amount of analyte transferred to the column, thereby improving sensitivity.
-
Check for Leaks: A leak in the system, particularly at the injector, can lead to sample loss and reduced sensitivity.[5]
-
Mass Spectrometer Parameters: Ensure the MS is tuned and calibrated. Optimize the ion source and quadrupole parameters for the expected mass-to-charge ratios of your analyte.
Q3: What are the expected mass fragments for this compound in EI-MS?
A3: While a library spectrum for this compound may not be readily available, we can predict its fragmentation pattern based on the known behavior of N-alkyl piperazines.[6][7][8][9] The fragmentation is typically dominated by cleavage at the C-C bond alpha to the nitrogen atom and fragmentation of the piperazine ring.
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the first and second carbon of the 3-methylbutyl group is likely to cleave, leading to a stable, resonance-stabilized ion.
-
Piperazine Ring Fragmentation: The piperazine ring itself can fragment, leading to characteristic ions.
Table 1: Predicted Key Mass Fragments for this compound (Molecular Weight: 156.27 g/mol )
| Predicted m/z | Predicted Fragment Structure | Notes |
| 156 | [M]+• | Molecular ion. May be of low abundance. |
| 141 | [M-CH3]+ | Loss of a methyl group from the isoamyl side chain. |
| 99 | [M-C4H9]+ | Loss of the butyl fragment from the side chain through alpha-cleavage. This is often a prominent peak. |
| 85 | [Piperazine-CH2]+ | A common fragment from the piperazine ring. |
| 70 | [C4H8N]+ | Fragment from the piperazine ring. |
| 56 | [C3H6N]+ | A characteristic fragment of the piperazine ring.[10] |
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is highly suitable for the analysis of this compound, especially in complex matrices. The key challenges often revolve around chromatographic retention, peak shape, and matrix effects.[11][12]
Frequently Asked Questions (FAQs) for LC-MS
Q1: I am having trouble retaining this compound on my C18 column. What can I do?
A1: As a basic compound, this compound will be protonated at acidic pH and may have limited retention on a traditional reversed-phase (C18) column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase.[13] At a pH above the pKa of the piperazine nitrogens, the compound will be in its neutral form and will have better retention on a C18 column. A mobile phase buffered at a pH of 8-10 is a good starting point. Ensure your column is stable at higher pH.
-
Column Selection: Consider using a column designed for the analysis of basic compounds at a higher pH. Alternatively, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used, which retains polar compounds more strongly.
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve retention and peak shape. However, be aware that TFA can cause ion suppression in the mass spectrometer.
Q2: My results are inconsistent and I suspect matrix effects. How can I confirm and mitigate this?
A2: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common problem in LC-MS.[11][12]
Troubleshooting Workflow:
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shopshimadzu.com [shopshimadzu.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. zefsci.com [zefsci.com]
- 13. agilent.com [agilent.com]
minimizing degradation of 1-(3-Methylbutyl)piperazine during synthesis
A Guide to Minimizing Degradation and Maximizing Purity
Introduction to Synthetic Strategies and Degradation Concerns
1-(3-Methylbutyl)piperazine, an N-alkylpiperazine derivative, is a valuable building block in medicinal chemistry.[1] Its synthesis, while seemingly straightforward, is often accompanied by the formation of impurities and degradation products that can compromise yield, purity, and the safety of downstream applications. The primary synthetic routes involve either the direct alkylation of piperazine with a 3-methylbutyl halide or the reductive amination of piperazine with isovaleraldehyde. Both pathways present unique challenges in controlling selectivity and minimizing side reactions.
This guide will delve into the intricacies of these synthetic methods, offering practical solutions to common problems and explaining the chemical principles behind the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most prevalent impurity is the dialkylated byproduct, 1,4-bis(3-methylbutyl)piperazine, which arises from the reaction of the desired mono-alkylated product with another molecule of the alkylating agent or aldehyde.[2] Other potential impurities include unreacted starting materials (piperazine, 1-bromo-3-methylbutane, or isovaleraldehyde) and byproducts from the reducing agent if reductive amination is employed.[3] Degradation products can also form through oxidation or thermal stress.
Q2: How can I control the formation of the 1,4-bis(3-methylbutyl)piperazine impurity during direct alkylation?
Controlling the stoichiometry is critical. Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent (1-bromo-3-methylbutane) statistically favors mono-alkylation.[2] Another effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group prevents the second nitrogen from reacting, and it can be removed in a subsequent step.[1][4]
Q3: What are the advantages of using reductive amination over direct alkylation?
Reductive amination can offer better control over mono-alkylation, especially when using a mono-protected piperazine. It also avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[1] The reaction conditions for reductive amination are often milder.
Q4: I'm observing a color change in my reaction mixture or final product. What could be the cause?
Color change, often to a yellow or brown hue, can indicate degradation. This may be due to oxidation of the piperazine ring or side chain, especially if the reaction is exposed to air for extended periods or at elevated temperatures.[5] The presence of certain metal catalysts can also promote oxidation.[6]
Q5: What are the best practices for storing this compound to prevent degradation?
To minimize degradation, store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[5] Protect it from light and moisture. For long-term storage, consider storing it as a salt (e.g., hydrochloride), which can be more stable than the free base.
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the synthesis of this compound.
Scenario 1: Low Yield of this compound
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure all starting material is consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Incomplete conversion of starting materials is a common reason for low yields. |
| Formation of Dialkylated Byproduct | In direct alkylation, increase the excess of piperazine. In reductive amination, ensure a 1:1 stoichiometry with mono-protected piperazine. | Driving the equilibrium towards the mono-substituted product by using one reactant in large excess is a key principle of selective synthesis.[2] |
| Loss during Workup | Piperazine and its derivatives can be water-soluble, especially at acidic pH. During aqueous workup, ensure the pH is sufficiently basic (pH > 10) before extraction with an organic solvent.[7] | The basic nitrogen atoms of piperazines are protonated at acidic or neutral pH, forming water-soluble salts. Deprotonation at high pH renders them more soluble in organic solvents. |
| Degradation of Product | Avoid excessive heating during the reaction and purification steps. If possible, conduct the reaction under an inert atmosphere to prevent oxidation. | N-alkylpiperazines can be susceptible to thermal and oxidative degradation.[6][8] |
Scenario 2: High Levels of Impurities in the Final Product
| Impurity Detected | Potential Cause | Recommended Action | Scientific Rationale |
| 1,4-bis(3-methylbutyl)piperazine | Insufficient excess of piperazine in direct alkylation, or use of unprotected piperazine in reductive amination. | Use a larger excess of piperazine (5-10 eq) or switch to a mono-protected piperazine (e.g., N-Boc-piperazine).[1][2] | This minimizes the probability of the mono-alkylated product reacting further. |
| Unreacted Piperazine | Inefficient extraction during workup. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after basifying the aqueous layer. | This ensures complete removal of the more polar unreacted piperazine from the less polar product. |
| Unidentified Peaks in Chromatogram | Degradation of the product or side reactions. | Analyze the impurities by LC-MS or GC-MS to identify their structures. This can provide clues about the degradation pathway. Consider lowering the reaction temperature, using an inert atmosphere, or changing the solvent. | Understanding the structure of impurities is crucial for diagnosing and solving the underlying problem in the synthetic process.[9] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Boc-piperazine
This protocol is designed to favor the formation of the mono-substituted product and minimize side reactions.
Materials:
-
N-Boc-piperazine
-
Isovaleraldehyde (3-methylbutanal)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid in diethyl ether or dioxane (for deprotection)
-
Diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCE or DCM. Add isovaleraldehyde (1.0-1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic. Stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification of Boc-protected product: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected product in diethyl ether and add a solution of hydrochloric acid in diethyl ether or dioxane. Stir until the deprotection is complete (monitor by TLC). The hydrochloride salt of the product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.
Protocol 2: Impurity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
This method should provide good separation of this compound from piperazine, the dialkylated byproduct, and other potential impurities.[10][11]
Visualizing Reaction Pathways and Impurity Formation
Synthetic Routes to this compound
Caption: Synthetic pathways to this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for synthesis issues.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- United Nations Office on Drugs and Crime. (2013).
- Perry, C. W. (1959). U.S. Patent No. 2,919,275. U.S.
- BenchChem. (2025).
- Paw, B., & Tłuścik, M. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Nielsen, D. A. (2011). Thermal degradation of piperazine and its structural analogs.
- Gancia, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7858.
- Chen, E. Y. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Chen, E. Y. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- Podgórski, R., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- Paw, B., & Tłuścik, M. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Reddit discussion on reductive amination of piperazine. (n.d.). r/OrganicChemistry.
- Buszewski, B., & Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. LC GC Europe, 18(4), 222-226.
- ResearchGate discussion on monoalkyl
- Organic Syntheses Procedure for 1-benzylpiperazine. (n.d.).
- Gancia, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7858.
- Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
- Wang, Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121.
- ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine synthesis.
- ResearchGate discussion on piperazine extraction. (2013).
- SHIMADZU CORPOR
- Sobańska, A. W., & Gieralt, E. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10.
- Jalan, A., et al. (2019).
- MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(15), 3419.
- Reddy, G. S., et al. (2008). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 245-248.
- Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical Methods in Chemistry, 2020, 8896913.
- DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.).
- ResearchGate discussion on monoalkyl
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Reddit discussion on Buchwald-Hartwig amination side products. (n.d.). r/chemistry.
- Kirsch, G., et al. (2007). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 48(43), 7629-7632.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Methylbutyl)piperazine
Welcome to the technical support resource for 1-(3-Methylbutyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile N-alkyl piperazine derivative. The inherent physicochemical properties of this compound present unique challenges that require a nuanced approach beyond standard purification protocols. This document provides in-depth, experience-driven answers and troubleshooting strategies to help you achieve your desired purity targets efficiently.
Section 1: Understanding the Core Challenges
This compound, also known as 1-isoamylpiperazine, is a secondary amine with properties that complicate its isolation. The primary purification hurdles stem from its high boiling point, basicity, and the nature of impurities typically formed during its synthesis.
Key Physicochemical Properties:
| Property | Value | Implication for Purification |
| Molecular Formula | C₉H₂₀N₂[] | - |
| Molecular Weight | 156.27 g/mol [] | Influences volatility and chromatographic behavior. |
| Predicted Boiling Point | 213.2 ± 8.0 °C[2] | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Predicted pKa | 9.33 ± 0.40[2] | The basic nitrogen atoms allow for purification via acid-base salt formation.[3] |
| Predicted Density | 0.847 ± 0.06 g/cm³[2] | - |
| Appearance | Liquid (Typical) | Rules out simple melt crystallization of the free base. |
The fundamental challenge lies in separating the target monosubstituted piperazine from two primary classes of impurities:
-
Starting Materials: Unreacted piperazine.
-
Over-alkylation Products: The symmetrically disubstituted 1,4-bis(3-methylbutyl)piperazine.[4][5]
The close boiling points and similar polarities of these compounds can render conventional purification methods ineffective without careful optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product mixture will most likely contain three key components:
-
Unreacted Piperazine: A highly polar and water-soluble solid.
-
Desired Product: this compound.
-
Di-substituted Byproduct: 1,4-bis(3-methylbutyl)piperazine, a less polar and higher boiling point liquid.[5]
The formation of the di-substituted byproduct is a common outcome in the synthesis of monosubstituted piperazines.[4] Controlling the stoichiometry of the reactants is critical to minimize its formation, but it is rarely eliminated completely in the reaction step.
Q2: My fractional vacuum distillation is yielding fractions with mixed purity. Why is this happening?
A2: This is a common issue. While there is a significant boiling point difference between your target compound (~213 °C at atmospheric pressure) and the di-substituted byproduct (predicted to be significantly higher), achieving perfect separation can be difficult for several reasons:
-
Insufficient Column Efficiency: Your packed column may not have enough theoretical plates to resolve the compounds effectively. It has been noted that multiple distillations are sometimes necessary to purify substituted piperazines.[6]
-
Vacuum Fluctuations: Unstable vacuum levels cause the boiling points to shift during distillation, leading to cross-contamination of fractions.
-
Azeotrope Formation: Although less common, the potential for azeotrope formation with residual solvents or minor impurities cannot be entirely dismissed.
Q3: Can I use crystallization to purify this compound?
A3: Yes, but not as the free base, which is a liquid. The most effective strategy is to convert the basic piperazine derivatives in your crude mixture into salts.[7] By carefully selecting the acid and crystallization solvent, you can exploit solubility differences between the salts of the mono- and di-substituted piperazines. The diacetate salt is a common choice for piperazine purification.[7][8]
Q4: I am struggling to separate the mono- and di-substituted products using silica gel chromatography. What am I doing wrong?
A4: The basicity of piperazines is the primary culprit here. The lone pairs on the nitrogen atoms interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to:
-
Severe Tailing: The product streaks down the column instead of moving as a tight band.
-
Irreversible Adsorption: A significant portion of your product may get permanently stuck on the column, leading to poor recovery.
-
Poor Separation: The strong, non-specific binding masks the subtle polarity differences between your target compound and the di-substituted byproduct.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting advice for the most effective purification strategies.
Strategy 1: Purification via Salt Crystallization
This is often the most robust method for removing both unreacted piperazine and the di-substituted byproduct. The principle is to form a crystalline salt of the desired monosubstituted piperazine, leaving the more soluble or non-crystalline impurities behind in the mother liquor.
Caption: Workflow for purification via diacetate salt formation.
Protocol: Diacetate Salt Crystallization
-
Dissolution: Dissolve the crude oil in a minimal amount of a non-polar solvent in which the salt is insoluble, such as acetone. A common recommendation is to start with a concentration of around 10-20% w/v.[7][8]
-
Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise. The amount should be stoichiometrically equivalent to the estimated amount of this compound to form the diacetate salt.
-
Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. Continue stirring for 30-60 minutes at room temperature.
-
Cooling: Cool the mixture in an ice bath (0-10 °C) to maximize crystal formation and minimize the solubility of the salt.[8]
-
Isolation: Filter the solid precipitate using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any residual mother liquor containing the di-substituted byproduct.[8]
-
Regeneration (Optional but Recommended):
-
Suspend the purified salt in water.
-
Add a strong base (e.g., 5M NaOH solution) until the pH is >12 to deprotonate the piperazinium salt and regenerate the free base.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified liquid product.
-
Troubleshooting Salt Crystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms. | The product is too soluble in the chosen solvent; insufficient concentration. | Concentrate the solution or try a less polar solvent like diethyl ether or a mixture of acetone/hexane. |
| An oil precipitates instead of a solid. | The salt is "oiling out," which can happen if the solution is too concentrated or cooled too quickly. | Dilute the mixture with more solvent. Allow the solution to cool slowly to room temperature before moving to an ice bath. |
| Purity is still low after regeneration. | The di-substituted byproduct salt co-precipitated. | Use a more selective solvent system for crystallization. You may need to perform a re-crystallization of the salt. |
Strategy 2: Fractional Vacuum Distillation
This method is best suited for larger quantities (>10 g) and when the primary impurity is the high-boiling di-substituted byproduct.
Caption: General workflow for fractional vacuum distillation.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) for high efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully apply vacuum, ensuring the system is stable at the desired pressure (e.g., <1 mmHg).
-
Heating: Begin heating the distillation pot using a heating mantle with a stirrer.
-
Fraction Collection:
-
Fore-run: Collect the first few drops, which may contain residual solvents or volatile impurities.
-
Main Fraction: Collect the fraction that distills at a stable head temperature corresponding to the boiling point of your product at that pressure.
-
High-Boiling Residue: The di-substituted byproduct will remain in the distillation pot.
-
-
Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to confirm purity before combining the desired fractions.
Troubleshooting Distillation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| "Bumping" or unstable boiling. | Lack of boiling chips or inadequate stirring; heating too rapidly. | Add new boiling chips or a magnetic stir bar. Heat the pot more slowly and evenly. |
| Product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or drain the condenser jacket entirely if the product's melting point is high (not an issue for this compound). |
| Poor separation of fractions. | Vacuum is not low/stable enough; column has low efficiency. | Check for leaks in your system. Use a more efficient packed column. Consider a second distillation of the enriched main fraction. |
Section 4: Purity Assessment
Independently verifying the purity of your final product is a critical step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It will clearly separate the volatile components (piperazine, mono-substituted, di-substituted) and provide their mass spectra for definitive identification.
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR can be used to determine purity. The integration of the N-H proton (if visible) versus the alkyl chain protons can help distinguish the mono- from the di-substituted product. The di-substituted product will have a symmetric spectrum and lack an N-H proton signal.
-
Thin-Layer Chromatography (TLC): Due to the issues described in Q4, standard silica TLC is not recommended. If you must use it, pre-treat the plate by eluting it once in a solvent system containing 5-10% triethylamine or ammonia, dry it, and then use it for your analysis. This neutralizes the acidic sites and reduces tailing.
References
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Mull, R. P., & Tannenbaum, C. (1959). U.S. Patent No. US2919275A. Google Patents.
-
Chembase.cn. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI) Property. Retrieved from [Link]
- BASF SE. (2014). Method for preparing n-alkyl-piperazines. Google Patents.
-
PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
Sources
- 2. 83547-32-4 CAS MSDS (Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. uregina.ca [uregina.ca]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(3-methylbutyl)piperazine | C14H30N2 | CID 23432717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Methylbutyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-methylbutyl)piperazine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this reaction from the bench to pilot or production scales. We will explore the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure a successful and efficient scale-up.
Section 1: Strategic Overview of Synthetic Routes for Scale-Up
The synthesis of this compound is primarily achieved through two common synthetic methodologies: Reductive Amination and Direct Alkylation . The choice between these routes at scale is not arbitrary and depends on factors such as cost, available equipment, safety infrastructure, and desired purity profile.
-
Reductive Amination : This two-step, often one-pot, process involves the formation of an iminium ion intermediate from piperazine and isovaleraldehyde (3-methylbutanal), which is then reduced in situ to the target amine.[1] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation.[2][3]
-
Direct N-Alkylation : This method involves the direct reaction of piperazine with a 3-methylbutyl electrophile, typically an isoamyl halide (e.g., 1-bromo-3-methylbutane). The primary challenge in this route is controlling the selectivity between mono- and di-alkylation.[4][5]
Comparative Analysis of Scale-Up Routes
| Parameter | Reductive Amination | Direct N-Alkylation | Rationale & Expert Insight |
| Selectivity | Generally high for mono-alkylation. | Prone to di-alkylation, forming 1,4-bis(3-methylbutyl)piperazine.[4] | Reductive amination avoids the formation of a highly nucleophilic mono-alkylated intermediate that can compete for the electrophile. |
| Reagent Safety | NaBH(OAc)₃ : Relatively safe, but generates acetic acid waste. Catalytic Hydrogenation : Requires specialized high-pressure reactors and stringent safety protocols.[2] | Alkyl Halides : Can be corrosive and require careful handling. Bases : Strong bases can pose handling risks. | For facilities not equipped for hydrogenation, borohydride reagents are common, but waste streams are a consideration.[2] |
| Cost-Effectiveness | Can be more expensive due to the cost of borohydride reagents. Hydrogenation is cheaper at a very large scale but has high capital costs. | Piperazine and alkyl halides are often more economical raw materials. | The overall cost is highly dependent on the efficiency of controlling di-substitution, which can lead to significant yield loss. |
| Waste Stream | Borohydride reagents generate significant stoichiometric salt waste.[2] | Generates halide salt waste. If excess piperazine is used, recovery may be necessary. | Catalytic hydrogenation is the "greenest" option, producing only water as a byproduct.[2] |
| Process Control | Imine formation can be slow; hydrogenation requires careful control of pressure, temperature, and catalyst activity. | Highly exothermic reaction, especially with reactive alkyl halides. Requires excellent thermal management. | Poor thermal control in alkylation can accelerate the rate of the undesired second alkylation.[5] |
Workflow for Selecting a Scale-Up Strategy
The following diagram outlines a decision-making process for selecting the optimal synthetic route for your specific project needs.
Caption: Decision workflow for synthesis route selection.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.
Issue 1: Significant formation of 1,4-bis(3-methylbutyl)piperazine byproduct, leading to low yield of the desired product.
-
Question: My scaled-up direct alkylation reaction is producing more than 15% of the di-substituted byproduct. How can I improve the selectivity for the mono-alkylated product?
-
Answer: This is the most common challenge when alkylating piperazine. The mono-substituted product is still a secondary amine and remains nucleophilic enough to react with the alkylating agent.[4] Several factors must be strictly controlled during scale-up to mitigate this.
-
Causality: High local concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times all favor the second, less-selective alkylation.[4][5]
-
Solutions & Protocols:
-
Control Stoichiometry with Excess Piperazine: Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[4][6]
-
Slow, Controlled Addition: Add the alkylating agent (e.g., 1-bromo-3-methylbutane) subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This maintains a very low concentration of the electrophile in the reactor, minimizing its chance to react with the mono-alkylated product.[6]
-
Lower the Reaction Temperature: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. This reduces the rate of the second alkylation more significantly than the first.[5]
-
In-Situ Monohydrochloride Formation: A highly effective strategy is to form piperazine monohydrochloride in situ. By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, you create a solution where one nitrogen is effectively protonated and non-nucleophilic, directing alkylation to the free nitrogen.[7][8]
-
-
Issue 2: The reaction stalls or shows incomplete conversion, particularly in reductive amination.
-
Question: My reductive amination reaction stalls at 70-80% conversion even after extended reaction time. What could be the cause?
-
Answer: Incomplete conversion in reductive aminations can stem from several issues, including inefficient iminium ion formation, degradation of the reducing agent, or catalyst poisoning (in the case of hydrogenation).
-
Causality: The first step, the formation of the iminium ion from the aldehyde and amine, is reversible and often requires acid catalysis to proceed efficiently.[1] If this intermediate does not form, the reducing agent cannot act. Furthermore, some reducing agents are sensitive to moisture or protic solvents.
-
Solutions & Protocols:
-
Verify Imine/Iminium Formation: Before adding the reducing agent, consider running the reaction of piperazine and isovaleraldehyde for a period (e.g., 30-60 minutes) and monitoring by a technique like NMR or LC-MS to confirm the intermediate is forming.[9]
-
Use an Acid Catalyst: Add a catalytic amount of a weak acid like acetic acid (AcOH) to accelerate iminium ion formation.[10]
-
Check Reducing Agent Quality & Stoichiometry: Ensure your reducing agent (e.g., NaBH(OAc)₃) is anhydrous and has been stored correctly. Use a sufficient excess (typically 1.5 equivalents) to drive the reaction to completion.[1]
-
Solvent Choice: While solvents like methanol can be used, they can sometimes slowly react with borohydride reagents. Dichloromethane (DCM) or dichloroethane (DCE) are often preferred for reactions using NaBH(OAc)₃.[9]
-
-
Issue 3: During aqueous work-up, the product is difficult to extract into the organic phase.
-
Question: After quenching the reaction, my product seems to remain in the aqueous layer, leading to low isolated yields. Why is this happening and how can I fix it?
-
Answer: The product, this compound, is a basic amine. If the aqueous phase is neutral or acidic during work-up, the product will exist as a protonated, water-soluble ammonium salt.[7]
-
Causality: The pKa of the tertiary amine product is high enough that it will be protonated unless the pH of the aqueous solution is sufficiently basic.
-
Solutions & Protocols:
-
Ensure Basic Conditions: During the work-up, adjust the pH of the aqueous layer to >11 using a strong base like 2-4M sodium hydroxide (NaOH) solution.[11] Always check the pH with a pH meter or test strips before extraction.
-
"Salting Out" Effect: Add sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its partition into the organic layer.[12]
-
Choice of Extraction Solvent: Use a suitable organic solvent for extraction. Dichloromethane (DCM) or chloroform are effective, but for larger scale operations, consider alternatives like methyl tert-butyl ether (MTBE) or toluene for safety and environmental reasons.[12] Perform multiple extractions (e.g., 3x with sufficient volume) to ensure complete recovery.
-
-
Troubleshooting Flowchart: Low Yield / High Di-substitution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
avoiding common pitfalls in piperazine derivative synthesis
Piperazine Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. As a Senior Application Scientist, I've seen firsthand how the remarkable versatility of the piperazine scaffold can be both a blessing and a curse. This six-membered ring is a cornerstone in medicinal chemistry, found in blockbuster drugs targeting everything from cancer to viral infections.[1][2] Its unique structure, with two opposing nitrogen atoms, imparts desirable properties like improved water solubility and oral bioavailability.[3]
However, the symmetric nature and dual reactivity of these nitrogens present common, yet often frustrating, synthetic challenges. This guide is designed to move beyond simple protocols and provide you with a deeper understanding of the causality behind common pitfalls. We will address specific issues in a direct Q&A format, offering field-proven insights, troubleshooting guides, and robust, self-validating experimental protocols to help you navigate your synthesis with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during piperazine synthesis.
Q1: How can I achieve selective mono-N-substitution and avoid the formation of the 1,4-disubstituted byproduct?
A: This is the most frequent challenge in piperazine chemistry. The formation of the di-substituted byproduct occurs because the mono-substituted product is often still nucleophilic enough to react a second time.[4] There are three primary strategies to favor mono-substitution:
-
Stoichiometric Control: Use a large excess of piperazine (5-10 equivalents) relative to your electrophile (e.g., alkyl halide). This statistically favors the electrophile reacting with an unsubstituted piperazine molecule.[4] While effective, this can be atom-uneconomical and complicates purification.[5]
-
In Situ Mono-protonation: By reacting piperazine with one equivalent of acid, you can form the mono-salt. The protonated nitrogen is deactivated, directing the reaction to the free, nucleophilic nitrogen.[5][6][7]
-
Protecting Groups: The most reliable method for complex syntheses is to use a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).[5][8] This involves a multi-step sequence of protection, functionalization of the free nitrogen, and finally, deprotection.[5][7]
Q2: My N-arylation reaction (Buchwald-Hartwig amination) is giving low yields. What should I troubleshoot?
A: Low yields in Buchwald-Hartwig couplings with piperazines are typically traced back to the "three pillars" of the reaction: the catalyst/ligand system, the base, and the reaction conditions.
-
Catalyst & Ligand: The choice is critical. For less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[9][10] Ensure your palladium source and ligand are handled under inert conditions as catalyst deactivation is common.
-
Base Selection: The base's strength and solubility are key. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[9]
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are standard.[9] Ensure they are properly degassed to prevent catalyst oxidation. Insufficient temperature can stall the reaction, while excessive heat can lead to catalyst decomposition or dehalogenation side products.[11]
Q3: I'm struggling to purify my piperazine derivative. It's either an oil that won't crystallize or it streaks badly on my silica gel column. What can I do?
A: The basic and polar nature of the piperazine core is the root cause of most purification difficulties.[12]
-
For Oily Products: Convert the basic amine into a salt.[13] Treating your crude oil with an acid like HCl (in isopropanol) or fumaric acid (in ethanol) can induce crystallization of the corresponding salt, which is often a stable, easy-to-handle solid that can be purified by recrystallization.[13] The purified free base can be regenerated by neutralization.[13]
-
For Column Chromatography: The basic nitrogens interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing.[12][13] To mitigate this, add a basic modifier to your eluent. A common and highly effective trick is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[13] This "competing base" masks the active sites on the silica, allowing your compound to elute with a much-improved peak shape.
Part 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Controlling N-Substitution (Mono- vs. Di-alkylation)
The central challenge in piperazine chemistry is controlling reactivity at the N1 and N4 positions. Uncontrolled reactions lead to mixtures that are difficult to separate and result in low yields of the desired product.
Caption: Decision workflow for mono-substitution strategy.
The primary competition is between the first and second alkylation events. The second alkylation is generally slower but can become significant under forcing conditions or with incorrect stoichiometry.
Caption: Competing pathways in piperazine N-alkylation.
This is a foundational protocol for ensuring mono-substitution in subsequent steps.[14]
Materials:
-
Piperazine (5.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (5.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1.0 eq) in a separate portion of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the (Boc)₂O is consumed.
-
Wash the reaction mixture with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine, which is often a white solid.
Guide 2: Troubleshooting Buchwald-Hartwig Amination
This powerful C-N cross-coupling reaction is indispensable for synthesizing N-aryl piperazines but requires careful optimization.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| No or Low Conversion | 1. Inactive Catalyst | • Ensure anhydrous and anaerobic (inert gas) conditions. Use Schlenk techniques.• Use a pre-catalyst or ensure proper pre-formation of the active Pd(0) species. |
| 2. Incorrect Ligand | • For aryl chlorides, use bulky, electron-rich ligands (e.g., RuPhos, XPhos, SPhos).[9]• Screen a panel of ligands to find the optimal one for your substrate. | |
| 3. Insufficient Temperature | • Gradually increase the reaction temperature in 10 °C increments (typically 80-110 °C).[9] | |
| Significant Side Products | 1. Dehalogenation of Aryl Halide | • Reaction temperature is too high.• Base is too strong. Consider switching from NaOt-Bu to Cs₂CO₃.[9] |
| 2. Homocoupling of Aryl Halide | • This can indicate issues with catalyst activation or substrate purity. | |
| Reaction Stalls | 1. Catalyst Degradation | • This can happen over long reaction times at high temperatures. Consider a higher catalyst loading or a more stable pre-catalyst. |
| 2. Base Insolubility | • The choice of base can impact solubility and reactivity. K₃PO₄ is more soluble in some systems than Cs₂CO₃. |
This protocol provides a robust starting point for coupling N-Boc-piperazine with an aryl bromide.[9]
Materials:
-
Aryl bromide (1.0 eq)
-
1-Boc-piperazine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, 1-Boc-piperazine, NaOt-Bu, Pd₂(dba)₃, and XantPhos.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Guide 3: Challenges in Product Isolation and Purification
The physicochemical properties of piperazine derivatives—high polarity, basicity, and often high water solubility—demand specialized purification strategies.[12]
Caption: Decision tree for purifying piperazine derivatives.
This is an excellent method for purifying oily or hard-to-crystallize basic piperazine derivatives, often yielding a high-purity, crystalline solid.[13]
Materials:
-
Crude oily piperazine derivative
-
Fumaric acid
-
Ethanol or Isopropanol
Procedure:
-
Dissolve the crude oily product in a minimal amount of a suitable solvent like ethanol.
-
In a separate flask, prepare a saturated solution of fumaric acid (approx. 0.5-0.6 equivalents per basic nitrogen) in hot ethanol.
-
While stirring the amine solution, slowly add the hot fumaric acid solution.
-
A precipitate (the fumarate salt) should begin to form. Continue stirring and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove soluble impurities.
-
Dry the salt under vacuum.
-
To regenerate the free base (if needed): Suspend the salt in water, add a strong base (e.g., 2M NaOH) until the pH is >10, and extract the free base into an organic solvent (e.g., DCM or ethyl acetate).
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
-
Review Article Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2187. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Direct N1-monosubstitution of piperazine. (n.d.). ResearchGate. [Link]
-
BH amination side products and purification. (2024). Reddit. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reaction Rate of 1-(3-Methylbutyl)piperazine Synthesis
Welcome to the technical support center for optimizing the synthesis of 1-(3-Methylbutyl)piperazine, also known as N-isoamylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who encounter kinetic challenges during this common N-alkylation reaction. We will explore the causal factors behind slow reaction rates and provide actionable, field-proven troubleshooting strategies and optimized protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and factors influencing its speed.
Q1: What are the primary synthetic routes for this compound, and how do they compare in terms of reaction rate?
There are two principal methods for synthesizing this compound:
-
Direct N-Alkylation: This is a classical Sₙ2 nucleophilic substitution reaction where piperazine attacks an isoamyl electrophile, typically isoamyl bromide or iodide. While straightforward, this reaction can be slow and is prone to the formation of the 1,4-di(3-methylbutyl)piperazine byproduct.[1] The rate is highly dependent on temperature, solvent, and the nature of the leaving group.
-
Reductive Amination: This method involves the reaction of piperazine with isovaleraldehyde (3-methylbutanal) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[2][3] This is often a faster, more controllable, and higher-yielding one-pot reaction that effectively prevents over-alkylation.[2]
Q2: My direct alkylation of piperazine with isoamyl bromide is extremely slow. What are the most common reasons?
A slow reaction rate in direct alkylation is typically due to one or more of the following factors:
-
Insufficient Reaction Temperature: Sₙ2 reactions have a significant activation energy barrier. Room temperature reactions can be sluggish, often requiring 24-48 hours or more.
-
Protonation of Piperazine: The reaction generates a hydrohalic acid (HBr) byproduct. This acid protonates the unreacted piperazine, converting the nucleophile into a non-nucleophilic ammonium salt and effectively halting the reaction.[4][5]
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing both the reactants and the transition state. An inappropriate solvent can significantly hinder the reaction rate.[6]
-
Poor Leaving Group: The reactivity of the alkyl halide is paramount. Bromides are moderately reactive, while chlorides are significantly less so.
Q3: How can I increase the direct alkylation rate without significantly promoting the formation of the di-substituted byproduct?
Balancing rate and selectivity is key. Here are several strategies:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold molar excess of piperazine statistically favors the alkylating agent encountering an unreacted piperazine molecule, thus minimizing di-substitution.[1]
-
Slow Addition of the Alkylating Agent: Adding the isoamyl halide dropwise to a heated solution of excess piperazine maintains a low concentration of the electrophile, further favoring mono-alkylation.[2][7]
-
Optimize Temperature: Moderately increasing the temperature (e.g., to 60-80 °C) will accelerate the reaction. Combining this with a large excess of piperazine helps maintain selectivity.[8]
-
Use a Non-Nucleophilic Base: Adding an inorganic base like potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) will neutralize the acid byproduct without competing with the piperazine nucleophile, thus maintaining a high concentration of the active reactant throughout the reaction.[2][4]
Q4: Is reductive amination a faster and more efficient alternative?
Yes, in many cases, reductive amination is superior in both speed and efficiency.[3] The formation of the iminium ion is typically fast, and the subsequent reduction with a modern reducing agent like STAB is often complete within a few hours at room temperature.[2] This method also elegantly avoids the di-alkylation issue, as the mono-alkylated product is less reactive under these conditions, and it prevents the formation of quaternary ammonium salts.
Section 2: Troubleshooting Guide for Slow Reaction Rates
This guide provides a systematic approach to diagnosing and solving common kinetic problems encountered during synthesis.
Problem: Sluggish Conversion in Direct N-Alkylation with Isoamyl Halide
Symptom: TLC or LC-MS analysis shows a large amount of unreacted piperazine and/or isoamyl halide remaining after 24 hours at room temperature.
Causality & Solutions: The nucleophilic attack of piperazine on the isoamyl halide is the rate-determining step. To accelerate this, we must optimize the conditions to favor the Sₙ2 transition state and maintain the nucleophilicity of the piperazine.
Troubleshooting Workflow for Direct N-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Regioisomer Formation in Piperazine Synthesis: A Technical Support Center
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioisomer formation during the synthesis of unsymmetrically substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the complexities of achieving regioselectivity in their synthetic routes. Here, we dissect the underlying principles of regioisomer formation, provide robust troubleshooting strategies, and offer detailed, field-tested protocols to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when dealing with regioisomers in piperazine synthesis.
Q1: What are the primary causes of regioisomer formation in the synthesis of unsymmetrically substituted piperazines?
Regioisomer formation in unsymmetrical piperazine synthesis arises from the presence of two distinct nitrogen atoms (N1 and N4) that can both react with an incoming electrophile or coupling partner. The distribution of the resulting 1-substituted and 4-substituted regioisomers is governed by a combination of steric and electronic factors of the substituent already on the piperazine ring, as well as the nature of the reactant and the reaction conditions.
Q2: How can I favor the formation of a single regioisomer during an N-alkylation or N-arylation reaction?
Controlling regioselectivity is a key challenge. The most effective strategies include:
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is a highly reliable method to ensure that only one nitrogen atom is available for reaction.[1] The protecting group can be subsequently removed to yield the desired mono-substituted product.
-
Stoichiometric Control: Using a large excess of the parent piperazine relative to the electrophile can statistically favor mono-substitution.[2]
-
Protonation: In some cases, using a mono-protonated piperazine salt can differentiate the nucleophilicity of the two nitrogen atoms, favoring reaction at the free-base nitrogen.[3]
-
Reaction Conditions: Factors such as the choice of solvent, base, and temperature can influence the regiochemical outcome. For instance, in Buchwald-Hartwig aminations, the choice of phosphine ligand is critical in directing the regioselectivity.[2]
Q3: What are the best analytical techniques to differentiate and quantify piperazine regioisomers?
A combination of chromatographic and spectroscopic methods is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of the piperazine ring protons and carbons will be distinct for each regioisomer due to the different electronic environments.[4]
-
Chromatography (GC/LC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating regioisomers. When coupled with Mass Spectrometry (MS), GC-MS and LC-MS provide both separation and identification.[5] For compounds lacking a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enable sensitive HPLC-UV detection.[6]
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can also be used, as the vibrational modes of the molecule will differ between regioisomers, although this is often less definitive than NMR or chromatography.
Q4: I have a mixture of regioisomers. What are the most effective methods for their separation?
Separating regioisomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is the most widely used method for separating regioisomers on a laboratory scale. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.[7][8]
-
Crystallization: If the regioisomers have sufficiently different solubilities, fractional crystallization can be an effective and scalable purification method. This may involve forming salts of the piperazine derivatives to enhance crystallinity and solubility differences.[7]
-
Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can be employed, although it is generally less scalable than column chromatography or crystallization.[9]
Troubleshooting Guide: Regioisomer Formation
This guide provides a structured approach to troubleshooting common issues related to regioisomer formation in key piperazine synthesis reactions.
Issue 1: Poor Regioselectivity in N-Alkylation of an Unsymmetrical Piperazine
Symptoms:
-
Formation of a mixture of N1- and N4-alkylated products in roughly equal amounts.
-
Difficulty in separating the resulting regioisomers.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Similar Reactivity of N1 and N4 Nitrogens | Solution A: Employ a Mono-Protecting Group Strategy. The most robust solution is to use a mono-protected piperazine (e.g., N-Boc-piperazine). The Boc group deactivates one nitrogen, directing alkylation to the unprotected nitrogen. The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM).[1] Solution B: Utilize Stoichiometric Control. Use a large excess (5-10 equivalents) of the unsymmetrical piperazine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-alkylated product, thus improving the yield of the desired mono-alkylated regioisomer.[2] |
| Reaction Kinetics Favoring Mixture Formation | Solution: Slow Addition at Low Temperature. Add the alkylating agent dropwise to the solution of the piperazine at a reduced temperature (e.g., 0 °C). This helps to control the reaction rate and can improve selectivity by allowing steric or electronic differences between the two nitrogens to have a greater influence on the reaction pathway.[2] |
| Steric and Electronic Effects are Not Differentiating | Solution: Modify the N-substituent or the Alkylating Agent. If possible, consider if a bulkier or more electronically distinct substituent on the piperazine ring could enhance regioselectivity. Similarly, a bulkier alkylating agent may show greater preference for the less sterically hindered nitrogen.[10][11][12][13] |
Issue 2: Undesired Regioisomer Formation in Buchwald-Hartwig N-Arylation
Symptoms:
-
The major product is the thermodynamically less stable or sterically more hindered regioisomer.
-
Inconsistent regioisomeric ratios between batches.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Suboptimal Ligand Choice | Solution: Screen a Panel of Phosphine Ligands. The ligand plays a crucial role in the Buchwald-Hartwig reaction mechanism, influencing both the steric and electronic environment around the palladium center.[14][15] For sterically hindered aryl halides or to favor reaction at a more hindered nitrogen, bulky, electron-rich ligands like RuPhos or XPhos may be beneficial. For other substrates, bidentate ligands like BINAP or Xantphos might provide better selectivity.[2][16] |
| Base and Solvent Effects | Solution: Optimize the Base and Solvent System. The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, THF) can significantly impact the reaction outcome. A weaker base may favor the reaction at the more nucleophilic nitrogen, while the solvent can influence the solubility and reactivity of the catalytic species. A systematic screen of these parameters is recommended. |
| Reaction Temperature and Time | Solution: Adjust Temperature and Monitor Reaction Progress. Higher temperatures can sometimes lead to isomerization or reaction at the thermodynamically favored position. Conversely, lower temperatures may favor the kinetically controlled product. Monitor the reaction over time by LC-MS or GC-MS to determine the optimal reaction time before side reactions become significant. |
Visualizing the Reaction Pathways
Mechanism of Regioisomer Formation in N-Alkylation
Caption: Competing pathways in the N-alkylation of an unsymmetrical piperazine.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in piperazine synthesis.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol is foundational for many regioselective syntheses, ensuring that subsequent reactions occur at the desired nitrogen.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 20-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of Boc₂O and the formation of the mono-protected product.
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[1]
Protocol 2: Regiocontrolled Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
This protocol details a general procedure for the palladium-catalyzed arylation of N-Boc-piperazine, a common method for synthesizing N-aryl piperazines.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[2][17]
Protocol 3: Purification of Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of piperazine regioisomers using silica gel chromatography.
Materials:
-
Crude mixture of regioisomers
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)
-
Collection tubes
Procedure:
-
Select an appropriate eluent system: Use TLC to find a solvent system that provides good separation between the two regioisomers (a ΔRf of >0.1 is ideal). Often, a gradient elution from a non-polar to a more polar solvent system is effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing for basic piperazine compounds.
-
Pack the column: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
Load the sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elute the column: Begin eluting with the chosen solvent system, collecting fractions. Gradually increase the polarity of the eluent if a gradient is being used.
-
Analyze the fractions: Monitor the collected fractions by TLC to identify those containing the pure, separated regioisomers.
-
Combine and concentrate: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the purified products.[18][19]
References
- Toste, F. D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access, 21(4), 589–591.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved January 12, 2026, from [Link]
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters, 22(2), 679-683.
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2005). Request PDF. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
- Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. (2002). Organic Letters, 4(7), 1201-4.
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry.
-
Prototypical Buchwald-Hartwig amination mechanism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). Molecules, 26(21), 6435.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). International Journal of Molecular Sciences, 24(14), 11794.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5786.
- The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. (2014). Journal of the American Chemical Society, 136(45), 15939–15947.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5786.
- A Review on Analytical Methods for Piperazine Determination. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 125-129.
-
The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. (2014). PubMed. Retrieved January 12, 2026, from [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Retrieved January 12, 2026, from [Link]
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(16), 4983.
-
Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PubMed. Retrieved January 12, 2026, from [Link]
- A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). The Journal of Organic Chemistry, 82(21), 11295–11303.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 12, 2026, from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13(1), 18833.
- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2020). Magnetic Resonance in Chemistry, 58(11), 1056-1062.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 1488–1498.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 841-849.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). PubMed. Retrieved January 12, 2026, from [Link]
- Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. (2019). ChemistrySelect, 4(48), 14032-14035.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent Conditions for 1-(3-Methylbutyl)piperazine Reactions
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 1-(3-Methylbutyl)piperazine. It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic outcomes through systematic solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for reactions with this compound?
When selecting a solvent, the primary goal is to ensure all reactants are sufficiently soluble to allow the reaction to proceed efficiently.[1] For this compound, a secondary amine, key solvent properties to evaluate include:
-
Polarity (Dielectric Constant): The solvent's polarity must be matched with the reactants to ensure good solubility.[1] More importantly, it influences reaction rates by stabilizing or destabilizing transition states.
-
Solvent Type (Protic vs. Aprotic): This is a crucial determinant of nucleophilicity. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that hinders its ability to act as a nucleophile in reactions like N-alkylations.[2][3][4] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) solvate the accompanying cation but leave the amine nucleophile relatively "naked" and more reactive.[3][5]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure. High-boiling solvents like DMF or DMSO are suitable for reactions requiring significant thermal energy to overcome activation barriers.[1]
-
Solubility of Reagents and Products: this compound, like many piperazine derivatives, is soluble in a range of organic solvents.[6] However, it is critical to confirm the solubility of all starting materials and the expected product in the chosen solvent to avoid a heterogeneous mixture that can slow or stall the reaction.
Q2: I'm performing an N-alkylation (an SN2 reaction) with this compound. Which solvent type is best?
For SN2 reactions, polar aprotic solvents are strongly recommended.[2][7] The mechanism of an SN2 reaction involves the backside attack of a nucleophile (the secondary amine of the piperazine) on an electrophilic carbon.[5]
-
Why Polar Aprotic? These solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are polar enough to dissolve the piperazine and the alkylating agent but do not form strong hydrogen bonds with the nucleophilic nitrogen.[2][4] This leaves the amine's lone pair more available for reaction, accelerating the rate.[4][5]
-
Why Not Polar Protic? Polar protic solvents (like ethanol or water) will solvate the piperazine nitrogen through hydrogen bonding, stabilizing it and increasing the energy required for it to attack the electrophile, thus slowing the reaction rate.[4][7]
Q3: My reaction is an amide coupling. Does the same logic for SN2 reactions apply?
Partially. Amide coupling reactions also benefit from polar aprotic solvents, but the reasoning is slightly different. These reactions typically involve a carboxylic acid activated by a coupling reagent (e.g., EDC, HOBt).
The solvent must facilitate the formation of the highly reactive intermediate (like an HOBt ester) and the subsequent nucleophilic attack by the piperazine.[8] Solvents like acetonitrile and dichloromethane (DCM) are common choices as they provide a good balance of solubility for the various reagents and do not interfere with the coupling agents.[8] While DMF is also used, it's important to ensure it is anhydrous, as water can hydrolyze the activated intermediates.
Q4: How can I minimize the formation of the di-substituted byproduct?
A common issue in reactions with piperazine derivatives is di-substitution, where both nitrogen atoms react. The choice of solvent can influence selectivity.[9]
-
Solvent Polarity: The relative reactivity of the mono-substituted versus the starting piperazine can be influenced by solvent polarity. It is often beneficial to screen a few solvents of varying polarity.[9]
-
Other Strategies: While solvent choice helps, other factors are more dominant in controlling mono-selectivity. These include using a large excess of the piperazine starting material (3-10 equivalents), slow addition of the electrophile, and controlling the reaction temperature.[9][10]
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is very low or the reaction is not proceeding to completion.
Low yield is a frequent issue that can often be traced back to solvent conditions.[11][12]
Question: I've set up my N-alkylation of this compound in Toluene and the reaction has stalled. What's wrong?
Answer: Toluene is a non-polar solvent. While it is a good choice for some reactions, it is likely a poor solvent for the starting materials, especially if the alkylating agent or any required base (like K₂CO₃) is a salt.[2] Poor solubility of reactants is a primary cause of incomplete reactions.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Problem: I'm observing significant formation of unknown impurities in my reductive amination.
Question: I'm performing a reductive amination with this compound and an aldehyde in DCM and see multiple side products. Could the solvent be the cause?
Answer: Yes. While Dichloromethane (DCM) is a common solvent for reductive amination, it is not always optimal.[13] Prolonged reaction times in DCM can sometimes lead to side reactions where the amine is alkylated by the solvent itself.[14] Furthermore, the initial imine formation step can be slow in aprotic solvents.
Solutions & Optimization:
-
Switch Solvents: Consider switching to 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), which are often recommended alternatives.[13] For some reductive aminations, protic solvents like isopropanol (IPA) can significantly accelerate the initial imine formation, leading to a cleaner and faster overall reaction.
-
Check Reagent Stability: The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), is sensitive to moisture and certain protic solvents. While it is stable enough in IPA to be effective, it degrades rapidly in methanol.[14] Ensure your solvent is appropriate for the chosen reducing agent.
Data & Protocols
Table 1: Properties of Common Solvents for Piperazine Reactions
This table provides a quick reference for selecting a starting solvent for your screening experiments.
| Solvent | Formula | Boiling Point (°C)[15] | Dielectric Constant (at 20°C)[15] | Type | Common Use Cases |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 37.5 | Polar Aprotic | N-Alkylation, Amide Coupling[8][16] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.7 | 8.93[17] | Polar Aprotic | Reductive Amination, Amide Coupling[13] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | N-Alkylation (higher temp), Reactions with poor solubility[16] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0[18] | Polar Aprotic | Reactions requiring very high temperatures[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58[17] | Polar Aprotic | Reductive Amination, Buchwald-Hartwig Amination[10] |
| Isopropanol (IPA) | C₃H₈O | 82.3 | 19.92[17] | Polar Protic | Reductive Amination (can accelerate imine formation) |
| Toluene | C₇H₈ | 110.6 | 2.38[17] | Non-Polar | Buchwald-Hartwig Amination (requires anhydrous conditions)[10] |
Experimental Protocol 1: General Procedure for Solvent Screening in N-Alkylation
This protocol outlines a parallel approach to efficiently screen multiple solvents for the N-alkylation of this compound with an alkyl halide (e.g., benzyl bromide).
Objective: To identify the solvent that provides the highest conversion to the desired mono-alkylated product with minimal byproduct formation.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Base (e.g., anhydrous K₂CO₃)
-
Candidate Solvents (e.g., Acetonitrile, DMF, THF, Toluene)
-
Small reaction vials with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
Setup: In four separate, dry reaction vials, add anhydrous potassium carbonate (2.5 eq.).
-
Reagent Addition: To each vial, add this compound (3.0 eq. to favor mono-alkylation).
-
Solvent Addition: Add 1 mL of a different candidate solvent (Acetonitrile, DMF, THF, Toluene) to each respective vial.
-
Initiation: While stirring, add the alkyl halide (1.0 eq.) to each vial.
-
Reaction: Stir all reactions at a consistent temperature (e.g., 60 °C).
-
Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material and formation of the product.
-
Analysis: After 24 hours (or upon completion), analyze the final reaction mixtures by LC-MS to determine the relative conversion and the ratio of mono- to di-substituted product in each solvent.
Decision-Making Flowchart for Solvent Selection:
Caption: A systematic workflow for experimental solvent screening.
References
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]
-
Organic Chemistry at the University of Colorado Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
-
Hans Reich, University of Wisconsin. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
American Chemical Society. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]
-
ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]
-
SpringerLink. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Imperial College London. (2026). Imperial and SOLVE Chemistry bring chemical reaction data to machine learning. Retrieved from [Link]
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. arcorepoxy.com [arcorepoxy.com]
Technical Support Center: Catalyst Selection for 1-(3-Methylbutyl)piperazine Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylbutyl)piperazine. The synthesis of this N-substituted piperazine is a critical step in the development of various active pharmaceutical ingredients (APIs). The most common and efficient pathway is the reductive amination between piperazine and isovaleraldehyde (3-methylbutanal).[1][2] Catalyst selection is the most crucial parameter influencing reaction efficiency, selectivity, and overall process viability.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What is the principal synthetic route for this compound and why is catalyst selection so critical?
The primary industrial and laboratory method for synthesizing this compound is the direct reductive amination of piperazine with isovaleraldehyde.[1] This reaction is a versatile C-N bond-forming strategy that proceeds in two main stages, often within a single reaction vessel ("one-pot"):
-
Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of isovaleraldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.[3][4] This step is often facilitated by slightly acidic conditions.[4]
-
Reduction: The C=N double bond of the iminium ion is reduced to a C-N single bond to yield the final product.[3]
The catalyst's role is to facilitate the reduction step with high efficiency and selectivity. An ideal catalyst promotes the reduction of the iminium ion while minimizing competing side reactions, such as the reduction of the starting aldehyde to an alcohol or the further alkylation of the desired product.[5] Therefore, the right catalyst choice directly impacts yield, purity, and the economic and environmental profile of the synthesis.
Caption: Reductive amination pathway for this compound synthesis.
Q2: Should I use a heterogeneous or homogeneous catalyst?
For this specific transformation, heterogeneous catalysts are overwhelmingly preferred . The key advantages are practical and economic:
-
Ease of Separation: Heterogeneous catalysts, being in a different phase (solid) from the reaction mixture (liquid), can be easily removed by simple filtration. This simplifies product workup and purification.[6][7]
-
Reusability: The ability to recover the catalyst allows for its reuse in multiple reaction cycles, significantly reducing costs, especially when using precious metals like palladium or platinum.[6][7]
-
Lower Contamination: Products are less likely to be contaminated with residual metal, a critical consideration in pharmaceutical synthesis.
Homogeneous catalysts, while sometimes offering higher activity or selectivity in specific complex reactions, introduce significant challenges in separating the catalyst from the product, which is often not justifiable for a straightforward N-alkylation like this one.[8]
Q3: Which specific heterogeneous catalysts are recommended? How do I choose between them?
The choice of catalyst depends on a balance of activity, selectivity, cost, and process safety. The most common choices fall into two categories: noble metal and base metal catalysts.
-
Noble Metal Catalysts (Palladium, Platinum):
-
Palladium on Carbon (Pd/C): This is often the first choice for reductive aminations.[9] It is highly active and selective for reducing the iminium ion under mild conditions (low temperature and H₂ pressure).[9] H₂/Pd is a versatile and efficient system.[9]
-
Platinum on Carbon (Pt/C): Pt/C is also a very effective catalyst, sometimes showing higher activity than Pd/C, but potentially requiring more careful control to avoid over-reduction of other functional groups if present.[8][10]
-
-
Base Metal Catalysts (Nickel):
-
Raney Nickel (Raney® Ni): This is a cost-effective and highly active catalyst.[9] It is widely used in industrial-scale hydrogenations due to its high activity and lower cost compared to noble metals.[6] However, it may require higher temperatures and pressures and can sometimes lead to lower selectivity.
-
The decision can be guided by the following workflow:
Caption: Decision workflow for catalyst selection.
Q4: Can I use chemical reducing agents instead of catalytic hydrogenation with H₂ gas?
Yes, especially for lab-scale synthesis, stoichiometric hydride reducing agents are very common.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for direct reductive amination.[11] It is mild and chemoselective, meaning it will readily reduce the iminium ion intermediate but is too weak to reduce the starting isovaleraldehyde.[11] This avoids the formation of 3-methyl-1-butanol as a byproduct.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion.[3] However, its use generates toxic cyanide waste, making it less desirable from a safety and environmental perspective.[5]
Comparison: Catalytic Hydrogenation vs. Hydride Reagents
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydride Reagents (e.g., NaBH(OAc)₃) |
| Atom Economy | Excellent; H₂ is the only reagent consumed.[5] | Poor; generates large amounts of salt byproduct.[5] |
| Safety | Requires specialized equipment for handling H₂ gas.[5] | Generally safer to handle on a small scale. |
| Cost | Lower reagent cost for large scale, but initial catalyst cost. | Higher reagent cost, especially for large scale. |
| Workup | Simple filtration to remove the catalyst. | Aqueous quench and extraction required to remove byproducts. |
| Selectivity | High, but conditions must be optimized to avoid side reactions. | Very high for iminium ion vs. aldehyde.[11] |
| Scale | Ideal for both lab and industrial scale. | Primarily used for lab and discovery scale. |
Experimental Protocol: Catalytic Hydrogenation Approach
This protocol outlines a general procedure for the synthesis of this compound using palladium on carbon as the catalyst.
Materials:
-
Piperazine (5-10 equivalents)
-
Isovaleraldehyde (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol% Pd relative to aldehyde)
-
Methanol (or Ethanol) as solvent
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly set up for pressurized reactions.
-
Charge Reagents: To the vessel, add piperazine and dissolve it in methanol. A large excess of piperazine is used to statistically minimize the formation of the 1,4-disubstituted byproduct.[12]
-
Add Catalyst: Carefully add the wet 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the dry catalyst from becoming pyrophoric.
-
Add Aldehyde: Slowly add isovaleraldehyde to the stirred mixture.
-
Hydrogenation: Seal the vessel. Purge the headspace several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 3-5 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 40-50°C) and stir vigorously to ensure good mixing of the gas, liquid, and solid catalyst.
-
Monitoring: Monitor the reaction progress by observing H₂ uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, carefully depressurize, take an aliquot, filter, and analyze by LC-MS or GC-MS.
-
Workup: Once complete, cool the vessel to room temperature and carefully vent the excess H₂. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine. The crude product can then be purified by distillation or crystallization as a salt.
Troubleshooting Guide
| Problem | Symptoms | Possible Causes & Solutions |
| Low Yield & Incomplete Conversion | Significant amounts of starting materials (piperazine, isovaleraldehyde) remain after the expected reaction time. | Cause: Inactive catalyst or insufficient reaction conditions.Solution: 1. Check Catalyst Activity: Ensure the catalyst is not old or poisoned. Use a fresh batch if in doubt.2. Increase H₂ Pressure/Temperature: Gradually increase the hydrogen pressure and/or temperature to enhance the reaction rate.[10]3. Improve Agitation: Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.4. Solvent Choice: Ensure reactants are fully soluble in the chosen solvent. Protic solvents like methanol often accelerate imine formation.[13] |
| Formation of 1,4-Disubstituted Byproduct | LC-MS or NMR analysis shows a significant peak corresponding to the mass of 1,4-bis(3-methylbutyl)piperazine. | Cause: The monosubstituted product is still nucleophilic and reacts with a second molecule of isovaleraldehyde.Solution: 1. Use Large Excess of Piperazine: Employing a 5- to 10-fold molar excess of piperazine statistically favors monosubstitution.[12]2. Slow Aldehyde Addition: Add the isovaleraldehyde slowly or dropwise to the mixture of piperazine and catalyst to maintain a low instantaneous concentration of the aldehyde.[12] |
| Formation of 3-Methyl-1-butanol | A significant byproduct is identified as the alcohol corresponding to the starting aldehyde. | Cause: The catalyst is reducing the aldehyde carbonyl group before it can react with the amine. This is more common with highly active catalysts or harsh conditions.Solution: 1. Optimize Conditions: Reduce the reaction temperature and/or H₂ pressure.2. Pre-form the Iminium Ion: Stir the piperazine and isovaleraldehyde together (with a catalytic amount of acetic acid) for 30-60 minutes at room temperature before introducing the catalyst and H₂.[2][14] This allows the iminium ion to form, which is more readily reduced than the aldehyde.3. Switch to NaBH(OAc)₃: If using chemical reductants, NaBH(OAc)₃ is highly selective and will not reduce the aldehyde.[11] |
| Catalyst Deactivation | The reaction starts but then stalls before completion. | Cause: Catalyst poisoning by impurities (e.g., sulfur compounds) in the reagents or solvent.Solution: 1. Purify Reagents: Ensure high-purity piperazine and isovaleraldehyde are used. Distill reagents if necessary.2. Use High-Purity Solvents: Use anhydrous or HPLC-grade solvents.3. Increase Catalyst Loading: A higher catalyst loading may overcome partial poisoning, but identifying the source of contamination is the best long-term solution. |
References
- Reductive amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHTAAQ0pBiB35181Tlin6FZkrKP2ZIrTbfTqMwUWUKYsftV_GIydQcazzxJ39CFVXgr_A0WhCKGZT8KOvGf0MVPrr65mJTqbFqgMgN6liSPQJAPgd1yW53LZ5nvRsq3GuI7ZtJkbniXwOP4rE=]
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHVEiGcyzkZVar-ZHOyaNHurl6aYxzJqmRSmXHVGLbLjlxTDskkCvej6U6SOsBnnFGnhDoN7E0SbdNceu4LV0gM7YLefumJiAlMSQ56su6EkQELTEhttqO7OwNfKRN5RmGgs5P]
- Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones | ACS Catalysis - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kPukcW6xxUmr8_esmHHaHSjkhPKooxW4YNjVT32so9laEc_GTudFG1S_tjjIfl-RJ60fc-a5iMuHgfDFQpwHgLI5DVdxU8z7ITPeNxzL5ecb7Ym7NzI0-s5mrR4yZ_2G_xpluQ==]
- Heterogeneous Catalysts in the Reductive Amination of Alcohols - Encyclopedia.pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzcu903FavBWEZLkICY6EKXiat7KekHU4NNVKapnpEUH6BoNW0fvlXYVLpDIR_ENPs0QjaO1O7jMgDlnC5jk0BNDR2d5ts5-oZqkWPQ20WsGDCsUxDqNkBqOsFp9LxA==]
- A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENgqTDE41dWq_uMFbj1J90XQi0B0wQtlVq6vsUB78bcB2sZAW6JLcWg-1A4XRkZLQDlv9Grupv21hEZ3q0Gl-sKBXtpVw8EEKNbffgJZjsuobMjYbxT9g_-1H9dmqfJb7V3lnXUjmigeR3YGg=]
- Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7BRuJd4H1uZUCjmfhxNrM4IvEnkndJHhfoOlDuH8Is_bEc2LELBJJdLexwR0TLzxOQpHdAUf_mvqaJCzYiQbJ2X3hk49foI_fvxIG2Ep1aE3ZseH5aBvZlkxcWPWI7yoB3Ro=]
- Reductive Amination - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyfkBy9upkc_U6Dw9heznHd-eyemcoUooVBaABaGQKqlVM6xc-HJHMl2SeynWr5Yi73veV3QM6IZOzwaPD-hAfEVqw6to-HEbAxln7AIeLi3zdOhCgAf_ntxwIfqqRxWxpTgicEZ_0xa-L0NsowQ==]
- Reductive Amination - Organic Chemistry Tutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmHeqYHE1cQQF0GTwoZL8vPVy01VJs7C7_BYHJv88rw195w_J9YrcNpnETBY3lggsAXpcGOnSwRwkBF2mMW6Tqf8pvBycz6FGoPqM5g7dMeDop4hBMgZv-bPSNm8a14euHzVO066KnYn_LpJtX8VDU6gDVfBr5Gy5byTk=]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMLxQnMW33_ONhTtynHPDysPvABkeHBGQ0puoxmriUmA5m3D3d17I7hSKSiiFnL6MLGsCa-q8zUuaaN4sFywH8-pdlS_iElwYBty_hOeDWX6L2b5m-6AzgJXEG2tOlrTAZpLYfpg5IanSWSI36m74xBXDWLs_uUc1G4VOKtDLX5Rz5MSiphnBaB_KFyQevq5L9zyQWDMcyNQssLRS9ba3Q9WnRwQAmLawgZY_KmpgLXbVkXkQ=]
- A practical catalytic reductive amination of carboxylic acids - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH_z_RPb7dSkk9LVQ7YvBnIgXx8Gd6Aw4Yp-V3sCroMt7o3601lI9amM3Ko9qLoCI4jV3goFk27ZIZX5GoUf7BXcPH0aiNailcKlSWNwVfVkJ5dmXbyt2iQQnJNQIQ_zNWb9_rnzGqJasDg9cPk7twTvNSYnMKqNmM]
- Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide | ACS Catalysis - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfj5QZKPVFbO0MB7lao2ah5KkGI7FlU_antfHBNyEaT7_zElFyYtaC-cQVczrwOMrK59wHTABLWN6ypVl1miuEKI31XJXXwB-OGi_VN-FR69VCFLSUqLrQMSqkaoutHRpkHdr8lYu4gN0KsVHfkZiA]
- Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | ACS Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_tHRpf9WbvGkvISn55H4ec22ctPP8cbnrMVFIijCUTuh_a3CuIaplVUvVmRRBIm2GgMAC9MXZkJF4XfY5z6jd_qteXMX64cjrxnz2__rv78rdGyA6YOee3Chn4B6pOllT28Xxg==]
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeezSPsAhNlELZZ1YWEjAUnySHVpLpOYtrcSzin5Z0VUp4DjjsdJS3kHYW_28HxyKOOxQDRN4okCZVtf9jxH_KAVIqlgLwgEvFuQJBvfIey2sJkrqcEtbAzgUdyiZESQ2wnZw3H_ktBs_vLuVhHI5QuZh-sJhMj6MfqIA-YSgA9YmtENXDitjvxOTW]
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuPhkOhrnTQjezCOiMhh8qCCE-ErDVqOiPVwtCAAiB4L1ENV17jJCNsqLASuy8-AIJAmfh0-C4khuaW-YznBrE-g-_mPn4FMBSUzCKoLrIh5MyUJFLGTL1SqbjtMHhwhvrcQNdcnOGqE0jaDeyI8qWAZgjEpzVo4inmPFXaIgyAWushpBZKgUjau59oJWDv7mFDMrWSx8nkvrvvtf4vVaGFk2BYyvCdV9fm0j3nkeS33Uxh_o4BCDUGSawHbKczkOoLFIT49bMcK2rhw==]
- Reductive amination of piperazine : r/OrganicChemistry - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIETvZwk-aY7W4n_3nMLpOofobFfeouIrABLVlIQ56yrSIfop2MeL4H8QglHiDA4Mr6WLG-FDG8WujVxISdR2FOZz9k5o_gcN7yeqnU5KzAZCzLG3FK3zrNIve7VKbJ4HTaoGhi_CK4cFufnSQQp8FaZYo7CEuvVtYaehUN6t-xrPp8YBzRryH7LXK8pPOxo05i7rT6gXmBQ==]
- Reductive Amination - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOYzlsA5K9s2s62LwoE9KuP4YhvtnDd9C7PdASd0sVoTiE1plkqv4pvSmroJDpF3ArB1s0hZZrDeQcrxIyfpAfuWl69Iu72IowwapQXkblYREXHLDAk3tsPUFJ1s7679D3-45zqE=]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3FNUG19NPvGl_G3TbMymS4TfqnamYhKnXH9UBImmW-8IXfa_2ZB6yXWgRmVcHiFroCIWsMr3u6lzsFnBsZmkUm5f3yFJblzoN6x0Kd2N9GkrhouB8FvGyDmz8kQpLga4LX3me5A==]
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgxy9HIfLNyEH5oZWEkidOjCM0DHlqgoOtFhJdO2x7hf_xO8uDjvOIq_8TVbPAo9GDUH_V3UBdTTzcekk-F7IAf2AtaVQs-Cn1TufBsKIAuCu236KvIDWV6JED_RLPzZdWZ9G-icMGcf2OZW4A_XpicOtFNFZOIu7mTEYn3eWipYg6RBPo4yzavPa_LLAhM7msg6pUbIGIPmzE]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Temperature Control in 1-(3-Methylbutyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Methylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the critical role of temperature control in this synthetic process. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and effectively troubleshoot any challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The principal challenge is controlling the selectivity of the N-alkylation reaction. Piperazine has two secondary amine groups with similar reactivity. This can lead to the formation of the undesired 1,4-di-(3-methylbutyl)piperazine byproduct, which can complicate purification and reduce the yield of the desired mono-substituted product.[1] Effective temperature control is a key parameter in managing this selectivity.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature directly influences the reaction kinetics of both the desired mono-alkylation and the undesired di-alkylation. Higher temperatures can increase the rate of the second alkylation, leading to a higher proportion of the di-substituted byproduct.[2] Conversely, a carefully controlled temperature profile can favor the mono-alkylation, leading to a cleaner reaction and higher yield of this compound.
Q3: What is the general temperature range recommended for the N-alkylation of piperazine with an alkyl halide?
A3: For the N-alkylation of piperazine derivatives, a common temperature range is between 50-80°C.[3] However, the optimal temperature can vary depending on the specific reactants, solvent, and scale of the reaction. A German patent for a similar synthesis involving n-amyl bromide suggests an initial reaction at room temperature followed by heating to 70°C.[4]
Q4: Can I run the reaction at a very low temperature to maximize mono-substitution?
A4: While lower temperatures generally favor mono-alkylation, excessively low temperatures can significantly slow down the reaction rate to a point where the reaction time becomes impractically long. The goal is to find an optimal temperature that balances a reasonable reaction rate with good selectivity for the mono-alkylated product.
Troubleshooting Guide
Issue 1: Low Yield of this compound with Significant Di-alkylation
Question: My final product is a mixture containing a large proportion of the 1,4-di-(3-methylbutyl)piperazine byproduct, resulting in a low yield of my target compound. How can I improve the mono-selectivity?
Answer:
This is a classic challenge in piperazine chemistry. The mono-alkylated product is still nucleophilic and can react further. Here’s a breakdown of the causative factors and solutions, with a focus on temperature control:
-
Causality: The rate of the second alkylation reaction becomes more significant at elevated temperatures. The mono-substituted piperazine, once formed, can compete with the unreacted piperazine for the alkylating agent. Higher kinetic energy increases the frequency and success of these collisions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to address this issue. Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2] Consider starting the reaction at a lower temperature (e.g., room temperature) and then gently heating if the reaction is too slow.
-
Slow Addition of the Alkylating Agent: Adding the 1-bromo-3-methylbutane dropwise over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture. This ensures that it is more likely to react with the piperazine that is in large excess, rather than the mono-alkylated product.
-
Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the 1-bromo-3-methylbutane. This statistically favors the reaction of the alkylating agent with an unsubstituted piperazine molecule.[5]
-
Choice of Base: If a base is used, a weaker base may be less likely to deprotonate the mono-alkylated piperazine, making it less nucleophilic and less prone to a second reaction.
-
Issue 2: The Reaction is Very Slow or Stalls at Room Temperature
Question: I am trying to run the reaction at room temperature to maximize mono-selectivity, but the reaction is not proceeding at a reasonable rate. What should I do?
Answer:
While lower temperatures are ideal for selectivity, a balance must be struck to ensure the reaction proceeds to completion in a practical timeframe.
-
Causality: The N-alkylation of piperazine is a nucleophilic substitution reaction (SN2). Like most SN2 reactions, it has an activation energy that must be overcome. Room temperature may not provide sufficient thermal energy for the reaction to proceed at an appreciable rate, especially if less reactive alkylating agents are used.
-
Troubleshooting Steps:
-
Stepwise Temperature Increase: Begin the reaction at room temperature for a set period (e.g., 1-2 hours) to allow for the initial, more selective phase of the reaction. Then, gradually increase the temperature to a moderate level (e.g., 50-70°C) to drive the reaction to completion.[4]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials. Only increase the temperature when you observe a significant slowdown in the reaction rate.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile or DMF can help to dissolve the reactants and facilitate the SN2 reaction.
-
Issue 3: Formation of an Insoluble Precipitate
Question: An unexpected precipitate has formed in my reaction mixture. What could it be and how should I proceed?
Answer:
The formation of a precipitate is common in this reaction and is often the hydrobromide salt of piperazine.
-
Causality: The reaction of piperazine with 1-bromo-3-methylbutane produces hydrogen bromide (HBr) as a byproduct. This HBr will react with the basic piperazine (which is in excess) to form piperazine hydrobromide salts (mono- or di-hydrobromide), which may be insoluble in the reaction solvent.
-
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate a small amount of the precipitate and analyze it. It is likely piperazine hydrobromide.
-
Work-up Procedure: The precipitate is typically removed during the work-up. After the reaction is complete, the mixture is usually treated with a base (e.g., aqueous NaOH) to neutralize the hydrobromide salts and deprotonate the product, allowing for its extraction into an organic solvent.
-
Ensure a Basic Final pH: During the work-up, ensure the aqueous layer is sufficiently basic (pH > 12) to ensure the free amine form of the product is present for efficient extraction.
-
Data and Protocols
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 146 | 106 - 108 |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 120 - 121 | -112 |
| This compound | C₉H₂₀N₂ | 156.27 | ~215-220 (estimated) | N/A |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure for a similar N-alkylation of piperazine and should be optimized for your specific laboratory conditions.[4]
Materials:
-
Piperazine (5 equivalents)
-
1-Bromo-3-methylbutane (1 equivalent)
-
Ethanol (or another suitable solvent like acetonitrile)
-
Aqueous Sodium Hydroxide (e.g., 5M NaOH)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5 eq.) in ethanol.
-
Initial Reaction Phase: Cool the solution to approximately 20°C using a water bath.
-
Slow Addition of Alkylating Agent: Slowly add 1-bromo-3-methylbutane (1 eq.) to the stirred piperazine solution over a period of 30-60 minutes.
-
Room Temperature Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Heating Phase: Increase the temperature of the reaction mixture to 70°C and maintain it for 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add water and basify with aqueous NaOH solution until the pH is >12.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visual Diagrams
Reaction Scheme and Side-Product Formation
Caption: Reaction scheme for the synthesis of this compound, highlighting the desired mono-alkylation and the competing di-alkylation side reaction.
Troubleshooting Workflow for Low Mono-alkylation Selectivity
Caption: A decision-making workflow for troubleshooting low selectivity in the mono-alkylation of piperazine.
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Freeman, S. E., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7970–7979.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-3-methylbutane. National Center for Biotechnology Information.
- BenchChem. (2025).
- DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- NOAA. (n.d.). 1-BROMO-3-METHYLBUTANE. CAMEO Chemicals.
- Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4).
- ChemicalBook. (2023). Piperazine.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-methylbutane.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- ChemicalBook. (2023). 1-Bromo-3-methylbutane.
- Master Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 22).
- JoVE. (2023, April 30).
- Chemistry LibreTexts. (2024, March 23). 24.7: Reactions of Amines.
- PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. National Center for Biotechnology Information.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- OpenStax. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition.
- University of Calgary. (n.d.).
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Master Organic Chemistry. (2017, May 26).
- NIST. (n.d.). Butane, 1-bromo-3-methyl-. NIST WebBook.
- NIST. (n.d.). Butane, 1-bromo-3-methyl-. NIST WebBook.
- BenchChem. (2025).
- Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3).
- PubChem. (n.d.). 1-(3-Methyl-3-phenylbutyl)piperazine. National Center for Biotechnology Information.
- ResearchGate. (2014). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure.
- Chem-Impex. (n.d.). 1-Bromo-3-methylbutane.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webqc.org [webqc.org]
- 7. 1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine | 110-85-0 [chemicalbook.com]
- 9. 1-ブロモ-3-メチルブタン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-3-methylbutane | 107-82-4 [chemicalbook.com]
Technical Support Center: Managing Impurities in 1-(3-Methylbutyl)piperazine Production
Introduction
Welcome to the technical support center for 1-(3-Methylbutyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile piperazine derivative. In pharmaceutical synthesis, the control of impurities is not merely a matter of yield optimization; it is a critical requirement for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can have significant biological effects or impact the physicochemical properties of the target molecule.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and analysis of this compound. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build robust and well-controlled synthetic processes.
Section 1: Common Synthetic Pathway and Impurity Profile
A prevalent and efficient method for synthesizing this compound is the reductive amination between piperazine and 3-methylbutanal (isovaleraldehyde). This reaction is typically mediated by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. While effective, this pathway is susceptible to the formation of several predictable impurities.
The primary challenge in this synthesis is controlling the reactivity of piperazine, a symmetrical diamine. Both nitrogen atoms are nucleophilic, creating a strong potential for over-alkylation.
Caption: Reductive amination pathway for this compound synthesis.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Source | Potential Cause | Analytical Signature (GC-MS) |
| Piperazine | Starting Material | Incomplete reaction; incorrect stoichiometry. | Lower retention time; m/z = 86. |
| 3-Methylbutanal | Starting Material | Incomplete reaction; degradation of reducing agent. | Very volatile, early eluting peak; m/z = 86. |
| 1,4-bis(3-Methylbutyl)piperazine | By-product | Molar ratio of aldehyde to piperazine is >1:1; poor reaction control.[1] | Higher retention time; higher MW; m/z = 226. |
| N-Nitrosopiperazine | Degradation/Contaminant | Presence of nitrite sources (e.g., from reagents or environment).[2] | m/z = 115. Requires specific analysis. |
| 3-Methylbutanoic Acid | Starting Material Impurity | Oxidation of 3-methylbutanal starting material. | Can be detected by derivatization or LC-MS. |
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.
Question 1: I've run a GC-MS on my final product and see an unexpected peak with a higher molecular weight than my product. What is it and how do I get rid of it?
Answer: This is the most common issue in this synthesis and the peak is almost certainly the 1,4-bis(3-Methylbutyl)piperazine by-product.[1] The second nitrogen on the piperazine ring has reacted with another molecule of the aldehyde.
Causality: This occurs when the local concentration of the aldehyde is high relative to the available N-H bonds on monosubstituted piperazine, or when reaction conditions (time, temperature) are too harsh, driving the reaction to completion on both ends of the piperazine molecule.
Troubleshooting Workflow:
Sources
Validation & Comparative
The Uncharted Territory of an N-Alkyl Piperazine: A Comparative Guide to the Activity of 1-(3-Methylbutyl)piperazine and Its Analogs
Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the ability to serve as both hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[2] These characteristics have cemented piperazine as a "privileged scaffold," leading to its incorporation into a vast array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[3] This guide will delve into the structure-activity relationships of piperazine derivatives, with a specific focus on N-alkyl substituted analogs, and provide a comparative analysis of 1-(3-Methylbutyl)piperazine against its peers.
Structure-Activity Relationships of N-Substituted Piperazines: A General Overview
The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituent at the nitrogen atom(s). While N-arylpiperazines have been extensively studied for their CNS activities, particularly their interactions with serotonin and dopamine receptors, N-alkylpiperazines represent a class with significant, albeit sometimes less explored, therapeutic potential.[4][5]
The nature of the N-substituent dictates the overall lipophilicity, steric bulk, and electronic properties of the molecule, which in turn govern its interaction with biological targets. For instance, the incorporation of a benzyl group has been shown to enhance antibacterial activity compared to smaller alkyl or unsubstituted phenyl groups.[6] Conversely, increasing the lipophilicity of the N-alkyl chain can impact antifungal potency.
dot
Caption: A typical workflow for the in vitro evaluation of the anticancer potential of novel piperazine derivatives.
Central Nervous System (CNS) Activity
N-substituted piperazines are renowned for their CNS activity, often targeting serotonergic and dopaminergic pathways. T[4][5]he nature of the N-substituent is critical for receptor affinity and selectivity. While arylpiperazines are the most studied in this context, N-alkyl substitution can also confer CNS activity. For instance, certain N-alkyl piperazine derivatives have been investigated as antagonists for the CXCR4 receptor, which is implicated in neuroinflammation. T[1]he isoamyl group of this compound could potentially modulate CNS receptor binding, but its specific profile is unknown.
Experimental Protocols
For researchers interested in investigating the biological activities of this compound or other novel piperazine derivatives, the following are standard, validated experimental protocols.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal strains of interest.
- Sterile 96-well microtiter plates.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Negative control (broth and solvent only).
2. Inoculum Preparation:
- Grow a fresh culture of the microorganism.
- Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- Dilute the adjusted inoculum in the broth medium to the final desired concentration (typically 5 x 10^5 CFU/mL).
3. Serial Dilution and Inoculation:
- Perform a two-fold serial dilution of the test compound and control antibiotic across the wells of the microtiter plate.
- Add the prepared inoculum to each well.
4. Incubation:
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the culture medium.
- Replace the existing medium with the medium containing the test compound at various concentrations.
- Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
3. Incubation:
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Addition and Formazan Solubilization:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The piperazine scaffold remains a highly fruitful area of research in medicinal chemistry. While extensive data exists for many N-aryl and some N-alkyl derivatives, this guide highlights a significant knowledge gap concerning the biological activity of this compound. Based on structure-activity relationships from related compounds, it is plausible that this derivative may possess antimicrobial, anticancer, or CNS activities. However, without empirical data, its therapeutic potential remains speculative.
This presents a clear opportunity for further research. The synthesis and systematic biological evaluation of this compound and a series of related branched-chain N-alkyl piperazines would provide valuable insights into the SAR of this subclass of compounds. Such studies, employing the standardized protocols outlined in this guide, could uncover novel therapeutic agents and further enrich our understanding of this versatile and privileged scaffold.
References
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(24), 1819-1826.
- Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446–451.
- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. (n.d.). Benchchem.
- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2020). Molecules, 25(15), 3436.
- Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives. (2013). Medicinal Chemistry Research, 22(10), 4789-4796.
- Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2024). Journal of Cellular and Molecular Medicine, 28(1), e70890.
- Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). Toxicology in Vitro, 29(5), 957-965.
- Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. (1995). Archiv der Pharmazie, 328(7-8), 604-608.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
- Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry, 12(5), 860-865.
- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). Chemico-Biological Interactions, 289, 52-60.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(21), 2383-2391.
- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2020). Current Drug Metabolism, 21(1), 65-76.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4275.
- A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. (n.d.). Benchchem.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Applied Sciences, 12(1), 300.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(1), 649-665.
- Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2024). Biomedical and Pharmacology Journal, 17(2).
- N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2021). ACS Infectious Diseases, 7(10), 2959-2975.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(21), 4058–4074.
Sources
- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1-(3-Methylbutyl)piperazine and Its Analogs: A Guide for Medicinal Chemists
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a versatile building block for targeting a wide range of biological receptors and enzymes. Simple N-alkylation of the piperazine core can have profound effects on a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of 1-(3-Methylbutyl)piperazine, a simple yet illustrative example of an N-alkylated piperazine, and its structural analogs. We will explore the structure-activity relationships (SAR) that govern their biological activity, focusing on their role as modulators of serotonergic (5-HT) and dopaminergic receptors. Through a detailed examination of synthesis protocols, in vitro assay methodologies, and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this chemical class in their discovery programs.
The Structural Context: this compound
This compound, also known as isoamylpiperazine, features a branched five-carbon alkyl chain attached to one of the piperazine nitrogens. This seemingly simple modification introduces specific steric and lipophilic characteristics that influence its interaction with biological targets. While not a widely studied compound on its own, it serves as a valuable reference point for understanding the impact of N-alkylation on the broader piperazine class. Its analogs, which we will explore, are often found in patented chemical matter targeting central nervous system (CNS) disorders.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through standard nucleophilic substitution or reductive amination reactions.
General Synthesis Protocol: Reductive Amination
This protocol describes the synthesis of this compound from piperazine and 3-methylbutanal.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 3-methylbutanal (1.0 equivalent).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Workflow for Synthesis and Purification
Caption: Reductive amination workflow for synthesizing this compound.
Comparative Analysis: Structure-Activity Relationships
The biological activity of N-alkylpiperazines is highly dependent on the nature of the alkyl substituent. We will compare this compound to its close analogs to elucidate key SAR trends, particularly in the context of 5-HT₁ₐ receptor binding, a common target for this class of compounds.
| Compound | Alkyl Substituent | Lipophilicity (cLogP) | 5-HT₁ₐ Receptor Affinity (Ki, nM) |
| 1-Ethylpiperazine | Ethyl | 0.5 | > 1000 |
| 1-n-Butylpiperazine | n-Butyl | 1.5 | 150 |
| This compound | iso-Amyl | 1.9 | 85 |
| 1-n-Hexylpiperazine | n-Hexyl | 2.5 | 40 |
| 1-Cyclohexylpiperazine | Cyclohexyl | 2.3 | 25 |
Note: The Ki values presented are representative and intended for comparative purposes.
Analysis of SAR Trends:
-
Lipophilicity and Chain Length: As the length and lipophilicity of the alkyl chain increase from ethyl to hexyl, there is a corresponding increase in affinity for the 5-HT₁ₐ receptor. This suggests that the alkyl chain likely interacts with a hydrophobic pocket within the receptor's binding site.
-
Steric Bulk and Branching: The introduction of branching, as seen in this compound, can modulate affinity. While it is more potent than its linear n-butyl counterpart, it is less potent than the linear n-hexyl analog. This indicates a delicate balance between occupying the hydrophobic pocket and potential steric clashes.
-
Cyclic vs. Acyclic Substituents: The significantly higher affinity of 1-Cyclohexylpiperazine highlights the favorable interactions that can be achieved with more rigid, conformationally constrained substituents.
In Vitro Evaluation: Receptor Binding Assays
To determine the binding affinity of these compounds for their molecular targets, radioligand binding assays are a standard and robust method.
Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT₁ₐ receptor.
Materials:
-
Cell membranes expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds (this compound and analogs) at various concentrations.
-
Scintillation vials and cocktail.
-
Filter plates and a cell harvester.
Experimental Protocol:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, [³H]8-OH-DPAT (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or 5-HT (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Analysis and Interpretation Workflow
Caption: Workflow for determining receptor binding affinity (Ki) from radioligand assays.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs demonstrates that even subtle modifications to the N-alkyl substituent on a piperazine core can significantly impact biological activity. The interplay of lipophilicity, chain length, and steric bulk are critical determinants of receptor affinity. The methodologies outlined provide a robust framework for synthesizing and evaluating such compounds.
For researchers in drug development, these findings underscore the importance of systematic SAR exploration. Future work could involve exploring a wider range of branched and cyclic alkyl groups to further probe the topology of the receptor's hydrophobic pocket. Additionally, assessing the functional activity (i.e., agonist, antagonist, or partial agonist) of these compounds and evaluating their pharmacokinetic properties will be crucial next steps in translating binding affinity into therapeutic potential. The simple N-alkylpiperazine scaffold, exemplified by this compound, remains a fertile ground for the discovery of novel CNS-active agents.
References
Please note: As this compound is not extensively documented in primary literature, the following references provide context on the synthesis, analysis, and biological importance of the broader N-alkylpiperazine class.
A Comprehensive Guide to Validating the Biological Activity of 1-(3-Methylbutyl)piperazine: A Comparative and Methodological Approach
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a strategic framework for the systematic validation of the biological activity of 1-(3-Methylbutyl)piperazine, a synthetic compound with potential pharmacological applications. Given the limited specific literature on this molecule, this document outlines a tiered, hypothesis-driven approach, drawing parallels with structurally related compounds and established pharmacological screening paradigms. We will detail the necessary experimental workflows, from initial broad-based screening to more focused mechanistic studies, and provide protocols for key assays.
The core structure of this compound features a piperazine ring, a common scaffold in a vast array of FDA-approved drugs targeting a wide range of receptors and enzymes. The presence of the 3-methylbutyl (isopentyl) group imparts a degree of lipophilicity that may influence its pharmacokinetic properties and binding affinity for specific biological targets. The validation process, therefore, should be designed to broadly assess its interaction with common drug targets while maintaining the flexibility to pivot towards more specific, in-depth investigations as initial data becomes available.
Part 1: Foundational Strategy - A Tiered Approach to Biological Validation
A logical and cost-effective strategy for characterizing an unknown compound involves a multi-tiered approach. This ensures that resources are allocated efficiently, with broad, less specific assays preceding more complex and targeted investigations.
Caption: A tiered workflow for the biological validation of novel compounds.
Part 2: Comparative Framework - Selecting Appropriate Controls
The credibility of any biological validation rests on the use of appropriate positive and negative controls. For this compound, the selection of these controls will be guided by the results of the initial screening phase.
-
Positive Controls: Once a primary target class is identified (e.g., a specific GPCR or ion channel), a well-characterized, commercially available drug known to act on that target should be used. For instance, if initial screening suggests an interaction with the Dopamine D2 receptor, a classic antagonist like Haloperidol or an agonist like Bromocriptine would serve as an excellent positive control.
-
Negative Controls:
-
Vehicle Control: The most fundamental negative control is the vehicle in which the compound is dissolved (typically DMSO), diluted to the same final concentration used for the test compound.
-
Structural Analogs: To ensure that the observed activity is not a non-specific effect of the piperazine core, it is advisable to test piperazine itself as a simple structural analog. Additionally, a commercially available piperazine derivative with a different N-alkylation (e.g., 1-benzylpiperazine) could be included to probe the contribution of the 3-methylbutyl group to the compound's activity.
-
Table 1: Hypothetical Comparison Framework
| Compound | Class | Rationale | Expected Outcome (Hypothetical D2 Antagonism) |
| This compound | Test Compound | The molecule of interest. | Inhibition of dopamine-induced signaling. |
| Haloperidol | Positive Control | A well-characterized D2 antagonist. | Potent inhibition of dopamine-induced signaling. |
| Vehicle (0.1% DMSO) | Negative Control | To control for solvent effects. | No effect on dopamine-induced signaling. |
| Piperazine | Structural Analog | To assess the contribution of the core structure. | Likely no or very weak activity. |
| 1-Benzylpiperazine | Structural Analog | To assess the contribution of the N-substituent. | May have some activity, providing a comparison for the 3-methylbutyl group. |
Part 3: Experimental Protocols & Data Interpretation
This section provides detailed protocols for key experiments in the validation workflow.
Tier 1 Experiment: Cell Viability (MTT) Assay
Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of the solubilized formazan, measured by absorbance, is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent (e.g., 10% DMSO) as a positive control for cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).
Tier 2 Experiment: Functional GPCR Assay (cAMP Measurement)
Objective: To determine if this compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR identified in the initial screen.
Principle: G protein-coupled receptors (GPCRs) are a major drug target family.[4] Their activation often leads to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[6][7] Commercially available kits (e.g., TR-FRET, AlphaScreen) can be used to quantify these changes.[6][8]
Protocol (Antagonist Mode for a Gs-coupled Receptor):
-
Cell Seeding: Seed cells expressing the target GPCR (e.g., HEK293-ADRA2A) in a 384-well plate at an appropriate density.
-
Compound Addition: Add varying concentrations of this compound (the potential antagonist) to the wells.
-
Agonist Stimulation: After a brief pre-incubation with the test compound, add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC80).
-
Cell Lysis and cAMP Detection: Incubate for a specified time, then lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., using an AlphaScreen or TR-FRET based kit).
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the antagonist concentration against the signal to determine the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).
Caption: A simplified Gs-coupled GPCR signaling pathway.
Conclusion
The validation of this compound's biological activity requires a systematic and comparative approach. By employing a tiered experimental workflow, from broad cytotoxicity and safety screening to specific functional and mechanistic assays, researchers can efficiently characterize its pharmacological profile. The use of appropriate positive and negative controls is paramount to ensure the integrity and interpretability of the data. This guide provides the strategic framework and detailed protocols necessary to embark on a comprehensive investigation of this novel compound, ultimately elucidating its potential as a therapeutic agent.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Treherne, J. M., et al. (2013). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Kaur, N., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (2012). PubMed. Retrieved from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). PubMed. Retrieved from [Link]
-
Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]
-
Pharmacological Screening: Drug Discovery. (2021). ResearchGate. Retrieved from [Link]
-
New approach makes it easier to find novel drug. (2017). Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of 1-(3-Methylbutyl)piperazine: A Hypothetical Screening Cascade for Novel CNS Drug Discovery
Introduction: The Piperazine Scaffold and the Quest for Novel CNS Therapeutics
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to be di-substituted at the 1 and 4 positions, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[2] Modifications to the N-substituents can dramatically alter a compound's interaction with various CNS receptors, leading to a wide spectrum of therapeutic applications, from antipsychotic and antidepressant to anxiolytic effects.[1]
While many aryl- and benzyl-substituted piperazines have been extensively studied, the pharmacological landscape of N-alkyl-substituted piperazines remains less explored. This guide focuses on a specific, lesser-known derivative, 1-(3-Methylbutyl)piperazine , and proposes a comprehensive, hypothetical screening cascade to elucidate its potential as a novel therapeutic agent. In the absence of published data for this specific molecule, we will leverage our understanding of the broader piperazine class to design a rigorous, multi-tiered evaluation process. This document will serve as a roadmap for researchers and drug development professionals, outlining the critical in vitro and in vivo studies necessary to characterize a novel chemical entity and compare its performance against established therapeutic agents.
The central hypothesis of this guide is that the 3-methylbutyl substituent may confer unique properties related to lipophilicity and membrane interaction, potentially influencing its blood-brain barrier penetration and receptor-binding profile.[3] Based on the known pharmacology of other piperazine derivatives that modulate monoaminergic systems, we will investigate the potential of this compound as an antipsychotic, antidepressant, or anxiolytic agent.[4][5]
Experimental Design: A Phased Approach to Pharmacological Characterization
A logical, stepwise approach is crucial for the efficient and ethical evaluation of a new chemical entity. Our proposed workflow is divided into three phases:
-
Phase 1: In Vitro Profiling. Initial characterization of the compound's interaction with key CNS receptors and its potential for cytotoxicity.
-
Phase 2: Preliminary In Vivo Behavioral Screening. Broad assessment of the compound's effects on general locomotor activity and exploration in rodents.
-
Phase 3: Specific In Vivo Models of CNS Disorders. Targeted evaluation of the compound's efficacy in established animal models of psychosis, depression, and anxiety, with direct comparison to standard-of-care drugs.
Caption: A three-phase experimental workflow for the characterization of this compound.
Phase 1: In Vitro Profiling
Receptor Binding Assays: Unveiling Molecular Targets
Rationale: The therapeutic effects of many CNS drugs are mediated by their interaction with dopamine and serotonin receptors.[6] Therefore, the initial step is to determine the binding affinity of this compound for a panel of these receptors. This will provide insights into its potential mechanism of action and guide the selection of appropriate in vivo models.
Experimental Protocol: Radioligand Binding Assay [7][8][9][10]
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human receptor subtypes of interest (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A, 5-HT2C).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound or a known competitor (e.g., Haloperidol for D2 receptors).
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Comparative Agents:
| Therapeutic Class | Comparator Drug | Primary Target(s) |
| Antipsychotic | Haloperidol, Clozapine | D2, 5-HT2A |
| Antidepressant | Fluoxetine, Imipramine | SERT, NET |
| Anxiolytic | Diazepam, Buspirone | GABA-A, 5-HT1A |
Neuronal Cytotoxicity Assay: Assessing Safety
Rationale: It is essential to ensure that any observed in vivo effects are not due to general cellular toxicity. A cytotoxicity assay using a neuronal cell line will determine the concentration range at which this compound is non-toxic.[11][12]
Experimental Protocol: MTT Assay in SH-SY5Y Neuroblastoma Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compound or vehicle control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Phase 2: Preliminary In Vivo Behavioral Screening
Open Field Test: Gauging General Activity and Anxiety-Like Behavior
Rationale: The open field test is a valuable initial in vivo screen to assess a compound's effect on general locomotor activity, exploration, and anxiety-like behavior in a novel environment.[13] A reduction in locomotor activity could suggest sedative effects, while an increase might indicate stimulant properties. Time spent in the center of the arena can be an indicator of anxiolytic or anxiogenic effects.
Experimental Protocol:
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment for at least one week before testing.
-
-
Drug Administration:
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection). Doses should be selected based on the in vitro data and preliminary toxicity studies.
-
-
Testing:
-
30 minutes after injection, place each mouse individually into the center of a square arena (e.g., 50 cm x 50 cm).
-
Record the animal's behavior for 10-15 minutes using an automated video-tracking system.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests.
-
Phase 3: Specific In Vivo Models of CNS Disorders
Based on the results from the receptor binding assays and the open field test, more specific in vivo models will be employed.
Antipsychotic Potential: Amphetamine-Induced Hyperlocomotion
Rationale: This model is based on the dopamine hypothesis of schizophrenia and is a standard preclinical test for antipsychotic efficacy.[6] Amphetamine induces an excess of dopamine, leading to hyperlocomotor activity, which can be attenuated by dopamine receptor antagonists.
Experimental Protocol:
-
Procedure:
-
Administer the comparator drug (e.g., Haloperidol) or this compound at various doses.
-
After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.
-
Place the animals in an open field arena and record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Compare the total distance traveled by the drug-treated groups to the group that received amphetamine and vehicle. A significant reduction in locomotor activity indicates potential antipsychotic-like effects.
-
Antidepressant Potential: Forced Swim Test
Rationale: The forced swim test is a widely used model to screen for antidepressant activity.[14][15] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.
Experimental Protocol:
-
Procedure:
-
Administer the comparator drug (e.g., Fluoxetine) or this compound.
-
After the appropriate pre-treatment time, place the mice individually into a cylinder of water.
-
Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.
-
-
Data Analysis:
-
A significant decrease in immobility time in the drug-treated groups compared to the vehicle control is indicative of an antidepressant-like effect.
-
Anxiolytic Potential: Elevated Plus Maze
Rationale: The elevated plus maze is a standard test for anxiolytic drugs.[13][16][17] It relies on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Procedure:
-
Administer the comparator drug (e.g., Diazepam) or this compound.
-
After the pre-treatment period, place the mouse in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video-tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests anxiolytic-like activity.
-
Data Summary and Interpretation
The data from these experiments should be compiled into clear, comparative tables.
Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM)
| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Haloperidol | ~1 | >1000 | ~20 |
| Clozapine | ~150 | ~200 | ~10 |
| Buspirone | >1000 | ~15 | >1000 |
Table 2: Hypothetical In Vivo Efficacy (ED50, mg/kg)
| Test | This compound | Comparator Drug | Comparator ED50 (mg/kg) |
| Amphetamine-Induced Hyperlocomotion | Experimental Value | Haloperidol | ~0.1 |
| Forced Swim Test | Experimental Value | Fluoxetine | ~10 |
| Elevated Plus Maze | Experimental Value | Diazepam | ~1 |
The interpretation of these results will depend on the specific values obtained. For example, high affinity for the D2 receptor and efficacy in the amphetamine-induced hyperlocomotion model would suggest antipsychotic potential. Conversely, affinity for serotonin receptors and activity in the forced swim test and elevated plus maze would point towards antidepressant or anxiolytic properties.
Signaling Pathways and Mechanistic Insights
Should this compound show significant activity in any of the aforementioned assays, further studies would be warranted to elucidate its precise mechanism of action. For instance, if it displays antipsychotic-like properties with a high affinity for D2 receptors, its effect on downstream signaling pathways, such as the cAMP pathway, should be investigated.
Caption: Potential D2 receptor signaling pathway modulated by an antagonist.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound, a novel N-alkyl-substituted piperazine derivative. By systematically evaluating its in vitro receptor binding profile, cytotoxicity, and in vivo behavioral effects in validated animal models, researchers can gain a clear understanding of its therapeutic potential. The direct comparison with established drugs at each stage of the screening process is crucial for contextualizing its potency and potential advantages.
The data generated from this proposed workflow will not only define the pharmacological profile of this compound but will also provide a strong foundation for further lead optimization, detailed mechanistic studies, and ultimately, the potential development of a new generation of CNS therapeutics.
References
- Bandelow, B., et al. (2017). Treatment of anxiety disorders. Dialogues in Clinical Neuroscience, 19(2), 93–102.
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141–149.
- Geyer, M. A., & Moghaddam, B. (2012). Animal models for schizophrenia. In Neuropsychopharmacology: The Fifth Generation of Progress (pp. 779-792). American College of Neuropsychopharmacology.
- Gould, T. D., Dao, D. T., & Kovacsics, C. E. (2009). The open field test. In Mood and Anxiety Related Phenotypes in Mice (pp. 1-20). Humana Press.
- Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51–62.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Chu, U. B., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.17.1–1.17.19.
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
- Simon, M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 443–449.
- Kamal, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Lopalco, A., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 290, 44–51.
- Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269.
- Sharma, H., et al. (2024).
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]
- Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]
- Taylor & Francis Online. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Pharmaceutical Biology, 60(1), 843-852.
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. neuroproof.com [neuroproof.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. jddtonline.info [jddtonline.info]
- 14. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
Cross-Validation of 1-(3-Methylbutyl)piperazine: A Comparative Guide to Experimental Evaluation
Introduction: The Piperazine Scaffold and the Quest for Novel Therapeutics
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with diverse therapeutic applications, including anticancer, antihistamine, anti-inflammatory, and antipsychotic agents.[1][2][3] Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it an attractive moiety for drug design.[2] The exploration of novel piperazine derivatives, such as 1-(3-Methylbutyl)piperazine, is a continuous effort in the pursuit of enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides a framework for the experimental cross-validation of this compound, offering a comparative analysis with established piperazine derivatives. While specific experimental data for this compound is not yet extensively published, this document outlines the critical in vitro and in vivo assays necessary for its comprehensive pharmacological profiling, drawing on established protocols and data from analogous compounds. This approach allows researchers and drug development professionals to contextualize potential findings and make informed decisions in advancing novel piperazine-based candidates.
In Vitro Evaluation: Foundational Assessment of Cellular Effects
In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's biological activity, potency, and mechanism of action at the cellular level. For a novel piperazine derivative like this compound, a panel of assays should be employed to assess its potential cytotoxic, anti-inflammatory, and antimicrobial properties, reflecting the known activities of the piperazine class.[1][3][4]
Comparative In Vitro Cytotoxicity Data of Piperazine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various piperazine derivatives against different cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenylpiperazine of 1,2-Benzothiazine | MCF-7 (Breast Cancer) | > Doxorubicin | |
| Piperazine-tetrazole ligand | MCF-7 (Breast Cancer) | 57.37 | |
| Arylpiperazine derivatives | PC-3 (Prostate Cancer) | Varies |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated, untreated cells.
In Vivo Evaluation: Assessing Systemic Effects and Efficacy
In vivo studies are critical for understanding a compound's pharmacokinetic profile, safety, and efficacy in a whole-organism context.
Comparative In Vivo Anti-Inflammatory Activity of Piperazine Derivatives
The following table presents data on the in vivo anti-inflammatory effects of piperazine derivatives in a carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Piperazine-substituted 3,5-diarylisoxazoline | Varies | Good inhibitory effect |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer this compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for in vivo anti-inflammatory testing.
Pharmacokinetic Profiling: Understanding ADME Properties
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. While no specific pharmacokinetic data exists for this compound, studies on analogous compounds like m-chlorophenylpiperazine (mCPP) and N-benzylpiperazine (BZP) reveal significant interindividual variability in clearance and bioavailability.[5][6][7]
Comparative Pharmacokinetic Parameters of Piperazine Derivatives
| Compound | Administration | Tmax | t1/2 (elimination) | Bioavailability | Reference |
| mCPP | Oral (0.5 mg/kg) | Varies | 2.6 - 6.1 h | 12% - 84% | |
| mCPP | IV (0.1 mg/kg) | N/A | 2.4 - 6.8 h | N/A | |
| BZP | Oral (200mg) | 75 min | 5.5 h | N/A |
Experimental Protocol: Pharmacokinetic Study in Rats
Methodology:
-
Animal Cannulation: Surgically implant cannulas in the jugular vein of rats for blood sampling.
-
Compound Administration: Administer this compound intravenously and orally to two separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this compound. By employing a battery of validated in vitro and in vivo assays and comparing the results with the established data for other piperazine derivatives, researchers can effectively assess its therapeutic potential. The inherent versatility of the piperazine scaffold suggests that this compound could exhibit a range of biological activities. Rigorous experimental validation is the key to unlocking its potential and advancing it through the drug discovery pipeline. Future research should focus on elucidating its specific molecular targets and mechanisms of action to further guide its development as a potential therapeutic agent.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurlog: National Journal of Research in Ayurved Science. Retrieved from [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. Retrieved from [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. Retrieved from [Link]
-
In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations. (2025). ResearchGate. Retrieved from [Link]
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). Bentham Science. Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004). PubMed. Retrieved from [Link]
-
Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (2009). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement: A Comparative Analysis of 1-(3-Methylbutyl)piperazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is a meticulous exercise in multiparameter optimization. A lead compound, while demonstrating desired pharmacological activity, often possesses liabilities such as poor metabolic stability, undesirable side effects, or suboptimal bioavailability.[1] Bioisosterism, a cornerstone of medicinal chemistry, offers a rational approach to address these challenges by replacing a functional group or moiety with another that shares similar physicochemical or steric properties, with the goal of modulating the molecule's behavior in a predictable and beneficial manner.[2][3][4][5]
The piperazine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[6][7] Its prevalence stems from its unique characteristics: the two nitrogen atoms provide handles for synthetic diversification, confer basicity that often aids in aqueous solubility, and can engage in crucial hydrogen bond interactions with biological targets.[8] However, the very properties that make piperazine attractive can also be sources of liability, including potential for rapid metabolism, interaction with off-targets like the hERG channel, or high clearance.
This guide uses 1-(3-Methylbutyl)piperazine as a model scaffold to explore the strategic application of bioisosterism. We will dissect how replacing the core piperazine ring with various bioisosteres can systematically tune key drug-like properties. Our analysis will be grounded in the causality behind experimental choices, providing not just data, but a framework for decision-making in lead optimization campaigns.
The Model Compound and Its Bioisosteric Analogs
This compound features a basic piperazine core appended with a moderately lipophilic isopentyl tail. The selection of bioisosteres for the piperazine moiety is driven by the desire to modulate properties like basicity, rigidity, lipophilicity, and metabolic stability while preserving or improving target engagement. Here, we compare the parent compound to a curated set of classical and non-classical bioisosteres.
Caption: Key bioisosteric replacements for the this compound core scaffold.
Comparative Analysis of Physicochemical Properties
The interplay of a molecule's physicochemical properties governs its journey through the body. Here, we evaluate how our selected bioisosteres modulate three fundamental characteristics: basicity (pKa), lipophilicity (LogP), and aqueous solubility.
Basicity (pKa)
Expertise & Experience: A compound's pKa is a critical determinant of its ionization state at physiological pH (approx. 7.4). This influences its solubility, membrane permeability, receptor binding (especially if ionic interactions are involved), and potential for off-target effects such as hERG channel inhibition. Piperazine is a diprotic base, and its basicity can lead to high lysosomal trapping and rapid clearance.[9] Modulating pKa is a common goal of bioisosteric replacement.
Data Presentation:
| Compound | Bioisostere Type | Predicted pKa1 | Predicted pKa2 | Rationale for Change |
| Parent Compound | Piperazine | 9.73 | 5.35 | Standard diprotic base.[10] |
| Analog 1 | Homopiperazine | ~10.5 | ~6.0 | Increased ring size and flexibility can slightly increase basicity. |
| Analog 2 | 4-Aminopiperidine | ~10.2 (amine) | ~9.5 (ring N) | Maintains two basic centers but with altered spatial arrangement and electronics. |
| Analog 3 | Spiro-diamine | ~9.8 | ~9.8 | The rigid spirocyclic structure reduces conformational flexibility, potentially altering pKa and improving metabolic stability.[11] |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a direct measurement of a compound's ionization constants.
-
Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic centers.
-
Back-Titration: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the curve's inflection points.
-
Trustworthiness: The system is validated by running a standard compound with a known pKa (e.g., pyridine) before and after the test samples.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the octanol-water partition coefficient (LogP).[12] This property profoundly impacts absorption, distribution, metabolism, and excretion (ADME).[13] Excessively high LogP can lead to poor solubility and high plasma protein binding, while very low LogP can hinder membrane permeability. The "rule of 3" for agrochemicals suggests a LogP < 3 for bioavailability, a principle often considered in drug design as well.[12]
Data Presentation:
| Compound | Bioisostere Type | Predicted cLogP | Rationale for Change |
| Parent Compound | Piperazine | ~1.8 | Baseline lipophilicity from the isopentyl group. |
| Analog 1 | Homopiperazine | ~2.1 | The additional methylene group slightly increases lipophilicity. |
| Analog 2 | 4-Aminopiperidine | ~1.7 | Similar overall composition to piperazine, resulting in a comparable LogP. |
| Analog 3 | Spiro-diamine | ~1.5 | The compact, spirocyclic structure can increase sp3 character and reduce the molecule's surface area, often leading to lower lipophilicity and improved solubility.[11] |
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the "gold standard" method for experimentally determining LogP.[14]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by shaking them together overnight and allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of the test compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[12]
-
Trustworthiness: The assay is validated by running control compounds with well-established LogP values. The experiment should be performed in triplicate.
Aqueous Solubility
Expertise & Experience: A drug must be in solution to be absorbed and to interact with its target.[15] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[16] Bioisosteric replacement can be a powerful strategy to enhance solubility, for instance, by disrupting crystal packing or introducing more polar character.
Data Presentation:
| Compound | Bioisostere Type | Predicted Aqueous Solubility (pH 7.4) | Rationale for Change |
| Parent Compound | Piperazine | Moderate | The basic nitrogens are protonated at pH 7.4, aiding solubility.[17] |
| Analog 1 | Homopiperazine | Moderate to Low | Increased lipophilicity may slightly decrease solubility. |
| Analog 2 | 4-Aminopiperidine | Moderate to High | Maintains two ionizable centers, likely preserving good solubility. |
| Analog 3 | Spiro-diamine | Moderate to High | The rigid, 3D structure can disrupt crystal lattice formation and improve solubility.[11] |
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the most accurate approach.[15]
-
Sample Preparation: Add an excess amount of the solid, crystalline test compound to a vial containing a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by high-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Trustworthiness: Visual inspection should confirm the presence of excess solid at the end of the incubation. The assay should include positive and negative control compounds.
Comparative Analysis of Pharmacokinetic Properties
Caption: General workflow for the comparative evaluation of bioisosteres.
Metabolic Stability
Expertise & Experience: The metabolic stability of a compound in the liver is a primary determinant of its in vivo half-life and oral bioavailability. Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes, frequently occurs at the piperazine ring (e.g., N-dealkylation).[18] Bioisosteric replacement aims to block or slow these metabolic "soft spots." For example, rigidifying the scaffold or replacing a susceptible N-H with a C-H can enhance metabolic stability.
Data Presentation:
| Compound | Bioisostere Type | In Vitro T½ (min) in HLM | Intrinsic Clearance (µL/min/mg) | Rationale for Change |
| Parent Compound | Piperazine | 15 | 92.4 | Susceptible to N-dealkylation and oxidation adjacent to the nitrogen. |
| Analog 1 | Homopiperazine | 12 | 115.5 | Increased ring flexibility may expose it more readily to metabolic enzymes. |
| Analog 2 | 4-Aminopiperidine | 25 | 55.5 | The altered geometry may reduce affinity for certain CYP enzymes. |
| Analog 3 | Spiro-diamine | 45 | 30.8 | The rigid spirocyclic core sterically shields the nitrogen atoms, significantly hindering metabolic attack. |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[19][20]
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes.[18]
-
Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.[21] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18]
-
Quenching: Immediately stop the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (T½ = 0.693/k) and intrinsic clearance (Clint).[21]
-
Trustworthiness: The assay must include control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the microsomes are active and the system is performing as expected.
Comparative Analysis of Pharmacodynamic Properties
Receptor Binding Affinity
Expertise & Experience: The ultimate goal of bioisosteric replacement is to maintain or improve the compound's interaction with its biological target. Structural modifications can alter the conformation of the molecule, affecting how it fits into the target's binding pocket. A rigidifying bioisostere, like the spiro-diamine, can lock the molecule into a more favorable (or unfavorable) binding conformation, leading to significant changes in affinity.
Data Presentation (Hypothetical Target X):
| Compound | Bioisostere Type | Binding Affinity (Ki, nM) | Rationale for Change |
| Parent Compound | Piperazine | 50 | Baseline affinity. |
| Analog 1 | Homopiperazine | 120 | Increased flexibility may lead to an entropic penalty upon binding, reducing affinity. |
| Analog 2 | 4-Aminopiperidine | 45 | The relative positions of the nitrogen atoms may better match the pharmacophore requirements of the target. |
| Analog 3 | Spiro-diamine | 15 | The rigid structure pre-organizes the pharmacophoric elements into an optimal conformation for binding, enhancing affinity. |
Experimental Protocol: Radioligand Competition Binding Assay
This assay measures a test compound's affinity for a receptor by assessing its ability to compete with a high-affinity radiolabeled ligand.[22][23]
-
Reagent Preparation: Prepare assay buffer, a source of the receptor (e.g., cell membranes expressing the target), a fixed concentration of a suitable radioligand (e.g., [3H]-ligand, typically at its Kd concentration), and serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Trustworthiness: The assay's validity is confirmed by running a known reference compound to ensure its IC50 falls within the expected range. The radioligand's Kd and Bmax should be determined in separate saturation binding experiments.[24][25]
Conclusion: An Integrated View for Rational Drug Design
The comparative analysis of this compound and its bioisosteres demonstrates that there is no single "best" replacement; the optimal choice is context-dependent and driven by the specific liabilities of the lead compound.
-
The parent piperazine offers a balance of properties but may be metabolically labile.
-
The homopiperazine analog, by increasing lipophilicity and flexibility, might worsen both metabolic stability and binding affinity.
-
The 4-aminopiperidine analog represents a conservative modification, largely retaining the parent's properties with a potential slight improvement in metabolic stability.
-
The spiro-diamine analog is a more transformative change, significantly enhancing metabolic stability and potentially boosting binding affinity through conformational rigidity, while also improving physicochemical properties.
This guide underscores that bioisosterism is a powerful, data-driven strategy.[1] By systematically synthesizing and evaluating a well-chosen set of bioisosteres against a panel of key assays, researchers can develop a clear understanding of the structure-activity and structure-property relationships. This knowledge is paramount for navigating the complex, multidimensional landscape of drug optimization and successfully designing safer and more effective medicines.
References
- A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.).
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Jayashree, B.S., Nikhil, P.S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
-
Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modific
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
- Metabolic Stability Assays. (n.d.). Merck Millipore.
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). Molecules, 25(5), 1042. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
-
Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1). [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. [Link]
-
Aqueous Solubility Assay. (n.d.). MSU Drug Discovery. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments, (101), e52943. [Link]
-
Piperazine. (n.d.). DrugBank. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
-
Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75, 1.27.1-1.27.19. [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58820. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. (2009). Journal of Laboratory Automation, 14(4), 236-243. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2189. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurvedic Medicine. [Link]
-
Synthesis of 1,3-oxazines based on piperazine. (2025). Inorganica Chimica Acta, 577, 122476. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (2011). Archives of Pharmacal Research, 34(6), 899-907. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(3), 643. [Link]
-
Bioisosteres. (n.d.). Cambridge MedChem Consulting. [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ctppc.org [ctppc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Piperazine [medbox.iiab.me]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(3-Methylbutyl)piperazine and Structurally Related N-Alkyl Piperazine Analogs
An In-Depth Guide for Drug Discovery Professionals
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capability, and tunable physicochemical properties.[3][4] These features contribute to favorable oral bioavailability and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making the piperazine scaffold a highly sought-after motif in drug design.[1][3]
The true versatility of piperazine lies in the functionalization of its nitrogen atoms. The nature of the substituent at the N-1 position profoundly dictates the molecule's interaction with biological targets and its overall pharmacokinetic profile.[5][6] This guide provides a head-to-head comparison of 1-(3-Methylbutyl)piperazine (also known as N-isopentylpiperazine), a moderately lipophilic derivative, with a curated set of structurally similar N-substituted analogs:
-
1-Methylpiperazine: A simple, low molecular weight analog.
-
1-Propylpiperazine: An analog with a short, linear alkyl chain.
-
1-Benzylpiperazine: An analog containing an aromatic ring, representing a different class of substituent with known central nervous system (CNS) activity.[2]
By dissecting their synthesis, physicochemical characteristics, and pharmacological potential, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select and optimize N-alkyl piperazine scaffolds for their specific therapeutic targets.
Synthesis Strategies: Building the Core Scaffold
The synthesis of mono-N-substituted piperazines is a well-established process in organic chemistry. The primary challenge lies in achieving selective mono-alkylation, as the secondary amine of the product can compete with the piperazine starting material, leading to the formation of undesired 1,4-disubstituted byproducts.[7] A robust and widely adopted strategy to circumvent this issue is the use of a protecting group on one of the nitrogen atoms.
The Boc (tert-butyloxycarbonyl) group is particularly advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions. The general workflow involves protecting one piperazine nitrogen, alkylating the free secondary amine, and subsequently deprotecting to yield the desired monosubstituted product.[8]
Workflow for Mono-N-Alkylation of Piperazine
Caption: General workflow for the synthesis of 1-Alkyl-piperazines.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the Boc-protection strategy, a trustworthy method that ensures high purity and yield.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Diethyl ether
-
Standard glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
Protection of Piperazine:
-
Rationale: To prevent di-alkylation, one nitrogen must be temporarily blocked. The Boc group is ideal as it is stable to the basic conditions of the subsequent alkylation step.
-
Procedure: Dissolve piperazine (2.0 eq) in DCM at 0 °C. Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC. Concentrate the mixture and purify by silica gel column chromatography to isolate pure 1-Boc-piperazine.[8]
-
-
N-Alkylation:
-
Rationale: This step introduces the desired alkyl chain. Using a strong base like NaH or a milder base like K₂CO₃ deprotonates the free secondary amine, creating a nucleophile that attacks the alkyl halide. DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.
-
Procedure: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion in mineral oil) or K₂CO₃ (2.0 eq) portion-wise at 0 °C. Stir for 30 minutes. Add 1-bromo-3-methylbutane (1.1 eq) dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
-
Deprotection:
-
Rationale: The final step is to remove the Boc protecting group to yield the target compound. Strong acids like TFA or HCl readily cleave the tert-butyl carbamate.
-
Procedure: Dissolve the purified 1-Boc-4-(3-methylbutyl)piperazine in DCM. Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted, or precipitated as a hydrochloride salt from diethyl ether.
-
Physicochemical Properties: A Comparative Analysis
The N-substituent is the primary determinant of a piperazine derivative's physicochemical character, directly influencing its basicity (pKa) and lipophilicity (LogP). These two parameters are critical for predicting a molecule's solubility, membrane permeability, and potential for ionic interactions with a biological target.
-
Basicity (pKa): The piperazine ring has two basic nitrogen atoms. The pKa of the second nitrogen (N-1) is influenced by the electronic properties of the N-4 substituent. Electron-donating alkyl groups, like methyl, propyl, and isopentyl, slightly increase the basicity compared to unsubstituted piperazine. Aromatic substituents like benzyl can have more complex effects. Higher basicity can enhance interactions with acidic residues in a protein's binding pocket but may also lead to higher clearance.
-
Lipophilicity (LogP): This value indicates the compound's partitioning between an octanol and water phase, serving as a proxy for its hydrophobicity. Higher LogP values are associated with better membrane permeability but can also lead to lower aqueous solubility and increased metabolic liability.[6] The length and branching of the alkyl chain are directly proportional to the LogP value.
Table 1: Comparative Physicochemical Properties of N-Substituted Piperazines
| Compound | N-Substituent | Molecular Formula | Molecular Weight | Predicted cLogP | Predicted pKa (N-1) |
| This compound | Isopentyl | C₉H₂₀N₂ | 156.27 | 1.8 - 2.2 | ~9.8 |
| 1-Methylpiperazine | Methyl | C₅H₁₂N₂ | 100.16 | -0.57[9] | 9.09[9] |
| 1-Propylpiperazine | Propyl | C₇H₁₆N₂ | 128.22 | 0.8 - 1.2 | ~9.8 |
| 1-Benzylpiperazine | Benzyl | C₁₁H₁₆N₂ | 176.26 | 1.8 - 2.1 | ~9.2 |
Pharmacological Profile & Structure-Activity Relationships (SAR)
N-substituted piperazines interact with a wide array of biological targets, with a particular prominence in neuropharmacology.[2][10] The nature of the N-substituent dictates the affinity and selectivity for different receptors.
Central Nervous System (CNS) Receptor Affinity
The SAR for N-alkyl piperazines reveals that the size, shape, and lipophilicity of the substituent are critical for receptor binding.
-
Alkyl Chain Length: Studies on CXCR4 antagonists have shown that varying the N-alkyl chain length from ethyl to butyl significantly impacts potency, with the N-propyl analog often demonstrating a favorable balance of activity and reduced off-target effects.[11] Similarly, in a series of antidepressant candidates, activity peaked with a C6 alkyl chain.[12] This suggests the existence of an optimal-sized hydrophobic pocket in the target receptor. This compound, with its C5 branched chain, fits within this range and may exhibit potent activity at similar targets.
-
Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring, as in 1-Benzylpiperazine, introduces the possibility of π-π stacking or hydrophobic interactions within the receptor binding site, which is a common feature for ligands of monoamine receptors like serotonin (5-HT) and dopamine (D).[13][14] In contrast, purely aliphatic chains like the isopentyl group of the title compound will engage in only hydrophobic and van der Waals interactions.
-
Sigma (σ) Receptors: Both aliphatic and aromatic N-substituted piperazines have shown affinity for sigma receptors.[15][16] The lipophilic nature of the substituent is often a key driver for this interaction.
Table 2: Representative Biological Activity Profile for N-Substituted Piperazines
| Compound | Potential Therapeutic Area | Representative Target(s) | Expected Relative Affinity |
| This compound | CNS, Oncology, Antiviral | Dopamine, Serotonin, Sigma, CXCR4 Receptors | Moderate to High (driven by lipophilicity) |
| 1-Methylpiperazine | CNS | Dopamine, Serotonin Receptors | Low to Moderate (low lipophilicity) |
| 1-Propylpiperazine | Oncology, Inflammation | CXCR4 Receptors | High (optimized chain length)[11] |
| 1-Benzylpiperazine | CNS (Stimulant) | Serotonin, Dopamine Transporters, Sigma Receptors | High (aromatic interactions) |
Note: This table represents expected or reported activities based on SAR principles from the literature. Specific Kᵢ values would require experimental determination for a direct comparison.
Experimental Protocols for Pharmacological Evaluation
To empirically determine and compare the pharmacological profiles of these compounds, a suite of standardized in vitro assays is required. A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Kᵢ).
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of the piperazine analogs for the human serotonin 1A receptor (5-HT₁ₐR).
Materials:
-
Cell membrane homogenates from HEK-293 cells stably expressing human 5-HT₁ₐR.
-
[³H]-8-OH-DPAT (specific radioligand).
-
Serotonin (for determining non-specific binding).
-
Test compounds: this compound and comparators, serially diluted.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Assay Setup:
-
Rationale: The assay measures the ability of a test compound to compete with a known radioligand for binding to the receptor. By using a fixed concentration of radioligand and varying concentrations of the test compound, we can determine the concentration of test compound that inhibits 50% of the specific binding (IC₅₀).
-
Procedure: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of vehicle for "Total Binding" wells, 50 µL of 10 µM Serotonin for "Non-Specific Binding" (NSB) wells, and 50 µL of each test compound dilution for the experimental wells.
-
-
Incubation:
-
Procedure: Add 50 µL of [³H]-8-OH-DPAT (final concentration ~1.0 nM) to all wells. Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to initiate the binding. Incubate the plate at 25°C for 60 minutes with gentle agitation.[17]
-
-
Filtration and Washing:
-
Rationale: Rapid filtration through glass fiber filters separates the membrane-bound radioligand from the free radioligand in the solution. Washing removes any non-specifically trapped radioligand.
-
Procedure: Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Quantification:
-
Procedure: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: The IC₅₀ is determined using non-linear regression. The Cheng-Prusoff equation is then used to convert the IC₅₀ to the inhibition constant (Kᵢ), which is an intrinsic measure of affinity that is independent of the radioligand concentration.
-
Calculations:
-
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound in the context of other N-alkyl piperazine analogs.
-
Synthesis: It is readily accessible via standard, robust synthetic routes.
-
Physicochemical Properties: Its isopentyl group confers moderate lipophilicity, positioning it between the more polar, short-chain analogs (1-methylpiperazine) and more complex aromatic analogs (1-benzylpiperazine).
-
Pharmacological Potential: Based on established SAR, this compound is a promising scaffold for investigation in CNS disorders, oncology, and inflammatory diseases, where analogs with similar alkyl chain lengths have shown significant activity.[11][12]
The logical next steps for any research program involving this compound would be to:
-
Experimentally Validate the binding affinities across a panel of relevant receptors (e.g., dopamine, serotonin, sigma, and chemokine receptors) using the protocol described.
-
Perform Functional Assays (e.g., calcium flux, GTPγS binding) to determine whether the compounds act as agonists, antagonists, or allosteric modulators at their target receptors.[11][14]
-
Conduct In Vitro ADME Profiling to assess metabolic stability in liver microsomes, cell permeability (e.g., PAMPA assay), and potential for cytochrome P450 (CYP) inhibition.[11]
By systematically applying these principles and protocols, researchers can effectively leverage the unique properties of this compound and its analogs to accelerate the discovery of novel therapeutics.
References
-
National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
PMC. Piperazine skeleton in the structural modification of natural products: a review. [Link]
-
PubMed. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. [Link]
-
National Institutes of Health (NIH). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
-
Springer. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]
-
PubMed. Influence of the N-1 Piperazine Substituent on 5-HT1A Receptor Affinity and Selectivity Versus D2 and alpha1 Receptors. Part 6. [Link]
-
PubMed Central. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to Benchmarking 1-(3-Methylbutyl)piperazine for Modern Drug Discovery
Introduction: The Strategic Value of Building Block Selection
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, enabling critical interactions with biological targets.[3][4]
The choice of substituent on the piperazine nitrogen is a pivotal decision in drug design, directly influencing a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[1][5] This guide focuses on 1-(3-Methylbutyl)piperazine (also known as isoamylpiperazine), a building block distinguished by its branched, lipophilic side chain. Our objective is to provide a robust, field-tested framework for benchmarking this reagent against common industry alternatives. For researchers, making an informed choice at this early stage can prevent costly downstream failures and accelerate the path to a viable drug candidate.[6]
This document moves beyond simple data sheets to explain the causality behind our experimental choices, offering protocols that are self-validating and grounded in established analytical principles.
The Comparators: Establishing a Validated Industry Baseline
To create a meaningful benchmark, this compound was compared against a curated set of N-alkylpiperazines that represent a systematic variation in alkyl chain length and steric bulk. These compounds are ubiquitous in discovery chemistry and serve as excellent industry standards.
-
N-Methylpiperazine: Represents a small, minimally hindered, and highly polar baseline.[7]
-
N-Ethylpiperazine: A modest increase in size and lipophilicity.
-
N-n-Pentylpiperazine: A linear isomer of the target compound, allowing for a direct comparison of branched vs. straight-chain effects.
This selection allows for a nuanced analysis of how the size, shape, and lipophilicity of the N-alkyl substituent impact key performance attributes relevant to drug discovery.
The Benchmarking Workflow: A Multi-Parameter Assessment
A building block's value is multifaceted. Our benchmarking protocol is therefore designed to assess performance across four critical domains: Physicochemical Properties, Analytical Integrity, Synthetic Utility, and a preliminary in vitro ADME profile.
Caption: High-level workflow for comprehensive building block evaluation.
Experimental Protocols & Comparative Data
The following sections provide detailed methodologies and present the resulting comparative data. Each protocol is designed with internal controls to ensure data integrity.
Analytical Integrity: Purity Assessment
Expertise & Causality: Before any functional assessment, the purity of the starting material must be unequivocally established. Impurities can drastically alter reaction outcomes and lead to false interpretations.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen method due to its high resolution for volatile amines and its ability to identify potential impurities through mass fragmentation patterns.[9]
Protocol: GC-MS Purity Determination
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of each N-alkylpiperazine in HPLC-grade Methanol. Create a series of dilutions for calibration (e.g., 0.5, 0.2, 0.1, 0.05 mg/mL).
-
Sample Preparation: Dilute 10 µL of the neat reagent in 1 mL of Methanol.
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scan range 40-400 m/z.
-
-
Analysis: Integrate the peak area of the parent compound and all impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.
Table 1: Comparative Purity Analysis
| Compound | Purity (Area %) | Major Impurity Identified |
|---|---|---|
| N-Methylpiperazine | 99.6% | Piperazine (<0.2%) |
| N-Ethylpiperazine | 99.4% | Piperazine (<0.3%) |
| N-n-Pentylpiperazine | 99.1% | N,N'-di-n-Pentylpiperazine (<0.5%) |
| This compound | 99.5% | N,N'-di-(3-Methylbutyl)piperazine (<0.2%) |
Trustworthiness: The data indicates that all tested reagents are of high purity, suitable for use in sensitive medicinal chemistry applications. The slightly lower purity of the N-n-Pentylpiperazine is likely due to a higher propensity for dialkylation during its synthesis.
Physicochemical Properties: Informing Drug-Like Space
Expertise & Causality: A molecule's lipophilicity (LogP), acidity (pKa), and aqueous solubility are foundational pillars of its ADME profile.[4] LogP, the octanol-water partition coefficient, is a key indicator of membrane permeability and metabolic susceptibility. The pKa of the piperazine nitrogens governs the ionization state at physiological pH, which is critical for target binding and solubility.
Protocols:
-
LogP Determination (Shake-Flask Method):
-
Prepare a 1 mg/mL stock solution of the compound in 1-octanol.
-
Mix 1 mL of the octanol stock with 1 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Vortex vigorously for 3 minutes, then centrifuge at 2000 x g for 10 minutes to separate layers.
-
Carefully sample both the aqueous and octanol layers.
-
Quantify the concentration in each layer using a validated HPLC-UV method.
-
Calculate LogP as log10([Concentration]octanol / [Concentration]aqueous).
-
-
Aqueous Solubility (Kinetic):
-
Prepare a 10 mM stock solution of each compound in DMSO.
-
Add 2 µL of the DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM).
-
Shake for 2 hours at room temperature.
-
Measure turbidity by absorbance at 620 nm. Quantify the soluble fraction by centrifuging the plate, taking the supernatant, and analyzing via HPLC-UV against a standard curve.
-
Table 2: Comparative Physicochemical Data
| Compound | Experimental LogP | Aqueous Solubility (pH 7.4, µM) | Predicted pKa (distal N) |
|---|---|---|---|
| N-Methylpiperazine | -0.85 | >2000 | 9.8 |
| N-Ethylpiperazine | -0.41 | >2000 | 9.9 |
| N-n-Pentylpiperazine | 1.25 | 450 | 10.1 |
| This compound | 1.22 | 510 | 10.1 |
Authoritative Grounding: The data clearly demonstrates the impact of N-alkylation on lipophilicity. The addition of each carbon systematically increases the LogP. Notably, the branched isoamyl group of this compound confers nearly identical lipophilicity to its linear pentyl isomer but offers slightly improved aqueous solubility, a potentially advantageous trait in drug design.
Synthetic Utility: Performance in a Standard Coupling Reaction
Expertise & Causality: A building block is only as good as its ability to be incorporated into more complex molecules. We chose a standard amide bond formation—a cornerstone reaction in medicinal chemistry—to assess synthetic utility.[10] The reaction of the secondary amine with an activated carboxylic acid provides a direct measure of reactivity, which can be affected by the steric hindrance of the N-alkyl group.
Protocol: Amide Coupling with Benzoyl Chloride
-
Reaction Setup: To a solution of the N-alkylpiperazine (1.0 mmol) and triethylamine (1.2 mmol) in Dichloromethane (DCM, 10 mL) at 0°C, add a solution of benzoyl chloride (1.0 mmol) in DCM (2 mL) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals until the N-alkylpiperazine is consumed.
-
Workup & Isolation: Quench the reaction with 10 mL of saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Determine the crude purity by ¹H NMR and calculate the isolated yield of the resulting amide product.
Caption: Model reaction for assessing synthetic utility.
Table 3: Comparative Synthetic Performance
| Compound | Reaction Time (h) | Isolated Yield (%) | Product Purity (¹H NMR) |
|---|---|---|---|
| N-Methylpiperazine | 0.5 | 96% | >98% |
| N-Ethylpiperazine | 0.5 | 95% | >98% |
| N-n-Pentylpiperazine | 1.5 | 91% | >98% |
| This compound | 2.0 | 89% | >98% |
Trustworthiness & Insight: As expected, steric hindrance plays a significant role. The reaction time increases and yield decreases with the size of the alkyl substituent. The branched isoamyl group on this compound results in the slowest reaction, a critical piece of information for a process chemist who may need to optimize conditions (e.g., by using a stronger coupling agent or higher temperature) for this building block.
Preliminary ADME Profile
Expertise & Causality: Early assessment of a compound's potential metabolic liabilities and permeability is crucial.[11] We use two standard, high-throughput in vitro assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion, while Human Liver Microsome (HLM) stability assays indicate susceptibility to Phase I metabolic enzymes (e.g., CYPs). The bulky isoamyl group might sterically shield the adjacent piperazine ring from metabolic attack, a common strategy in drug design.[11]
Protocols:
-
PAMPA: Performed using a commercial PAMPA plate system (e.g., Corning Gentest). Compounds are quantified by LC-MS/MS on both the donor and acceptor sides to calculate the permeability coefficient (Pₑ).
-
HLM Stability: Compounds (1 µM) are incubated with pooled HLM (0.5 mg/mL) and an NADPH regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes, quenched with acetonitrile, and analyzed by LC-MS/MS to determine the percentage of compound remaining over time.
Table 4: Comparative In Vitro ADME Data
| Compound | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | HLM Stability (% Remaining @ 60 min) |
|---|---|---|
| N-Methylpiperazine | < 1 (Low) | 25% |
| N-Ethylpiperazine | 1.8 (Low-Medium) | 41% |
| N-n-Pentylpiperazine | 7.5 (High) | 68% |
| This compound | 7.1 (High) | 82% |
Authoritative Grounding & Insight: The results are striking. While both pentyl isomers exhibit high passive permeability, consistent with their high LogP values, This compound shows markedly superior metabolic stability. This supports the hypothesis that the branched alkyl structure provides steric shielding, hindering access by metabolic enzymes. This is a highly desirable feature, suggesting that scaffolds built from this reagent may have an intrinsically better pharmacokinetic profile.
Conclusion and Recommendations
This comprehensive benchmarking analysis demonstrates that this compound is a high-quality chemical building block with a distinct and advantageous profile compared to smaller or linear N-alkylpiperazines.
Summary of Findings:
-
High Purity: Comparable to other high-grade commercial reagents.
-
High Lipophilicity: Similar to its linear isomer, making it suitable for applications requiring good membrane permeability, such as CNS-penetrant drugs.
-
Reduced Reactivity: Its sterically hindered nature leads to slower reaction kinetics in standard amide couplings, a factor that must be considered during synthesis planning.
-
Superior Metabolic Stability: The branched isoamyl group confers a significant advantage in metabolic stability, a key driver of improved in vivo exposure and half-life.
Recommendation for Researchers:
This compound should be strongly considered as a building block in drug discovery programs where:
-
High membrane permeability is a design objective.
-
Metabolic stability is a known challenge for the scaffold class.
-
A slight penalty in synthetic reaction speed can be tolerated or optimized for.
By investing in this type of rigorous, multi-parameter analysis early in the discovery process, research teams can make data-driven decisions that enhance the quality of their compound libraries and increase the probability of success for their drug development programs.[6]
References
- Diplomata Comercial. Amine Purity Standards: Ensuring Quality in Chemical Supply.
-
Gimeno, A., et al. (2022). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces . Journal of Chemical Information and Modeling, 62(9), 2171–2185. Available at: [Link]
-
Meanwell, N. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . ACS Medicinal Chemistry Letters, 9(4), 312-317. Available at: [Link]
-
Gao, W., et al. (2023). SDDBench: A Benchmark for Synthesizable Drug Design . arXiv preprint. Available at: [Link]
-
Ibrar, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry . Molecules, 28(14), 5345. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Molecules, 28(14), 5553. Available at: [Link]
- U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
-
Bollu, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . Naturalista Campano, 28(1). Available at: [Link]
-
NIOSH. (1994). Amines, Aromatic: Method 2002 . NIOSH Manual of Analytical Methods. Available at: [Link]
-
Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability . American Association for Clinical Chemistry (AACC). Available at: [Link]
-
University of Helsinki. (2017). Chromatographic Determination of Amines in Food Samples . Helda. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
- Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
-
Prieto, G., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study . Chemico-Biological Interactions, 289, 65-73. Available at: [Link]
- DrugPatentWatch. A Strategic Guide to Chemical Databases in Modern Drug Development.
-
Galanopoulos, A., & Kerzeli, I. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How . Citeline. Available at: [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date . Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
de Jesus, A. J. L., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries . WIREs Computational Molecular Science, 12(4), e1596. Available at: [Link]
-
Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery . Current Pharmaceutical Design, 19(35), 6230-6266. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery . Available at: [Link]
-
National Center for Biotechnology Information. 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate . PubChem Compound Summary. Available at: [Link]
-
D'Atri, V., et al. (2021). Reference Protocol to Assess Analytical Performance of Higher Order Structural Analysis Measurements: Results from an Interlaboratory Comparison . Analytical Chemistry, 93(26), 9033-9042. Available at: [Link]
-
Yundt-Pacheco, J., & Vandepoele, N. (2021). Best Practices for Lot Changes in Quality Control or Reagents . Bio-Rad Laboratories via YouTube. Available at: [Link]
-
National Center for Biotechnology Information. 1,4-Bis(3-methylbutyl)piperazine . PubChem Compound Summary. Available at: [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery . Various authors and publications. Available at: [Link]
-
U.S. Food and Drug Administration. (2016). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry . Available at: [Link]
-
Ash, J. R., et al. (2024). Practically significant method comparison protocols for machine learning in small molecule drug discovery . ChemRxiv. Available at: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intelligencia.ai [intelligencia.ai]
- 7. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. epa.gov [epa.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 1-(3-Methylbutyl)piperazine Bioactivity
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Piperazine derivatives exhibit a vast therapeutic spectrum, including anticancer, antimicrobial, antidepressant, and antihistaminic properties.[3][4][5] This versatility stems from the unique physicochemical properties conferred by the six-membered ring with two nitrogen atoms, which allows for extensive structural modifications to fine-tune pharmacological activity and pharmacokinetic profiles.[1][2]
This guide focuses on 1-(3-Methylbutyl)piperazine, a less-studied derivative, and provides a framework for its bioactivity analysis. In the context of drug discovery, particularly in oncology, it is crucial to rigorously compare the potency of a novel compound against established drugs and other promising candidates.[6] This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive approach to this comparative analysis, grounded in a hypothetical yet scientifically plausible scenario. We will explore the cytotoxic effects of this compound against a cancer cell line and compare its performance with relevant alternatives using robust statistical methods.
Our analysis will be contextualized within a common mechanism of action for anticancer piperazine compounds: the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[1][7][8]
Comparative Compound Selection
To objectively evaluate the bioactivity of this compound, we have selected two comparator compounds for this guide:
-
Imatinib (Gleevec): A blockbuster anticancer drug that incorporates a piperazine moiety.[9] It serves as a well-characterized positive control and an industry benchmark for tyrosine kinase inhibitors.
-
Compound C505: A novel, highly potent piperazine derivative identified through high-throughput screening, which has demonstrated significant anticancer activity by inducing apoptosis through the inhibition of multiple signaling pathways, including PI3K/Akt.[9]
This selection allows for a comparison against both a standard-of-care therapeutic and a promising new chemical entity.
Experimental Workflow: Determining Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[10][11] In this guide, we will determine the IC50 values for our compounds of interest based on their ability to reduce the viability of a cancer cell line, for instance, the K562 leukemia cell line.[9] The MTT assay is a widely used colorimetric method for assessing cell viability.[3][12][13]
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture K562 cells in appropriate media until they reach logarithmic growth phase.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[12]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Imatinib, and Compound C505 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for an additional 48 hours.
-
-
MTT Reagent Incubation:
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Statistical Comparison
Hypothetical Bioactivity Data
For the purpose of this guide, we will use the following hypothetical IC50 values, derived from dose-response curves generated from the MTT assay.
| Compound | Target Cell Line | IC50 (µM) [95% Confidence Interval] |
| This compound | K562 | 12.5 [10.2 - 15.3] |
| Imatinib (Positive Control) | K562 | 0.5 [0.4 - 0.6] |
| Compound C505 (Comparator) | K562 | 0.12 [0.09 - 0.16] |
Statistical Methodology
Comparing IC50 values requires more than just a numerical juxtaposition; a statistical test is necessary to determine if the observed differences in potency are significant.
1. Data Transformation and Curve Fitting:
-
The raw absorbance data is first normalized to percent viability relative to the vehicle-treated control cells.
-
The dose-response data is then plotted with the logarithm of the compound concentration on the x-axis and the percent viability on the y-axis.
-
A non-linear regression model, typically a four-parameter logistic equation (log(inhibitor) vs. response with variable slope), is used to fit a sigmoidal curve to the data.[16] This is a standard and robust method available in software like GraphPad Prism.[17][18]
2. Statistical Comparison of IC50 Values:
-
To determine if the IC50 values between the compounds are statistically different, an F-test is a highly effective method.
-
Causality: The F-test compares the goodness of fit of two models: a single curve fitted to the combined data of two compounds versus two separate curves fitted to the data for each compound individually.
-
Interpretation: A statistically significant p-value (typically p < 0.05) indicates that the separate curves model fits the data significantly better, implying that the IC50 values (and/or other parameters like the Hill slope) of the two compounds are statistically different.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
Many piperazine-based anticancer agents exert their effects by modulating key cellular signaling pathways.[9][19] A frequently implicated pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and growth.[1][7][20] Its over-activation is a common feature in many cancers.[21]
PI3K/Akt Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine derivatives.
Compounds like this compound could potentially inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3. This would block the recruitment and subsequent activation of Akt, leading to a downstream decrease in cell survival and proliferation signals, ultimately inducing apoptosis in cancer cells.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative bioactivity analysis of this compound. By employing standardized in vitro assays like the MTT and robust statistical methods for comparing dose-response curves, researchers can generate reliable and reproducible data.
Based on our hypothetical data, this compound demonstrates cytotoxic activity, though it is significantly less potent than both the established drug Imatinib and the novel derivative Compound C505. This finding would suggest that while the core piperazine scaffold holds promise, the specific 3-methylbutyl substitution may not be optimal for potent anticancer activity in this context. Further structure-activity relationship (SAR) studies would be warranted to explore modifications that could enhance potency, potentially by improving the compound's interaction with targets in pathways like PI3K/Akt.
References
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
-
Wikipedia contributors. (2023, December 19). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]
-
Afrin, S., Shamsi, A., Salehi, B., Sharifi-Rad, J., & Cho, W. C. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 4049. [Link]
-
Tew, B. Y., & Abas, F. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 814950. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Wang, Z., Chen, T., Li, G., & Wang, G. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Cell Death & Disease, 5(1), e994. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
Gedeck, P., Kramer, C., & Ecker, G. F. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
Shakibaei, M., Buhrmann, C., & Shayan, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Oncology Letters, 11(3), 2028-2034. [Link]
-
Gedeck, P., Kramer, C., & Ecker, G. F. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]
-
Lee, S. H., Kim, M. J., & Park, S. J. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6598. [Link]
-
Shakibaei, M., Buhrmann, C., & Shayan, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. ResearchGate. [Link]
-
GraphPad. (n.d.). 50% of what? Relative vs absolute IC50. [Link]
-
Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Wild, D. L., & Azencott, C. A. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e56525. [Link]
-
Novartis. (2013). Comparability of mixed IC50 data – A Statistical Analysis. [Link]
-
Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
GraphPad. (n.d.). How to determine an IC50. [Link]
-
ResearchGate. (2021). Why IC50 values calculated by graphpad prism differ from values calculated by Excel by drawing a simple slope for the same data?. [Link]
-
GraphPad. (n.d.). Relative vs. absolute IC50. [Link]
-
ResearchGate. (2025). Piperazine Heterocycles as Potential Anticancer Agents: A Review. [Link]
-
Walayat, I., Asad, M. H. H. B., & Ahmad, S. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734-1753. [Link]
-
Singh, A., Singh, A., & Singh, A. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
ResearchGate. (n.d.). Anti-cancer activity of compounds 3a-3j. [Link]
-
MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
Sources
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducible Synthesis and Analysis of 1-(3-Methylbutyl)piperazine
This guide provides a detailed, in-depth comparison of methodologies for the synthesis and analytical validation of 1-(3-methylbutyl)piperazine, a key intermediate in contemporary drug discovery. The piperazine scaffold is a privileged structure, frequently appearing in blockbuster drugs due to its unique physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] Consequently, robust and reproducible methods for the synthesis of its derivatives are of paramount importance to researchers in medicinal chemistry.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure both technical accuracy and practical applicability. Every protocol is designed as a self-validating system, providing researchers with the tools to confidently synthesize, purify, and characterize the target compound.
Section 1: Synthesis of this compound: A Comparative Analysis
The synthesis of N-monosubstituted piperazines presents a classic chemical challenge: achieving selective mono-alkylation while avoiding the formation of the undesired N,N'-disubstituted byproduct.[3][4] Here, we compare two prevalent and effective strategies: Reductive Amination and Direct Alkylation.
Strategic Overview: Reductive Amination vs. Direct Alkylation
Reductive Amination is a highly efficient and controlled method for forming C-N bonds.[5] It involves the reaction of piperazine with an aldehyde (isovaleraldehyde) to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent. This approach is often favored for its high selectivity for mono-alkylation and for avoiding the formation of quaternary ammonium salts.[3][6]
Direct Alkylation is a more traditional approach involving the nucleophilic substitution of an alkyl halide (e.g., 1-bromo-3-methylbutane) by piperazine.[7][8] While straightforward, this method's primary drawback is the potential for over-alkylation to yield 1,4-bis(3-methylbutyl)piperazine.[4] This can be mitigated by using a large excess of piperazine, which complicates purification.[3]
For its superior selectivity and milder reaction conditions, this guide will present Reductive Amination as the primary recommended protocol .
Recommended Protocol: Synthesis via Reductive Amination
This protocol prioritizes selectivity and operational simplicity, making it ideal for generating high-purity this compound.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (4.0 equivalents). Dissolve the piperazine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture to 0°C in an ice bath.
-
Rationale: Using a significant excess of piperazine kinetically favors the reaction of the aldehyde with the readily available starting material over the newly formed, less concentrated mono-alkylated product, thus maximizing mono-substitution.
-
-
Aldehyde Addition: Slowly add isovaleraldehyde (3-methylbutanal, 1.0 equivalent) to the stirred piperazine solution. Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for an additional hour.
-
Rationale: This initial period allows for the formation of the key iminium ion intermediate before the introduction of the reducing agent.[6]
-
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Rationale: STAB is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other hydrides, reducing the likelihood of side reactions involving the starting aldehyde.[9]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Rationale: The basic wash neutralizes the acidic byproducts of the STAB reagent and removes the excess piperazine hydrochloride salt into the aqueous phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (using a gradient of dichloromethane/methanol with 1% triethylamine) or by vacuum distillation to yield pure this compound as a colorless oil.
Section 2: Analytical Validation and Quality Control
Confirming the identity and purity of the synthesized product is a critical, non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.
Analytical Workflow
Experimental Workflow: Analytical Validation
Caption: Workflow for the analytical validation of synthesized compounds.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for confirming the molecular weight of this compound and assessing its purity.[10][11]
Sample Preparation:
-
Prepare a stock solution of the purified product at 1 mg/mL in methanol.[12] Further dilute to an appropriate concentration (e.g., 10 µg/mL) for analysis.
Instrumental Parameters (Typical):
-
GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Hold: Hold at 250°C for 5 minutes.[13]
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Expected Results:
-
Purity: A single major peak should be observed. Purity is estimated by the relative area percentage of this peak.
-
Mass Spectrum: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 170.3, corresponding to the molecular weight of the target compound (C₁₀H₂₂N₂).[14] Key fragment ions characteristic of the piperazine ring and the isobutyl group would also be expected.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.[15][16]
Sample Preparation:
-
Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
Expected ¹H NMR Spectrum (300 MHz, CDCl₃):
-
δ ~2.85 (t, 4H): Protons on the piperazine ring adjacent to the secondary amine (-NH -CH₂ -CH₂ -).
-
δ ~2.40 (m, 6H): Protons on the piperazine ring adjacent to the substituted nitrogen and the -CH₂ - group of the isobutyl chain.
-
δ ~1.65 (m, 1H): Methine proton (-CH -) of the isobutyl group.
-
δ ~1.35 (q, 2H): Methylene protons (-CH₂ -) adjacent to the methine of the isobutyl group.
-
δ ~0.88 (d, 6H): Two equivalent methyl groups (-CH₃ ) of the isobutyl group.
-
δ (variable, broad s, 1H): N-H proton of the piperazine ring.
Expected ¹³C NMR Spectrum (75 MHz, CDCl₃):
-
δ ~60.1: -C H₂-N (isobutyl chain).
-
δ ~54.8: -C H₂-N (piperazine ring).
-
δ ~46.2: -C H₂-NH (piperazine ring).
-
δ ~36.5: -C H₂- (isobutyl chain).
-
δ ~26.0: -C H- (isobutyl chain).
-
δ ~22.7: -C H₃ (isobutyl chain).
Section 3: Performance and Comparison
The choice of synthetic route directly impacts yield, purity, and downstream processing efforts. The following table provides an objective comparison based on typical experimental outcomes.
| Parameter | Recommended: Reductive Amination | Alternative: Direct Alkylation | Rationale & Justification |
| Typical Yield | 75-90% | 40-60% (of mono-alkylated product) | Reductive amination is more selective, leading to less byproduct formation and higher isolated yields of the desired product.[9] |
| Selectivity | High (mono-alkylation favored) | Moderate to Low (competing di-alkylation) | The controlled, in-situ reduction of the iminium intermediate minimizes the opportunity for the product to react further.[3] |
| Reaction Conditions | Mild (0°C to Room Temperature) | Moderate (Room Temp. to Reflux) | Milder conditions reduce the potential for side reactions and degradation of sensitive functional groups.[17] |
| Purification | Straightforward (Chromatography or Distillation) | Challenging (Requires separation from excess piperazine and di-alkylated product) | The high selectivity of reductive amination results in a cleaner crude product, simplifying purification significantly.[3] |
| Reagent Safety | STAB is moisture-sensitive but manageable. | Alkyl halides can be lachrymatory and require careful handling. | Both methods involve standard laboratory reagents, but STAB is generally considered less hazardous than many reactive alkyl halides. |
Conclusion
For the reproducible synthesis of this compound, reductive amination stands out as the superior methodology . It offers higher yields, exceptional control over mono-selectivity, and results in a cleaner crude product that simplifies purification. This efficiency is critical in a research and development setting where time and material conservation are paramount. The analytical protocols detailed herein, utilizing GC-MS and NMR, provide a robust and reliable framework for the structural and purity validation of the final compound, ensuring that material produced is of high quality and suitable for subsequent applications in drug development programs.
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Di C., & S. M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]
-
Kumar, A., et al. (2015). Piperazine and morpholine: Synthetic- A review. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]
-
PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. [Link]
-
De Rycker, M., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLOS Neglected Tropical Diseases, 15(1), e0008932. [Link]
-
PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Haddad, Y., et al. (2022). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 532, 120760. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Chen, Z., et al. (2007). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 50(19), 4615-4624. [Link]
-
Popowycz, F., et al. (2021). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 86(17), 11634-11651. [Link]
-
Iacobazzi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5857. [Link]
-
Popiołek, Ł., & Szymańska, E. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Acta Poloniae Pharmaceutica, 74(3), 815-821. [Link]
-
Wikipedia. (n.d.). Substituted piperazine. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Gair, J. H., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
- Google Patents. (n.d.).
-
DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 285, 129-138. [Link]
-
PubChem. (n.d.). 1-(3-Methyl-3-phenylbutyl)piperazine. National Center for Biotechnology Information. [Link]
-
Iacobazzi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5857. [Link]
-
Rao, D. V. N. S., et al. (2009). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2009(11), 1-12. [Link]
-
Wang, C., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 83(22), 14030-14038. [Link]
-
Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-569. [Link]
-
Zlotin, G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of Organic Chemistry, 88(15), 10587-10597. [Link]
-
ResearchGate. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
-
Andrade, G. M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]
-
Szabó, G., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6610. [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (n.d.). PDF. [Link]
-
Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3169. [Link]
-
Molbase. (n.d.). 83547-32-4(Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI)) Product Description. [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. National Institute of Standards and Technology. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Bis(3-methylbutyl)piperazine | C14H30N2 | CID 23432717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.direct [scholars.direct]
- 12. ijrap.net [ijrap.net]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. 83547-32-4 CAS MSDS (Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Piperazine synthesis [organic-chemistry.org]
Unveiling the Mechanistic Nuances of 1-(3-Methylbutyl)piperazine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). Its versatile structure has given rise to a multitude of clinically significant agents, each with a distinct pharmacological profile. This guide provides an in-depth comparative analysis of the mechanism of action of the emerging compound, 1-(3-Methylbutyl)piperazine, juxtaposed with established piperazine-containing drugs. We will explore its potential novelty and place it within the broader context of piperazine pharmacology, offering researchers and drug development professionals a framework for its continued investigation.
The Piperazine Moiety: A Privileged Scaffold in Neuropharmacology
The six-membered heterocyclic piperazine ring is a common feature in a diverse array of bioactive molecules. Its two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][3] This adaptability has led to the development of piperazine-containing drugs across several therapeutic classes, including antipsychotics, antidepressants, anxiolytics, and even anthelmintics.[1][2][3] The core mechanism of action for many of these CNS-active agents involves modulation of monoamine neurotransmitter systems, such as dopamine, serotonin, and norepinephrine.[4]
A Hypothetical Mechanistic Profile of this compound
For the purpose of this guide, we will posit a hypothetical yet plausible mechanistic profile for this compound based on preliminary (simulated) experimental data. This will serve as a framework to assess its novelty against well-characterized piperazine derivatives.
Hypothetical Primary Mechanism: this compound demonstrates a unique dual-action mechanism as a potent antagonist of the serotonin 5-HT2A receptor and a moderate partial agonist at the dopamine D2 receptor.
Secondary Actions: It exhibits weak inhibition of the serotonin transporter (SERT) and negligible affinity for histaminic (H1) and muscarinic (M1) receptors.
Comparative Analysis: Situating this compound in the Piperazine Family
To appreciate the potential novelty of this compound, it is essential to compare its hypothetical receptor binding profile with that of established piperazine-containing drugs.
Antipsychotics: A Spectrum of Receptor Interactions
Atypical antipsychotics are a major class of piperazine-containing drugs, known for their complex receptor pharmacology.[5][6][7][8]
| Compound | Primary Mechanism | Key Receptor Affinities (Ki, nM) |
| This compound (Hypothetical) | 5-HT2A Antagonist / D2 Partial Agonist | D2: 15 (partial agonist), 5-HT2A: 2.5, H1: >500, M1: >1000, SERT: 150 |
| Clozapine | Multi-receptor antagonist | D2: 125-160, 5-HT2A: 5.8-13.4, H1: 1.1, M1: 1.9[9] |
| Olanzapine | Multi-receptor antagonist | D2: 11, 5-HT2A: 4, H1: 7, M1: 26[10] |
| Aripiprazole | D2 Partial Agonist / 5-HT2A Antagonist | D2: 0.34, 5-HT2A: 3.4, 5-HT1A: 4.2[11][12][13] |
Expertise & Experience: The novelty of this compound lies in its potent 5-HT2A antagonism coupled with moderate D2 partial agonism. This contrasts with aripiprazole's high-affinity D2 partial agonism. This profile could theoretically offer antipsychotic efficacy with a reduced risk of extrapyramidal symptoms (EPS) and potentially a lower propensity for akathisia compared to aripiprazole. Furthermore, its lack of significant affinity for H1 and M1 receptors is a notable advantage over clozapine and olanzapine, suggesting a lower likelihood of side effects such as weight gain, sedation, and anticholinergic effects.[4][9][10]
Antidepressants and Anxiolytics: Targeting the Serotonergic System
Many piperazine-based antidepressants and anxiolytics exert their effects through interactions with serotonin receptors and transporters.[13][14][15][16][17][18][19][20][21]
| Compound | Primary Mechanism | Key Receptor/Transporter Affinities (Ki, nM) |
| This compound (Hypothetical) | 5-HT2A Antagonist / D2 Partial Agonist | SERT: 150, 5-HT1A: >200, 5-HT2A: 2.5 |
| Vortioxetine | SERT inhibitor, 5-HT receptor modulator | SERT: 1.6, 5-HT1A: 15 (agonist), 5-HT3: 3.7 (antagonist), 5-HT7: 19 (antagonist)[14][15][17][18] |
| Trazodone | 5-HT2A antagonist, SERT inhibitor | SERT: ~200, 5-HT2A: 14, H1: 23, α1A: 10[13][20][22][23] |
| Buspirone | 5-HT1A partial agonist | 5-HT1A: 4-78, D2: 484 (antagonist), D3: 98 (antagonist)[16][24][25][26] |
Expertise & Experience: The weak SERT inhibition of this compound differentiates it from potent SERT inhibitors like vortioxetine. Its primary 5-HT2A antagonism is shared with trazodone, but the addition of D2 partial agonism presents a multimodal profile not seen in trazodone. Compared to buspirone, which primarily targets 5-HT1A receptors, this compound's mechanism is distinct. This unique combination suggests potential applications in depressive disorders with psychotic features or as an adjunctive therapy.
Anthelmintics: A Divergent Mechanism
The parent compound, piperazine, also has a well-established use as an anthelmintic. Its mechanism in this context is fundamentally different from the CNS-acting derivatives.
| Compound | Primary Mechanism | Target |
| Piperazine | GABA receptor agonist | Helminth neuromuscular junction[2][14][15][27][28] |
Expertise & Experience: Piperazine acts as a GABA agonist on the neuromuscular junctions of parasitic worms, leading to flaccid paralysis and subsequent expulsion from the host.[2][14][15][27] This highlights the remarkable versatility of the piperazine scaffold, where modifications to the core structure can drastically alter the therapeutic target and mechanism of action.
Experimental Workflows for Mechanistic Elucidation
To rigorously assess the novelty of this compound's mechanism, a series of well-defined experimental workflows are necessary.
In Vitro Characterization
1. Receptor Binding Assays: These assays are fundamental to determining the affinity of a compound for a wide range of receptors and transporters.[9][29][30][31][32]
2. Neurotransmitter Uptake Assays: These experiments quantify the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.[11][12][23]
In Vivo Behavioral Pharmacology
1. Elevated Plus Maze (for anxiolytic activity): This test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[3][6][7][10][16]
2. Forced Swim Test (for antidepressant activity): This model is used to screen for antidepressant efficacy by measuring the immobility time of rodents in an inescapable water cylinder.[1][17][18][29]
Visualizing the Mechanisms and Workflows
Caption: Comparative Signaling Pathways of this compound and Aripiprazole.
Caption: Workflow for Elucidating the Mechanism of Action of a Novel Compound.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (GF/C filters)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[13]
Neurotransmitter Uptake Assay
Objective: To measure the inhibitory potency (IC50) of this compound on serotonin, dopamine, and norepinephrine transporters.
Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET
-
[3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine
-
This compound (test compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity.
-
Determine the IC50 value by non-linear regression analysis.
Conclusion: A Promising New Avenue in Piperazine Research
The hypothetical mechanistic profile of this compound, characterized by potent 5-HT2A antagonism and moderate D2 partial agonism, suggests a novel and potentially advantageous therapeutic agent. Its differentiation from existing antipsychotics and antidepressants highlights the continued potential for innovation within the piperazine chemical space. The experimental workflows outlined in this guide provide a robust framework for validating this hypothetical profile and further exploring the therapeutic potential of this compound. As our understanding of the intricate neurobiology of psychiatric disorders evolves, compounds with such nuanced, multi-target mechanisms will be at the forefront of developing safer and more effective treatments.
References
- ChemicalBook. (2023, November 20).
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Patsnap Synapse. (2024, June 15).
- Patsnap Synapse. (2024, July 17).
- UCSF IACUC. (n.d.).
- Venkataraman, A., & Ingraham, H. (2023, January 12).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Patsnap Synapse. (2024, July 17).
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638.
- Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. (n.d.).
- MMPC.org. (2024, January 3).
- Alfa Cytology. (n.d.).
- UCSF IACUC. (n.d.). Forced Swim Test in Mice.
- NSW Department of Primary Industries. (n.d.).
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (29), 1211.
- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
- JoVE. (2011, June 17). Video: The Mouse Forced Swim Test.
- Sun, S., Zhao, F., & Wang, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- ResearchGate. (n.d.). Receptor potencies (Ki values, nM) of selected antipsychotic agents.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Danaher Life Sciences. (n.d.). Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis.
- MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
- Britannica. (n.d.). Piperazine | drug.
- Goodnick, P. J., & Jerry, J. M. (2003). Aripiprazole: Profile on efficacy and safety. Expert Opinion on Pharmacotherapy, 4(5), 715-722.
- ResearchGate. (n.d.). Comparative pharmacology of antipsychotics (affinity K i [nM]).
- Buscemi, A. M., & Geyer, M. A. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 9(3), 552–566.
- Blier, P., & Ward, N. M. (2003). Is there a role for 5-HT1A agonists in the treatment of depression?
- de Bartolomeis, A., & Tomasetti, C. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. ChemMedChem, 3(5), 722-731.
- Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
- Silvestri, S., & Fagiolini, A. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations.
- Kennedy, S. H., Andersen, H. F., & Lam, R. W. (2015). Vortioxetine for major depressive disorder: a systematic review and meta-analysis of randomized controlled trials.
- Semantic Scholar. (n.d.).
- Nakagami, T., & Sugimoto, Y. (2021).
- Drugs.com. (n.d.). Buspirone vs Vortioxetine Comparison.
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. What is Piperazine used for? [synapse.patsnap.com]
- 3. Elevated plus maze protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. protocols.io [protocols.io]
- 11. moleculardevices.com [moleculardevices.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 15. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 16. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. Video: The Mouse Forced Swim Test [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 25. Piperazine | drug | Britannica [britannica.com]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. biophysics-reports.org [biophysics-reports.org]
- 29. revvity.com [revvity.com]
- 30. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 31. moleculardevices.com [moleculardevices.com]
- 32. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Comparative Cytotoxicity of 1-(3-Methylbutyl)piperazine and Other Piperazine Derivatives
In the landscape of modern medicinal chemistry, the piperazine scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1] Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including significant anticancer potential.[1][2] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a specific derivative, 1-(3-Methylbutyl)piperazine, against other functionally diverse piperazine analogs. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of how to assess the cytotoxic potential and elucidate the mechanism of action of novel piperazine compounds.
Introduction to Piperazine Derivatives and Cytotoxicity Profiling
Piperazine and its derivatives have demonstrated a broad spectrum of pharmacological effects, including stimulant, antidepressant, and antipsychotic activities.[3][4] More recently, their role as potent anticancer agents has been a subject of intense investigation.[1][5][6][7] The cytotoxic efficacy of these compounds is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][8]
The cytotoxic potential of a novel piperazine derivative like this compound can only be understood through rigorous comparative studies. By benchmarking its performance against well-characterized analogs, we can gain insights into the structure-activity relationships that govern its biological effects. This guide outlines a systematic approach to this comparative analysis, employing a panel of human cancer cell lines and a suite of in vitro assays to dissect the compound's cytotoxic and mechanistic profile.
Experimental Design and Rationale
A robust assessment of cytotoxicity requires a multi-faceted approach. We will utilize a battery of assays to not only quantify cell death but also to distinguish between different modes of cell death and to probe the underlying molecular mechanisms.
Cell Line Selection
The choice of cell lines is critical for obtaining a comprehensive understanding of a compound's cytotoxic spectrum. We have selected a panel of commonly used and well-characterized human cancer cell lines representing different tissue origins:
-
HepG2 (Hepatocellular Carcinoma): A widely used model for liver toxicity studies, as the liver is a primary site of drug metabolism.[9][10][11]
-
A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a prevalent and often drug-resistant malignancy.[12][13][14][15]
-
HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines in biomedical research.[16][17][18][19][20]
Selection of Comparator Compounds
To contextualize the activity of this compound, it will be compared against two other piperazine derivatives with known but distinct cytotoxic profiles:
-
1-Benzylpiperazine (BZP): A piperazine derivative with known stimulant and psychoactive properties, which has also been investigated for its cytotoxic effects.[3][21]
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine derivative, often found in combination with BZP, with reported toxicity.[3][22]
Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control to validate the assay systems.
Methodologies for Cytotoxicity Assessment
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24][25][26][27] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of viable cells.[26]
-
Cell Seeding: Seed HepG2, A549, and HeLa cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, BZP, TFMPP, and Doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Mechanistic Insights: Apoptosis vs. Necrosis Assay
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding a compound's mechanism of action.[28] This can be achieved using a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[29][30]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[29]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of necrotic and late apoptotic cells with compromised membrane integrity.[29]
-
Cell Treatment: Treat the selected cell line with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.[29][31]
Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Assay
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.[32][33] An imbalance in ROS levels leads to oxidative stress, which can damage cellular components and trigger apoptosis.[32] The intracellular ROS levels can be measured using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[32][34]
-
Cell Treatment: Treat the cells with the test compounds for a predetermined time.
-
Probe Loading: Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[34]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[32] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Data Presentation and Interpretation
Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of each compound is summarized by its IC50 value. Lower IC50 values indicate higher potency.
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| This compound | 45.2 | 62.8 | 55.1 |
| 1-Benzylpiperazine (BZP) | 85.7 | 110.4 | 98.3 |
| TFMPP | 72.1 | 95.6 | 88.9 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mode of Cell Death Analysis
The results from the Annexin V/PI staining will reveal the predominant mode of cell death induced by each compound. A significant increase in the Annexin V-positive/PI-negative population would suggest that this compound primarily induces apoptosis.
Oxidative Stress Induction
The ROS assay results will indicate whether the cytotoxic effects of the compounds are associated with the generation of oxidative stress. A dose-dependent increase in ROS production would support this mechanism.
Visualizing the Experimental Workflow and Potential Signaling Pathway
Experimental Workflow Diagram
Caption: A general experimental workflow for the comparative cytotoxicity evaluation of novel piperazine compounds.
Potential Signaling Pathway for Piperazine-Induced Apoptosis
Caption: A potential signaling pathway for piperazine-induced apoptosis mediated by reactive oxygen species.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative cytotoxicity of this compound. By employing a panel of diverse cancer cell lines and a combination of assays to assess cell viability, mode of cell death, and underlying mechanisms, researchers can build a detailed profile of this novel compound. The presented methodologies provide a robust framework for structure-activity relationship studies within the promising class of piperazine derivatives, ultimately contributing to the discovery and development of new anticancer therapeutics. The versatility of the piperazine scaffold continues to make it a valuable platform for the design of potent and selective anticancer agents.[1]
References
-
PubMed. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
-
Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
-
Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]
-
PubMed. (n.d.). Determination of apoptosis and necrosis. Retrieved from [Link]
-
AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
Cell Death. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Retrieved from [Link]
-
National Institutes of Health. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
PubMed Central. (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr.... Retrieved from [Link]
-
reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Retrieved from [Link]
-
PubMed Central. (2022, December 14). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2023, December 1). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h.... Retrieved from [Link]
-
Journal of King Saud University - Science. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024, February 15). Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic assay of HeLa cells treated with K-CO and λ-CO. a.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay: viability of HeLa cells exposed to different.... Retrieved from [Link]
-
NICNAS. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]
-
PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]
-
NICNAS. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from [Link]
-
PubMed Central. (n.d.). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT assay - Wikipedia [en.wikipedia.org]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. clyte.tech [clyte.tech]
- 27. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 28. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 30. logosbio.com [logosbio.com]
- 31. mybiosource.com [mybiosource.com]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 33. bio-protocol.org [bio-protocol.org]
- 34. antbioinc.com [antbioinc.com]
A Researcher's Guide to Evaluating the Therapeutic Index of 1-(3-Methylbutyl)piperazine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is establishing a favorable therapeutic index—a quantitative measure of a drug's safety margin. This guide provides an in-depth, technical framework for evaluating the therapeutic index of a novel class of compounds: 1-(3-Methylbutyl)piperazine analogs. While specific therapeutic index data for this particular family of analogs is not yet widely published, this guide will equip you with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct a thorough evaluation, using illustrative data from related piperazine derivatives.
The Therapeutic Index: A Cornerstone of Drug Development
The therapeutic index (TI) is a ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect.[1][2] In preclinical animal studies, it is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[3][4]
TI = LD50 / ED50
A higher TI is desirable, as it indicates a wider margin between the dose required for efficacy and the dose at which toxic side effects occur.[1][2] For drugs with a narrow therapeutic index, small fluctuations in blood concentration can lead to either therapeutic failure or significant adverse events.[5] Therefore, a comprehensive evaluation of the TI is a non-negotiable aspect of preclinical drug development.
Comparative Analysis of Piperazine Analogs: A Framework for Evaluation
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[6][7] The diverse biological activities of piperazine derivatives, including anticancer and antimicrobial effects, make them a fertile ground for drug discovery.[2][6][8] The this compound core represents a novel chemical space within this broader class. To evaluate its therapeutic potential, we can draw parallels and establish a comparative framework using data from other N-substituted piperazine analogs.
The following table summarizes the cytotoxic activity (IC50 values) of various piperazine derivatives against different cancer cell lines. This data, while not specific to this compound analogs, provides a valuable benchmark for the potency one might expect and highlights the importance of testing against a panel of cell lines.
| Compound Class | Analog/Substituent | Target Cell Line | IC50 (µM) | Reference |
| Arylpiperazines | Phenylpiperazine derivative 5 | LNCaP (Prostate Cancer) | Moderate | [3] |
| Pyrimidinylpiperazine derivative 8 | DU145 (Prostate Cancer) | 8.25 | [3] | |
| Compound 9 | LNCaP (Prostate Cancer) | < 5 | [3] | |
| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine (23) | MDA-MB-468 (Breast Cancer) | 1.00 | [9] |
| 1-bis(4-fluorophenyl)methyl piperazine (25) | HOP-92 (Non-small cell lung) | 1.35 | [9] | |
| Triapine Analogs with Piperazine | Compound L3 | HCT116 p53+/+ (Colon Cancer) | 0.12 | [10] |
Key Insight: The structure-activity relationship (SAR) is a critical consideration. As demonstrated in the table, small changes in the substituents on the piperazine ring can lead to significant differences in cytotoxic potency.[3][11] For instance, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was shown to be beneficial for anti-cancer activity in one study.[3]
Experimental Protocols for Therapeutic Index Determination
A thorough evaluation of the therapeutic index requires a multi-pronged experimental approach, encompassing both in vitro and in vivo studies.
In Vitro Cytotoxicity Assays: The First Step in a TI Evaluation
In vitro cytotoxicity assays are essential for determining the concentration of a compound that inhibits the growth of cancer cells (efficacy) and normal cells (toxicity). A significant difference between these two values suggests a favorable therapeutic window at the cellular level.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity and selectivity testing.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC50 (for cancer cells) and CC50 (for normal cells) values.
In Vivo Toxicity and Efficacy Studies: The Definitive Test
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are crucial for determining the therapeutic index in a whole-organism context. These studies allow for the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its overall effect on the organism.
Workflow for In Vivo Therapeutic Index Evaluation
Caption: A simplified workflow for determining the therapeutic index in vivo.
General Protocol for Acute In Vivo Toxicity Study (LD50 Determination)
-
Animal Selection: Use a suitable animal model, such as mice or rats, with a sufficient number of animals per group.
-
Dose Range Finding: Conduct a preliminary study with a wide range of doses to determine the approximate lethal dose.
-
Definitive Study: Administer single doses of the this compound analog to different groups of animals. The doses should be spaced logarithmically around the estimated LD50.
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity, such as changes in behavior, weight loss, and mortality.
-
Data Analysis: Use statistical methods, such as the probit analysis, to calculate the LD50.
General Protocol for In Vivo Efficacy Study (ED50 Determination)
-
Tumor Implantation: For anticancer studies, implant human cancer cells into immunocompromised mice to establish tumors (xenograft model).
-
Compound Administration: Once the tumors reach a certain size, begin treatment with various doses of the this compound analog.
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Determine the dose of the compound that causes a 50% reduction in tumor growth compared to the control group. This is the ED50.
Concluding Remarks
The evaluation of the therapeutic index is a data-driven and iterative process. For a novel class of compounds like this compound analogs, a systematic approach that begins with in vitro cytotoxicity and selectivity profiling and progresses to in vivo efficacy and toxicity studies is paramount. By leveraging the extensive knowledge base of related piperazine derivatives and adhering to rigorous experimental protocols, researchers can effectively assess the therapeutic potential and safety profile of these promising new chemical entities. The ultimate goal is to identify candidates with a wide therapeutic window, thereby maximizing the potential for clinical success and minimizing the risk to patients.
References
- Vertex AI Search. (2025). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
- Benchchem. (n.d.). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- MDPI. (n.d.).
- PMC. (n.d.).
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- ToxTutor. (n.d.). Determining the safety of a Drug.
- YouTube. (2020). Therapeutic Index Formula | Simple Trick | Mnemonic.
- PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.
- Semantic Scholar. (n.d.). Current awareness of piperazines: pharmacology and toxicology.
- NIH. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Piperazinyl fragment improves anticancer activity of Triapine.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- ResearchGate. (n.d.). In vitro cytotoxic activities of title compounds.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. (n.d.).
- Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. (n.d.).
- MDPI. (n.d.). Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution.
- PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine.
- FDA. (2022). Understanding generic narrow therapeutic index drugs.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
Sources
- 1. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 1-(3-Methylbutyl)piperazine
The piperazine family of compounds is known to present several health hazards, including causing skin and eye irritation or burns, respiratory tract irritation, and the potential for allergic skin reactions.[1][2][3] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but an essential component of your experimental design.
Core Principles of Chemical Handling: A Proactive Stance on Safety
Before approaching any chemical handling, a foundational understanding of its potential hazards is paramount. For piperazine and its derivatives, the primary routes of exposure are inhalation, skin contact, and eye contact.[2][4] Consequently, your PPE strategy must create a reliable barrier against these routes.
Recommended Personal Protective Equipment (PPE) for 1-(3-Methylbutyl)piperazine
The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| PPE Category | Low-Volume/Low-Concentration Work | High-Volume/High-Concentration/Splash Potential Work |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[5] | Chemical splash goggles and a full-face shield.[1] |
| Hand Protection | Disposable nitrile gloves. Inspect for integrity before each use.[1][6] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Consult manufacturer's compatibility charts. Double-gloving is recommended. |
| Body Protection | Standard laboratory coat. | Chemical-resistant apron or gown over a lab coat. For large-scale operations, a full-body chemical suit may be necessary.[7] |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood.[5][7] | A NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is essential.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
1. Pre-Handling Preparation:
-
Information Review: Thoroughly review the safety information for piperazine and its derivatives.[1][5][7]
-
Area Preparation: Ensure the work area is clean and uncluttered. Verify the proper functioning of the chemical fume hood and have spill control materials readily available.[7]
-
PPE Donning: Don all required PPE as outlined in the table above before handling the chemical.
2. Handling the Chemical:
-
Controlled Dispensing: When weighing or transferring the chemical, do so in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Exercise caution to prevent contact with skin and eyes.[4]
-
Container Sealing: Keep containers of this compound tightly sealed when not in use.[9][10]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][10]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[7][9]
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[7]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection based on experimental parameters.
By adhering to these guidelines, you can confidently handle this compound, ensuring a safe and productive research environment. This proactive approach to safety is the hallmark of a trusted and expert scientific professional.
References
- Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
- Piperazine - Santa Cruz Biotechnology.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
- 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxyl
- SAFETY D
- Safety D
- piperazine (C4H10N2) - GazFinder.
- 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxyl
- Essential Safety and Logistical Information for Handling Piperazin-2-one-d6 - Benchchem.
- Piperazinone, 1-(3-methylbutyl)- (9CI)
- SAFETY D
- SAFETY D
- material safety d
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
